Maltose phosphorylase
Description
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Properties
CAS No. |
71926-19-7 |
|---|---|
Molecular Formula |
C51H83N3O18 |
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
1-[33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-yl]-3-[3-hydroxy-2-(hydroxymethyl)propyl]urea |
InChI |
InChI=1S/C51H83N3O18/c1-30-17-15-13-11-9-7-5-6-8-10-12-14-16-18-38(71-49-48(66)44(52)47(65)33(4)70-49)24-42-45(54-50(67)53-27-34(28-55)29-56)41(62)26-51(68,72-42)25-37(59)22-40(61)39(60)20-19-35(57)21-36(58)23-43(63)69-32(3)31(2)46(30)64/h5-18,30-42,44-49,55-62,64-66,68H,19-29,52H2,1-4H3,(H2,53,54,67) |
InChI Key |
STQIEHJIXDFWML-UHFFFAOYSA-N |
Related CAS |
71926-19-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltose (B56501) Phosphorylase (MP; EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield D-glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and experimental methodologies related to maltose phosphorylase. It includes a historical timeline, detailed quantitative data on enzyme characteristics from various species, step-by-step experimental protocols, and visualizations of the catalytic mechanism and experimental workflows, designed to serve as a valuable resource for researchers in enzymology and drug development.
Discovery and History
The story of this compound is rooted in the broader discovery of phosphorylase enzymes, a class of enzymes that cleave bonds by the addition of inorganic phosphate.
The Dawn of Phosphorylases: The Cori Legacy
The initial discovery of a phosphorylase enzyme was made by Carl and Gerty Cori, for which they, along with Bernardo Houssay, were awarded the Nobel Prize in Physiology or Medicine in 1947.[1] In the 1930s, the Coris were investigating carbohydrate metabolism and discovered a new intermediate in glycogen (B147801) breakdown, which they identified as glucose-1-phosphate, now famously known as the "Cori ester".[2][3][4] This led them to the discovery of the enzyme responsible for its formation from glycogen, which they named glycogen phosphorylase.[2][4][5] Their work was foundational, demonstrating for the first time the enzymatic synthesis of a macromolecule (glycogen) in a test tube and elucidating a fundamental mechanism of metabolic regulation.[2][5]
The First this compound
Building on the understanding of phosphorolysis, the first enzyme shown to specifically act on a disaccharide, maltose, was discovered in the bacterium Neisseria meningitidis. In 1952, C. Fitting and M. Doudoroff published their seminal work on the "Phosphorolysis of maltose by enzyme preparations from Neisseria meningitidis".[6][7][8][9] They demonstrated that this enzyme catalyzed the reversible reaction:
Maltose + Phosphate ⇌ D-glucose + β-D-glucose 1-phosphate [10]
This discovery was significant as it revealed a new pathway for maltose metabolism in bacteria, distinct from simple hydrolysis. It also established that the phosphorolysis of the α-1,4-glycosidic bond of maltose proceeds with an inversion of the anomeric configuration, yielding β-D-glucose-1-phosphate.[2]
Subsequent Discoveries and Characterization
Following the initial discovery, this compound activity was identified in other bacteria. In 1961, B. J. B. Wood and C. Rainbow reported the presence of a "maltophosphorylase" in certain "beer lactobacilli".[7][11] Later, extensive characterization was performed on the enzyme from Lactobacillus brevis.[5][12][13][14] This species has since become a model for studying this compound, culminating in the solving of its crystal structure.[15][16] In subsequent years, the enzyme has been identified, purified, and characterized from a variety of other bacterial sources, including Bacillus, Enterococcus, and Lactobacillus species, highlighting its importance in bacterial carbohydrate metabolism.[17][18]
Biochemical and Structural Properties
This compound is a dimeric enzyme that, unlike the α-glucan phosphorylases discovered by the Coris, does not require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5][15][16] It belongs to the Glycoside Hydrolase Family 65 (GH65).[2][17]
Structural Insights
As of late 2023, the only solved crystal structure for a this compound is that from Lactobacillus brevis (PDB accession code 1H54).[10][15][16] The structure was resolved to 2.15 Å and revealed a dimeric enzyme.[15] Each monomer consists of four domains: an N-terminal β-sandwich domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.[15][16]
A key finding from the structural analysis was the unexpected evolutionary relationship with glucoamylases (which belong to GH family 15). The catalytic (α/α)6 barrel of this compound shows strong structural and functional similarity to that of glucoamylase.[15][16] The conserved residue Glu487 in L. brevis MP aligns with the catalytic general acid of glucoamylase.[2][15] However, where glucoamylase has a catalytic base (a second carboxylate) to activate a water molecule for hydrolysis, this compound has a pocket that binds the inorganic phosphate co-substrate.[15][16] This structural arrangement positions the phosphate to act as the nucleophile, directly attacking the anomeric carbon.[15][16]
Catalytic Mechanism
This compound is an inverting enzyme.[2] The catalytic mechanism proceeds via a one-step, single-displacement reaction, analogous to that of inverting glycoside hydrolases.[2]
-
The general acid catalyst (Glu487 in L. brevis) protonates the glycosidic oxygen linking the two glucose moieties of maltose, which enhances its leaving group ability.
-
An oxygen atom from the inorganic phosphate acts as a nucleophile, performing a direct attack on the anomeric carbon (C1) of the glucosyl residue.[2]
-
This results in the cleavage of the glycosidic bond and the formation of β-D-glucose-1-phosphate and D-glucose, with an inversion of stereochemistry at the anomeric carbon.[2]
The proposed catalytic mechanism is visualized in the diagram below.
Comparative Quantitative Data
The biochemical properties of this compound vary between different bacterial species. A summary of key quantitative data is presented below for easy comparison.
| Property | Lactobacillus brevis | Bacillus sp. AHU2001 | Enterococcus sp. (recombinant) |
| Native Molecular Weight (kDa) | 196[12][14] | 170 | ~220[4][13] |
| Subunit Molecular Weight (kDa) | 88[12][14] | 88.5 | 90[4][13] |
| Quaternary Structure | Dimer[12][14] | Dimer | Dimer |
| Optimum pH | 6.5[12][14] | 8.1[17] | 6.5 - 7.5[4][13] |
| Optimum Temperature (°C) | 36[12][14] | 45[17] | 45 - 50[4][13] |
| Km (Maltose) | 0.9 mM[12] | 0.835 mM[17] | 1.9 mM[13] |
| Km (Phosphate) | 1.8 mM[12] | 0.295 mM[17] | 3.4 mM[13] |
| kcat (s-1) | Not reported | 30.9[17] | Not reported |
| Cofactor Requirement | None[5][12] | Not reported | None[19] |
Experimental Protocols
This section provides detailed methodologies for the purification and activity assay of this compound, synthesized from published literature.
Purification of this compound
Two primary strategies are employed: purification from a native source and purification of a recombinantly expressed protein.
This protocol is based on the FPLC-aided procedure described by Hüwel et al. (1997).[12]
Workflow Diagram:
Detailed Steps:
-
Cell Culture and Harvest: Culture Lactobacillus brevis (e.g., ATCC 8287) in a suitable medium containing maltose.[14] Harvest cells by centrifugation in the late logarithmic growth phase. The cell paste can be stored at -20°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). Lyse the cells using mechanical means such as sonication or a French press, keeping the sample on ice to prevent denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The resulting supernatant is the crude cell-free extract.
-
Anion Exchange Chromatography: Load the crude extract onto an anion exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer. Elute the bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl). Collect fractions and assay for MP activity.
-
Gel Filtration Chromatography: Pool the active fractions, concentrate them, and load onto a gel filtration column (e.g., Superdex 200) equilibrated with a buffered saline solution (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). This step separates proteins based on size and is effective at removing contaminants of different molecular weights.
-
Hydroxyapatite Chromatography: As a final polishing step, apply the active fractions from gel filtration to a hydroxyapatite column. Elute using a phosphate gradient.
-
Purity Check and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE. The purified enzyme from L. brevis should show a single band at approximately 88 kDa.[12] Store the purified enzyme at 4°C in a buffer containing phosphate, which enhances stability.[12]
This generic protocol is for the expression and purification of MP as a fusion protein with Maltose-Binding Protein (MBP), which allows for a single-step affinity purification.
-
Gene Cloning and Expression: Clone the gene encoding this compound into an MBP-fusion expression vector (e.g., pMAL series). Transform the construct into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Induction: Grow the culture to mid-log phase (A600 ≈ 0.5-0.6) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Harvest and Lysis: Harvest and lyse the cells as described in Protocol 1 (Steps 1-3). The lysis buffer should be compatible with amylose (B160209) resin (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Affinity Chromatography: Load the clarified crude extract onto an amylose resin column pre-equilibrated with the lysis buffer.
-
Washing: Wash the column extensively with the lysis buffer (at least 10 column volumes) to remove non-specifically bound proteins.
-
Elution: Elute the MBP-MP fusion protein from the resin using the same buffer supplemented with 10 mM maltose.
-
(Optional) Tag Cleavage: If required, the MBP tag can be cleaved from the target this compound using a site-specific protease (e.g., TEV protease, if a cleavage site is engineered between the tags). A subsequent purification step (e.g., ion exchange or passing through the amylose resin again) would be necessary to separate the cleaved tag and protease from the pure MP.
Enzyme Activity Assay
The activity of this compound is typically measured by quantifying one of the products of the phosphorolysis reaction, D-glucose.
This is a common colorimetric method. The glucose produced by MP is oxidized by glucose oxidase, producing hydrogen peroxide (H2O2). The H2O2 is then used by peroxidase to oxidize a chromogenic substrate.
Reaction Principle:
-
Maltose + Pi ---(this compound)--> β-D-Glucose-1-P + D-Glucose
-
D-Glucose + O2 + H2O ---(Glucose Oxidase)--> D-Glucono-1,5-lactone + H2O2
-
H2O2 + Chromogen(reduced) ---(Peroxidase)--> H2O + Chromogen(oxidized, colored)
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Enzyme Reaction:
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes).[18]
-
Glucose Quantification:
-
Calculation: Determine the amount of glucose produced by comparing the absorbance to a standard curve prepared with known concentrations of glucose. One unit (U) of activity is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[13][18]
Applications in Research and Development
This compound is a valuable tool in both basic research and biotechnology.
-
Clinical Diagnostics: The enzyme is used in assays for the determination of α-amylase and inorganic phosphate.[17]
-
Biosensors: Its high specificity and dependence on phosphate make it a key component in biosensors for the sensitive detection of ortho-phosphate (B1173645) in environmental and clinical samples.[12][19]
-
Chemoenzymatic Synthesis: The reversibility of the reaction is exploited for the synthesis of novel oligosaccharides and α-glucosides.[17][18] By using β-D-glucose-1-phosphate as a donor and various other sugars or alcohols as acceptors, valuable and rare carbohydrates can be produced.[17] This has applications in prebiotics and functional foods.
References
- 1. saccosystem.com [saccosystem.com]
- 2. Maltose metabolism of Lactobacillus sanfranciscensis: cloning and heterologous expression of the key enzymes, this compound and phosphoglucomutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The maltodextrin transport system and metabolism in Lactobacillus acidophilus NCFM and production of novel alpha-glucosides through reverse phosphorolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. Phosphorolysis of maltose by enzyme preparations from Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Rhea - reaction knowledgebase [rhea-db.org]
- 9. EC 2.4.1.8 [iubmb.qmul.ac.uk]
- 10. This compound from Enterococcus sp. recombinant, expressed in E. coli, lyophilized powder | 9030-19-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Enterococcus faecalis utilizes maltose by connecting two incompatible metabolic routes via a novel maltose-6’-phosphate phosphatase (MapP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound from Enterococcus sp. - CD BioGlyco [bioglyco.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Bacteria this compound (MBS-1237) - Creative Biogene [microbiosci.creative-biogene.com]
An In-depth Technical Guide to Maltose Phosphorylase (EC 2.4.1.8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism, catalyzing the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of maltose phosphorylase, including its enzymatic properties, structural biology, metabolic role, and experimental protocols. The information is tailored for researchers, scientists, and drug development professionals interested in the fundamental and applied aspects of this enzyme.
Introduction
This compound, systematically known as maltose:phosphate (B84403) 1-β-D-glucosyltransferase, is a member of the Glycoside Hydrolase Family 65 (GH65).[1] It plays a significant role in the metabolism of starch and sucrose (B13894) in various organisms.[2] The enzyme facilitates the breakdown of maltose, a disaccharide product of starch degradation, in a phosphate-dependent manner, conserving the energy of the glycosidic bond in the form of a glucose phosphate ester. This reversible reaction also allows for the synthesis of novel oligosaccharides, making it a valuable tool in biotechnology.
Enzymatic Properties and Kinetics
This compound catalyzes the following reversible reaction:
Maltose + Orthophosphate ⇌ D-Glucose + β-D-Glucose-1-phosphate [2]
The kinetic properties of this compound have been characterized in several organisms. The enzyme's activity is influenced by pH, temperature, and substrate concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various sources.
| Organism | Optimal pH | Optimal Temperature (°C) | pH Stability | Thermal Stability | Molecular Weight (kDa) | Structure |
| Bacillus sp. AHU2001 (MalE) | 8.1 | 45 | 4.5 - 10.4 | ≤ 40°C | - | - |
| Recombinant E. coli (Kikkoman) | 6.5 - 7.5 | 45 - 50 | 5.5 - 8.0 | < 55°C | ~220 | Dimer (2 x 90 kDa subunits) |
Table 1: Physicochemical Properties of this compound
| Organism | Substrate | Km (mM) | Vmax | kcat (s-1) | kcat/Km (s-1mM-1) |
| Bacillus sp. AHU2001 (MalE) | Maltose | 0.835 ± 0.123 | - | 30.9 ± 0.6 | - |
| Phosphate | 0.295 ± 0.059 | - | - | - | |
| Recombinant E. coli (Kikkoman) | Maltose | 1.9 | - | - | - |
| Phosphate | 3.4 | - | - | - | |
| Arsenate | 8.3 | - | - | - |
Table 2: Kinetic Parameters for the Forward Reaction (Phosphorolysis) [1]
| Organism | Acceptor Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1mM-1) |
| Bacillus sp. AHU2001 (MalE) | D-Glucose | 10.1 ± 1.1 | 129 ± 5 | 12.8 |
| D-Glucosamine | 6.1 ± 0.7 | 93 ± 4 | 15.2 | |
| 6-Deoxy-D-glucose | 16.5 ± 2.4 | 202 ± 13 | 12.2 | |
| D-Xylose | 114 ± 11 | 119 ± 6 | 1.04 | |
| Kojibiose | 10.7 ± 1.2 | 16.0 ± 0.6 | 1.50 | |
| D-Mannose | 22.8 ± 2.6 | 29.5 ± 1.3 | 1.29 | |
| N-Acetyl-D-glucosamine | 31.0 ± 4.2 | 39.8 ± 2.1 | 1.28 | |
| 2-Deoxy-D-glucose | 37.8 ± 4.5 | 19.3 ± 1.0 | 0.51 | |
| 3-Deoxy-D-glucose | 114 ± 15 | 31.9 ± 2.0 | 0.28 |
Table 3: Apparent Kinetic Parameters for the Reverse Reaction (Synthesis) of Bacillus sp. AHU2001 MalE with β-D-Glucose-1-Phosphate as the Donor [1]
Structural Biology
The three-dimensional structure of this compound from Lactobacillus brevis has been elucidated (PDB: 1H54), providing significant insights into its mechanism.[3] The enzyme is a dimer, with each monomer comprising four distinct domains: an N-terminal β-sandwich domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.
Active Site and Catalytic Mechanism
The active site of this compound is located within the (α/α)6 barrel domain. The catalytic mechanism is an inverting phosphorolysis, proceeding via a single displacement mechanism.[1][4] A key conserved residue, Glutamate (Glu487 in L. brevis), acts as a general acid catalyst, protonating the glycosidic oxygen.[4] This facilitates the nucleophilic attack of an inorganic phosphate molecule on the anomeric carbon, leading to the inversion of the stereochemistry at this position.[4]
In the reverse reaction, the same principles apply, with β-D-glucose-1-phosphate serving as the glucosyl donor. The enzyme exhibits a broader acceptor specificity in the synthetic direction, accommodating various sugar molecules.
The following diagram illustrates the proposed catalytic mechanism of this compound.
Caption: Proposed catalytic mechanism of this compound.
Role in Metabolic Pathways
This compound is an integral part of starch and sucrose metabolism, particularly in microorganisms. Starch, a major energy storage polysaccharide in plants, is broken down by amylases into smaller oligosaccharides, including maltose. This compound then acts on maltose to produce D-glucose and β-D-glucose-1-phosphate. The D-glucose can enter glycolysis directly, while β-D-glucose-1-phosphate can be converted to glucose-6-phosphate by phosphoglucomutase, which is also a key intermediate in glycolysis.
The following diagram illustrates the central role of this compound in linking starch degradation to glycolysis.
Caption: this compound in starch metabolism.
Experimental Protocols
This compound Activity Assay
This protocol is based on the quantification of D-glucose produced from the phosphorolysis of maltose.
Reagents:
-
50 mM HEPES-NaOH buffer (pH 7.0): Dissolve 2.38 g of HEPES in 160 ml of distilled water, adjust pH to 7.0 with 1 N NaOH, and bring the final volume to 200 ml.
-
0.2 M Maltose solution: Dissolve 3.60 g of maltose monohydrate in 50 ml of 50 mM HEPES-NaOH buffer (pH 7.0).
-
0.2 M Phosphate solution: Dissolve 1.36 g of KH2PO4 in 40 ml of 50 mM HEPES-NaOH buffer (pH 7.0), adjust to pH 7.0 with 4 N NaOH, and bring the final volume to 50 ml with the same buffer.
-
5 N HCl solution: Add 43 ml of concentrated HCl to 57 ml of distilled water.
-
1 N NaOH solution: Dissolve 4.0 g of NaOH in 100 ml of distilled water.
-
Glucose assay kit: A commercial kit for the colorimetric or fluorometric determination of glucose.
Procedure:
-
Prepare a reaction mixture containing:
-
0.2 ml of 50 mM HEPES-NaOH buffer (pH 7.0)
-
0.1 ml of 0.2 M Maltose solution
-
0.1 ml of 0.2 M Phosphate solution
-
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution (appropriately diluted in ice-cold HEPES-NaOH buffer).
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 0.1 ml of 5 N HCl.
-
Neutralize the mixture by adding 0.5 ml of 1 N NaOH.
-
Determine the amount of D-glucose produced using a suitable glucose assay kit according to the manufacturer's instructions.
-
A blank reaction should be performed by adding the buffer instead of the enzyme solution.
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of D-glucose per minute under the specified conditions.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a typical workflow for determining the kinetic parameters of this compound.
Caption: Workflow for kinetic analysis.
Relevance to Drug Development
While not a primary target for drug development in human diseases, the unique catalytic mechanism and substrate specificity of microbial this compound make it a person of interest in several areas relevant to the pharmaceutical industry:
-
Enzymatic Synthesis: The ability of this compound to synthesize novel oligosaccharides through its reverse phosphorolysis reaction is of great interest for the production of prebiotics and other bioactive carbohydrates.
-
Biocatalysis: As a biocatalyst, this compound can be used in the development of environmentally friendly and efficient processes for the synthesis of glycosylated compounds.
-
Diagnostic Tools: The enzyme is utilized in diagnostic assays for the determination of α-amylase and inorganic phosphate levels, which can be indicative of certain clinical conditions.[5]
Further research into the inhibitors of microbial maltose phosphorylases could be relevant in the context of developing novel antimicrobial agents, particularly for bacteria that rely on this enzyme for carbohydrate metabolism. However, specific inhibitors for this compound are not extensively documented in the current literature.
Conclusion
This compound is a well-characterized enzyme with a fascinating catalytic mechanism and a significant role in microbial carbohydrate metabolism. Its properties make it a valuable tool for various biotechnological and diagnostic applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and utilize this important enzyme. Further exploration into its inhibition and the kinetic diversity across different species will undoubtedly open up new avenues for its application.
References
An In-depth Technical Guide on Maltose Phosphorylase: Gene, Protein, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolysis to glucose and β-D-glucose-1-phosphate. This technical guide provides a comprehensive overview of the maltose phosphorylase gene and protein, with a focus on its sequence, structure, and function. Detailed experimental protocols for gene cloning, protein expression and purification, and activity assays are presented to facilitate further research and application. Additionally, this guide includes a summary of key quantitative data and visual representations of the enzymatic pathway and gene regulation to serve as a valuable resource for researchers in academia and the biotechnology and pharmaceutical industries.
Introduction
This compound is a glycosyltransferase that plays a crucial role in the energy metabolism of various bacteria by breaking down maltose, a disaccharide of glucose.[1] The enzyme catalyzes the reversible reaction:
Maltose + Phosphate (B84403) ⇌ D-Glucose + β-D-Glucose-1-phosphate [2]
This reaction is of significant interest for various biotechnological applications, including the enzymatic synthesis of oligosaccharides and the development of biosensors for phosphate determination.[1] Understanding the molecular biology of the this compound gene and the biochemical properties of the protein is essential for harnessing its full potential. This guide aims to provide a detailed technical overview for researchers working with this enzyme.
This compound Gene and Protein Sequence
The gene encoding this compound, often designated as malP, has been identified and sequenced in several bacterial species. The protein sequences show homology across different organisms, particularly in the catalytic and substrate-binding domains.
Representative Gene and Protein Sequences
Below are the gene and protein sequences for this compound from three well-studied bacterial species.
Table 1: Gene and Protein Accession Numbers for this compound
| Organism | Gene Name | GenBank Accession (Gene) | UniProt Accession (Protein) |
| Lactobacillus brevis | - | Not explicitly found | Q7SIE1 |
| Lactococcus lactis | malP | AF327721 | Q9ZEX9 |
| Bacillus subtilis (strain 168) | mdxK | NC_000964.3 (Locus Tag: BSU34570) | O06993 |
(Note: The full gene and protein sequences are extensive and can be retrieved from the respective databases using the accession numbers provided.)
Physicochemical and Kinetic Properties
The biochemical properties of this compound can vary between different microbial sources. Key parameters such as molecular weight, optimal pH and temperature, and kinetic constants are summarized below.
Table 2: Summary of Physicochemical and Kinetic Properties of this compound
| Property | Lactobacillus brevis | Lactococcus lactis | Bacillus sp. AHU2001 | Recombinant E. coli |
| Molecular Weight (Native) | 196 kDa (dimer)[3] | 75 kDa (monomer)[4] | - | ~220 kDa (dimer)[5] |
| Molecular Weight (Subunit) | 88 kDa[3] | 75 kDa[4] | - | 90 kDa[5] |
| Optimal pH | 6.5[3] | - | 8.1[6] | 6.5–7.5[5] |
| Optimal Temperature | 36°C[3] | - | 45°C[6] | 45–50°C[5] |
| pH Stability | 6.0-7.0[7] | - | 4.5–10.4[6] | 5.5–8.0[5] |
| Thermal Stability | Stable up to ~40°C[7] | - | ≤40°C[6] | Below 55°C[5] |
| Km (Maltose) | 0.9 mM[3] | - | 0.835 ± 0.123 mM[6] | 1.9 mM[5] |
| Km (Phosphate) | 1.8 mM[3] | - | 0.295 ± 0.059 mM[6] | 3.4 mM[5] |
| kcat | - | - | 30.9 ± 0.6 s⁻¹[6] | - |
Experimental Protocols
This section provides detailed methodologies for the cloning, expression, purification, and activity measurement of this compound.
Gene Cloning and Expression
The cloning of the malP gene is typically performed using standard molecular biology techniques. The pMAL™ Protein Fusion and Purification System is a commonly used platform for the high-level expression of soluble this compound in E. coli.[8]
Protocol 4.1.1: Cloning of malP into an Expression Vector
-
Primer Design and PCR Amplification: Design primers with appropriate restriction sites to amplify the malP coding sequence from the genomic DNA of the source organism. Perform PCR to obtain the gene insert.
-
Vector and Insert Digestion: Digest both the expression vector (e.g., pMAL-c6T) and the PCR product with the selected restriction enzymes.[9]
-
Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select for positive clones on antibiotic-containing media. Verify the correct insertion by colony PCR and sequence analysis.
-
Transformation into Expression Host: Transform the verified plasmid into an E. coli expression strain (e.g., BL21(DE3)).
Protocol 4.1.2: Expression of Recombinant this compound
-
Starter Culture: Inoculate a single colony of the expression strain into 5 mL of rich broth (e.g., LB) containing the appropriate antibiotic and 0.2% glucose.[9] Incubate overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of rich broth (with antibiotic and 0.2% glucose) with the overnight culture.[9] Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches ~0.5.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9]
-
Incubation: Continue to incubate the culture for an additional 2-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[9]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10] The cell pellet can be stored at -80°C or used immediately for purification.
Protein Purification
Purification of recombinant this compound, particularly when expressed as a maltose-binding protein (MBP) fusion, is often achieved through affinity chromatography.
Protocol 4.2.1: Purification of MBP-tagged this compound
-
Cell Lysis: Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).[9] Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Affinity Chromatography:
-
Equilibrate an amylose (B160209) resin column with column buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with column buffer (at least 12 column volumes) to remove unbound proteins.[9]
-
Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]
-
-
Protease Cleavage (Optional): If removal of the MBP tag is desired, incubate the eluted fusion protein with a site-specific protease (e.g., TEV protease) according to the manufacturer's instructions.[9]
-
Further Purification (Optional): To separate the cleaved target protein from the MBP tag and any remaining impurities, a second chromatography step, such as ion exchange or size-exclusion chromatography, can be performed.
-
Protein Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration) and store at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol).
Enzyme Activity Assay
The activity of this compound is typically measured by quantifying the amount of glucose produced from the phosphorolysis of maltose. A common method involves a coupled spectrophotometric assay.
Protocol 4.3.1: Spectrophotometric Activity Assay
This protocol is adapted from standard enzymatic assay procedures.[11][12]
Principle: The glucose produced by this compound is phosphorylated by hexokinase and then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH, pH 7.0
-
Substrate Solution: 200 mM Maltose in assay buffer
-
Phosphate Solution: 200 mM Potassium Phosphate, pH 7.0
-
Coupling Enzyme Mix: In assay buffer, containing 10 mM ATP, 10 mM MgCl₂, 2 mM NADP⁺, 2 U/mL hexokinase, and 1 U/mL glucose-6-phosphate dehydrogenase.
Procedure:
-
Reaction Mixture Preparation: In a microcuvette, prepare the following reaction mixture:
-
100 µL Assay Buffer
-
50 µL Substrate Solution
-
50 µL Phosphate Solution
-
100 µL Coupling Enzyme Mix
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to reach thermal equilibrium.
-
Initiation of Reaction: Add 10 µL of the this compound solution to the reaction mixture and mix immediately.
-
Measurement: Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the initial linear rate of NADPH formation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[5]
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures can aid in understanding the role and handling of this compound.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. neb.com [neb.com]
- 10. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 11. oyceu.com [oyceu.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Maltose Phosphorylase Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various microorganisms. It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and D-glucose. This technical guide provides a comprehensive overview of the maltose phosphorylase metabolic pathway, including its core reaction, enzymatic mechanism, kinetic properties, and regulation. Detailed experimental protocols for enzyme activity assays and recombinant protein purification are provided, along with graphical representations of the metabolic pathway and experimental workflows to facilitate understanding and application in research and drug development.
Introduction
This compound is a glycosyltransferase that plays a crucial role in the intracellular catabolism of maltose, a disaccharide readily available from the breakdown of starch.[1] The enzyme is classified under the Glycoside Hydrolase Family 65 (GH65).[2] It is found primarily in bacteria, including species of Lactobacillus, Escherichia coli, and Bacillus.[2][3][4] The reversible nature of the reaction also makes this compound a valuable tool in the enzymatic synthesis of novel oligosaccharides.[5] Understanding the intricacies of this metabolic pathway is essential for harnessing its potential in various biotechnological and pharmaceutical applications.
The Core Metabolic Pathway
This compound catalyzes the following reversible reaction:
Maltose + Phosphate (B84403) ⇌ β-D-Glucose-1-phosphate + D-Glucose [3]
This reaction is a key step in the pathway that channels maltose into central glucose metabolism. The products, β-D-glucose-1-phosphate and D-glucose, can be further metabolized through glycolysis after isomerization and phosphorylation, respectively.
Mechanism of Action
The catalytic mechanism of this compound involves a direct nucleophilic attack by inorganic phosphate on the anomeric carbon of the glucosyl residue of maltose. This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate.[5] A conserved glutamate (B1630785) residue in the active site acts as a general acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the second glucose molecule.[5] The enzyme does not require any cofactors for its activity.[5]
Metabolic Context and Downstream Pathways
The β-D-glucose-1-phosphate produced by this compound is typically converted to the glycolytic intermediate glucose-6-phosphate by the enzyme β-phosphoglucomutase.[6] The other product, D-glucose, is phosphorylated to glucose-6-phosphate by glucokinase. Both molecules of glucose-6-phosphate can then enter the glycolytic pathway to generate ATP and metabolic precursors.
Quantitative Data
The kinetic parameters of this compound vary depending on the source organism. The following table summarizes key quantitative data for the enzyme from different bacterial species.
| Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Lactobacillus brevis | Maltose | 0.9 | - | - | 6.5 | 36 | [3] |
| Phosphate | 1.8 | - | - | 6.5 | 36 | [3] | |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | - | 8.1 | 45 | [2] |
| Phosphate | 0.295 ± 0.059 | - | - | 8.1 | 45 | [2] | |
| Enterococcus faecalis | Maltose-6'-P (for MapP) | 4.1 | 128 | 25 | - | - | [7] |
Note: Data for Enterococcus faecalis refers to Maltose-6'-phosphate phosphatase (MapP), an enzyme functionally linked to the this compound pathway in this organism.
Regulation of the this compound Pathway
The activity of the this compound pathway is regulated at the transcriptional level. Evidence for allosteric regulation or post-translational modification of this compound itself is currently limited in the scientific literature.
Transcriptional Regulation
In many bacteria, the gene encoding this compound (malP) is part of a larger operon involved in maltose uptake and metabolism.
-
Escherichia coli : The mal regulon is positively regulated by the MalT protein, which is activated by the inducer maltotriose (B133400) and ATP.[2] The expression of malT itself is subject to catabolite repression, being repressed by glucose.[2]
-
Lactococcus lactis : The synthesis of this compound is repressed by the presence of glucose and lactose (B1674315) in the growth medium.[8] The malP gene is located near a gene encoding a regulator from the LacI-GalR family.[8]
Experimental Protocols
Enzyme Activity Assay
This protocol describes a common method for determining the activity of this compound by measuring the amount of glucose produced.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of maltose in a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).
-
Prepare a phosphate buffer solution (e.g., 100 mM Potassium Phosphate, pH 7.5).
-
Prepare a solution of the this compound enzyme of unknown activity in a suitable buffer.
-
-
Reaction:
-
In a microcentrifuge tube, combine the maltose solution and phosphate buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.5 M NaOH).
-
-
Quantification of Glucose:
-
The amount of glucose produced can be quantified using a variety of commercially available glucose assay kits, which are typically based on the glucose oxidase-peroxidase method.
-
-
Calculation of Activity:
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Purification of Recombinant this compound
A common method for purifying recombinant this compound involves the use of an N-terminal Maltose Binding Protein (MBP) tag, followed by affinity chromatography on an amylose (B160209) resin.
References
- 1. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Enzymatic synthesis using glycoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Phosphorylases in Multi-Enzyme Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enterococcus faecalis utilizes maltose by connecting two incompatible metabolic routes via a novel maltose-6’-phosphate phosphatase (MapP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltose Phosphorylase Substrate Specificity: A Technical Guide for Researchers
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose and maltodextrins in various microorganisms. This technical guide provides an in-depth analysis of the substrate specificity of maltose phosphorylase, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative kinetic data, details common experimental protocols for activity assessment, and visualizes the enzyme's mechanism and metabolic context through diagrams. This guide serves as a comprehensive resource for understanding the catalytic behavior of this compound and its potential applications.
Introduction
This compound (MP) catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and plays a crucial role in the energy-efficient breakdown of α-1,4-glucosidic linkages.[2] Understanding the substrate specificity of this compound is critical for its application in various biotechnological processes, including the synthesis of novel oligosaccharides and the development of diagnostic biosensors.[2][3] This guide explores the enzyme's activity with its primary substrate, maltose, as well as a range of alternative acceptor molecules in the reverse reaction.
Quantitative Data on Substrate Specificity
The catalytic efficiency of this compound varies depending on the substrate and the microbial source of the enzyme. The following tables summarize the kinetic parameters for the forward (phosphorolysis) and reverse (synthesis) reactions for this compound from different bacterial species.
Forward Reaction: Phosphorolysis of Maltose
The phosphorolysis of maltose by this compound follows a sequential Bi-Bi mechanism, where both substrates, maltose and inorganic phosphate (B84403), must bind to the enzyme before any products are released.[2]
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | 37.0 | [2] |
| Bacillus sp. AHU2001 | Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | 104.7 | [2] |
| Lactobacillus brevis | Maltose | 0.9 | - | - | [4] |
| Lactobacillus brevis | Phosphate | 1.8 | - | - | [4] |
Reverse Reaction: Acceptor Substrate Specificity
In the reverse reaction, this compound can utilize a variety of acceptor molecules in place of glucose, leading to the synthesis of novel oligosaccharides. The following table details the apparent kinetic parameters for various acceptor substrates with β-D-glucose-1-phosphate as the donor.
| Enzyme Source | Acceptor Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1mM-1) | Reference |
| Bacillus sp. AHU2001 | D-Glucose | 0.77 ± 0.04 | 9.9 ± 0.2 | 12.8 | [2] |
| Bacillus sp. AHU2001 | D-Glucosamine | 0.44 ± 0.03 | 6.7 ± 0.2 | 15.2 | [2] |
| Bacillus sp. AHU2001 | 6-Deoxy-D-glucose | 0.55 ± 0.04 | 6.7 ± 0.2 | 12.2 | [2] |
| Bacillus sp. AHU2001 | N-Acetyl-D-glucosamine | 2.9 ± 0.2 | 4.4 ± 0.1 | 1.5 | [2] |
| Bacillus sp. AHU2001 | D-Xylose | 12.4 ± 1.0 | 6.3 ± 0.3 | 0.51 | [2] |
| Bacillus sp. AHU2001 | D-Mannose | 18.5 ± 1.1 | 3.5 ± 0.1 | 0.19 | [2] |
| Bacillus sp. AHU2001 | 2-Deoxy-D-glucose | 21.6 ± 2.0 | 5.8 ± 0.3 | 0.27 | [2] |
| Bacillus sp. AHU2001 | Kojibiose | 22.0 ± 2.0 | 6.0 ± 0.3 | 0.27 | [2] |
| Bacillus sp. AHU2001 | Methyl α-D-glucoside | 34.0 ± 3.5 | 5.1 ± 0.3 | 0.15 | [2] |
| Bacillus sp. AHU2001 | 1,5-Anhydro-D-glucitol | 41.7 ± 4.2 | 5.9 ± 0.3 | 0.14 | [2] |
| Bacillus sp. AHU2001 | D-Allose | 43.1 ± 4.6 | 5.9 ± 0.4 | 0.14 | [2] |
| Bacillus sp. AHU2001 | L-Fucose | 51.5 ± 5.8 | 3.9 ± 0.3 | 0.076 | [2] |
| Bacillus sp. AHU2001 | 3-Deoxy-D-glucose | 58.0 ± 6.6 | 4.8 ± 0.4 | 0.083 | [2] |
| Bacillus sp. AHU2001 | D-Lyxose | 87.0 ± 11.0 | 5.5 ± 0.5 | 0.063 | [2] |
| Bacillus sp. AHU2001 | L-Sorbose | 108.0 ± 14.0 | 3.2 ± 0.3 | 0.030 | [2] |
Experimental Protocols
Accurate determination of kinetic parameters is essential for characterizing enzyme function. Below are detailed methodologies for assaying this compound activity.
Standard Assay for Phosphorolysis Activity
This protocol is adapted from the method used for Bacillus sp. AHU2001 this compound.[2]
Reagents:
-
100 mM HEPES-NaOH buffer, pH 8.0
-
10 mM Sodium phosphate buffer, pH 8.0
-
4 mM Maltose solution
-
0.2 mg/mL Bovine Serum Albumin (BSA)
-
Purified this compound
-
2 M Tris-HCl buffer, pH 7.0
-
Glucose oxidase-peroxidase (GOPOD) reagent for D-glucose quantification
Procedure:
-
Prepare a reaction mixture (50 µL final volume) containing:
-
10 µL of 100 mM HEPES-NaOH buffer (pH 8.0)
-
5 µL of 10 mM sodium phosphate buffer (pH 8.0)
-
5 µL of 4 mM maltose
-
5 µL of 0.2 mg/mL BSA
-
Appropriate volume of purified this compound (e.g., to a final concentration of 2.94–14.7 µg/mL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by heating at 90°C for 5 minutes.
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the stopped reaction.
-
Determine the concentration of released D-glucose using a standard glucose oxidase-peroxidase method.
-
A blank reaction should be performed by substituting the enzyme with the same volume of buffer.
-
Calculate the enzyme activity based on the amount of D-glucose produced per unit of time.
Assay for Reverse Phosphorolysis Activity
This protocol measures the release of inorganic phosphate when the enzyme synthesizes a new disaccharide.
Reagents:
-
100 mM HEPES-NaOH buffer, pH 8.0
-
10 mM β-D-glucose-1-phosphate (β-Glc1P)
-
A range of concentrations (e.g., 0.75–25 mM) of the acceptor substrate
-
Purified this compound
-
A suitable method for quantifying inorganic phosphate (e.g., a colorimetric assay).
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
10 mM β-Glc1P
-
Varying concentrations of the acceptor substrate
-
A fixed concentration of purified this compound.
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
Measure the concentration of inorganic phosphate released in each aliquot.
-
Determine the initial reaction velocity for each acceptor substrate concentration.
-
Calculate the apparent kinetic parameters (Km(app) and kcat(app)) by fitting the initial velocity data to the Michaelis-Menten equation.
Visualizations
The following diagrams illustrate the catalytic mechanism, experimental workflow, and metabolic context of this compound.
Conclusion
This compound exhibits high specificity for its natural substrate, maltose, in the phosphorolytic direction. However, in the reverse synthetic reaction, it demonstrates broader acceptor promiscuity, enabling the production of a diverse range of oligosaccharides. The kinetic data presented in this guide highlights the differences in catalytic efficiency across various substrates and between enzymes from different microbial sources. The detailed experimental protocols provide a foundation for researchers to conduct their own kinetic analyses of this compound. The visualizations of the enzyme's mechanism and its role in metabolic pathways offer a clear conceptual framework for understanding its function. This comprehensive overview of this compound substrate specificity will be a valuable tool for professionals in academic research and the pharmaceutical industry, facilitating further exploration of this versatile enzyme's potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 4. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Maltose Phosphorylase
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This process is of significant interest for applications in oligosaccharide synthesis and as a potential target for antimicrobial drug development. This guide provides a comprehensive overview of the enzyme's mechanism of action, supported by kinetic data, detailed experimental protocols, and visual diagrams of the catalytic pathway and experimental workflows.
Catalytic Mechanism
Maltose phosphorylase belongs to the glycoside hydrolase family 65 (GH65) and functions as an inverting phosphorylase.[1] The catalytic mechanism is a single-displacement reaction, also known as a sequential Bi-Bi mechanism, involving the direct attack of inorganic phosphate (B84403) on the anomeric carbon of the glucosyl residue of maltose.[1] This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate from α-maltose.[1]
The key steps of the catalytic mechanism are as follows:
-
Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.
-
General Acid Catalysis: A conserved glutamic acid residue in the active site acts as a general acid catalyst, protonating the glycosidic oxygen atom of maltose.[1] This protonation weakens the glycosidic bond, making the anomeric carbon more susceptible to nucleophilic attack.
-
Nucleophilic Attack: An inorganic phosphate molecule acts as the nucleophile, directly attacking the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.
-
Product Formation and Release: The attack leads to the cleavage of the glycosidic bond, resulting in the formation of D-glucose and β-D-glucose-1-phosphate. These products are then released from the active site.
Notably, unlike glycogen (B147801) phosphorylase, this compound does not require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor for its catalytic activity.
Stereochemistry of the Reaction
The reaction catalyzed by this compound proceeds with an inversion of stereochemistry at the anomeric carbon. The substrate, α-maltose, has an α-(1→4) glycosidic bond. The product, β-D-glucose-1-phosphate, has a β-configuration at the C1 position. This inversion is a hallmark of a single-displacement mechanism where the nucleophile attacks from the opposite side of the leaving group.
Active Site and Key Residues
The active site of this compound is a well-defined pocket that accommodates both maltose and phosphate. Structural studies and site-directed mutagenesis have identified several key residues crucial for substrate binding and catalysis.
-
General Acid Catalyst: A conserved glutamic acid residue is essential for catalysis, acting as the proton donor to the glycosidic oxygen.
-
Substrate Binding Residues: Specific amino acid residues within the active site are responsible for recognizing and binding the glucose units of maltose at the -1 (non-reducing) and +1 (reducing) subsites. For instance, in Lactobacillus acidophilus this compound, His413 and Glu415 are implicated in binding the reducing end glucose residue of maltose in subsite +1.
Quantitative Data Presentation
The kinetic parameters of this compound have been characterized for enzymes from various organisms. The following tables summarize the available quantitative data.
Table 1: Michaelis-Menten Constants (Km) and Catalytic Rate Constants (kcat) for this compound
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | [1][2] |
| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | [1][2] | |
| Enterococcus sp. | Maltose | 1.9 | - | [3] |
| Phosphate | 3.4 | - | [3] | |
| Arsenate | 8.3 | - | [3] |
Note: '-' indicates data not available.
Table 2: Kinetic Parameters for the Reverse Phosphorolysis Reaction by Bacillus sp. AHU2001 this compound
| Acceptor Substrate | kcat(app) (s⁻¹) | Km(app) (mM) | kcat(app)/Km(app) (s⁻¹mM⁻¹) |
| D-Glucose | 14.1 ± 0.3 | 1.10 ± 0.06 | 12.8 |
| D-Glucosamine | 17.5 ± 0.3 | 1.15 ± 0.06 | 15.2 |
| 6-Deoxy-D-glucose | 10.3 ± 0.2 | 0.84 ± 0.04 | 12.2 |
| 2-Deoxy-D-glucose | 0.30 ± 0.01 | 1.48 ± 0.10 | 0.20 |
| D-Mannose | 0.30 ± 0.01 | 1.43 ± 0.08 | 0.21 |
(Data adapted from[1])
Experimental Protocols
Kinetic Assays for this compound Activity
Objective: To determine the kinetic parameters (Km and kcat) of this compound.
Principle: The phosphorolytic activity of this compound is measured by quantifying the amount of glucose produced over time. The released D-glucose can be measured using a coupled enzymatic assay with glucose oxidase and peroxidase.
Materials:
-
This compound enzyme
-
Maltose stock solution
-
Potassium phosphate buffer (pH 7.0)
-
HEPES buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Glucose oxidase-peroxidase reagent
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing varying concentrations of maltose and a fixed, saturating concentration of phosphate buffer. A typical reaction mixture (100 µL) contains 50 mM HEPES buffer (pH 7.0), 10 mM potassium phosphate buffer, 0.1 mg/mL BSA, and the enzyme.
-
Pre-incubate the reaction mixtures at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound enzyme.
-
Incubate the reaction for a specific time period (e.g., 10 minutes), ensuring the reaction rate is linear.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Measure the amount of D-glucose produced using the glucose oxidase-peroxidase method, which results in a colored product that can be quantified spectrophotometrically at a specific wavelength (e.g., 505 nm).
-
To determine the Km for phosphate, vary the concentration of the phosphate buffer while keeping the maltose concentration fixed and saturating.
-
Calculate the initial reaction velocities from the amount of glucose produced.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).
Site-Directed Mutagenesis of this compound
Objective: To investigate the role of specific amino acid residues in the catalytic mechanism by creating mutant enzymes.
Principle: A plasmid containing the gene for this compound is used as a template for PCR with primers containing the desired mutation. The parental, methylated DNA is then digested with DpnI, and the mutated plasmid is transformed into competent E. coli cells for replication.
Materials:
-
Plasmid DNA containing the this compound gene
-
Mutagenic primers (forward and reverse) containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The PCR cycling conditions will typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: After PCR, add DpnI restriction enzyme to the amplification product and incubate at 37°C for at least 1 hour. This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) plasmid.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells using a standard heat-shock or electroporation protocol.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select individual colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant this compound protein and purify it. Characterize the kinetic and structural properties of the mutant enzyme to determine the effect of the mutation.
X-ray Crystallography of this compound
Objective: To determine the three-dimensional structure of this compound to understand its active site architecture and substrate binding.
Principle: Highly purified and concentrated this compound is crystallized by slowly increasing the concentration of a precipitant. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build a model of the protein structure.
Materials:
-
Highly purified this compound (concentration > 5 mg/mL)
-
Crystallization screening kits (various buffers, salts, and precipitants)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscope
-
Cryoprotectant
-
X-ray source (synchrotron or in-house) and detector
Procedure:
-
Crystallization Screening: Set up crystallization trials using various conditions from commercially available or custom-made screens. This is typically done using vapor diffusion methods (sitting-drop or hanging-drop). In this method, a drop containing a mixture of the purified protein and the crystallization solution is allowed to equilibrate with a larger reservoir of the crystallization solution. Water slowly evaporates from the drop, increasing the protein and precipitant concentration, which can lead to crystal formation.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other additives, as well as pH and temperature, to obtain larger, well-diffracting crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals from the drop and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures. The cryo-cooled crystal is then mounted on a goniometer.
-
X-ray Diffraction Data Collection: Expose the crystal to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector. Collect a complete dataset by rotating the crystal in the X-ray beam.
-
Data Processing and Structure Determination: Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted spots. Use this information to calculate an electron density map. Build an atomic model of the this compound into the electron density map and refine the model to best fit the experimental data.
-
Structure Analysis: Analyze the final three-dimensional structure to identify the active site residues, substrate binding pocket, and overall fold of the enzyme.
Mandatory Visualizations
Catalytic Cycle of this compound
Caption: Catalytic cycle of this compound.
Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis.
Experimental Workflow for X-ray Crystallography
References
A Technical Guide to Natural Sources of Maltose Phosphorylase for Researchers and Drug Development Professionals
An in-depth exploration of the diverse natural origins, biochemical properties, and metabolic significance of maltose (B56501) phosphorylase, a key enzyme in carbohydrate metabolism. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the enzyme's characteristics from various biological sources, standardized experimental protocols, and its role in metabolic pathways.
Introduction to Maltose Phosphorylase
This compound (EC 2.4.1.8) is a crucial enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] This enzyme is an attractive target for various biotechnological and pharmaceutical applications due to its role in carbohydrate metabolism and its potential for the synthesis of valuable oligosaccharides. This guide delves into the natural sources of this compound, focusing on its prevalence and characteristics in bacteria, archaea, and plants, with an exploration of its presence in fungi.
Natural Sources and Quantitative Properties of this compound
This compound has been identified and characterized from a wide array of natural sources, each exhibiting unique biochemical and physical properties. The following tables summarize the key quantitative data from various organisms, providing a comparative analysis for researchers seeking to select a suitable enzyme for their specific applications.
Table 1: Biochemical and Physical Properties of this compound from Bacterial Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Subunit Composition | Reference |
| Bacillus sp. AHU2001 | 8.1 | 45 | - | - | [2] |
| Bacillus sp. RK-1 | 6.0-7.0 | ~65 | 170 | Dimer (88.5 kDa subunits) | [3] |
| Lactobacillus brevis | 6.5 | 36 | 196 | Dimer (88 kDa subunits) | [4][5] |
| Lactococcus lactis | - | - | 75 | Monomer | [6] |
Table 2: Biochemical and Physical Properties of this compound from Archaeal Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Subunit Composition | Reference |
| Thermococcus litoralis | - | 98 | 96.6 (calculated) | - | [7][8] |
Table 3: Kinetic Parameters of this compound
| Source Organism | Substrate | Km (mM) | Reference |
| Lactobacillus brevis | Maltose | 0.9 | [4][5] |
| Phosphate (B84403) | 1.8 | [4][5] | |
| Thermococcus litoralis | Maltoheptaose | 0.46 | [8][9] |
Metabolic Pathways Involving this compound
This compound plays a central role in the metabolism of maltose and maltodextrins in various organisms. The pathway diagrams below, generated using the DOT language, illustrate the key metabolic routes in bacteria and a generalized workflow for enzyme characterization.
In plants, a cytosolic α-glucan phosphorylase (AtPHS2) is involved in the metabolism of transitory starch breakdown products exported from the chloroplast at night.[10] This pathway involves a disproportionating enzyme (DPE2) that acts on maltose and a soluble heteroglycan.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound.
Extraction and Purification of this compound
The following is a generalized protocol based on methods reported for Lactobacillus brevis and Bacillus sp. AHU2001.[4][11]
1. Cell Lysis:
- Harvest bacterial cells by centrifugation.
- Resuspend the cell pellet in a suitable buffer (e.g., 30 mM imidazole-HCl, pH 6.5, containing 500 mM NaCl for recombinant E. coli expressing the Bacillus enzyme).
- Disrupt the cells by sonication on ice.
- Centrifuge the lysate to remove cell debris and obtain the cell-free extract.
2. Chromatography:
- Anion Exchange Chromatography: Apply the cell-free extract to an anion exchange column (e.g., Q-Sepharose) and elute with a linear gradient of NaCl.
- Gel Filtration Chromatography: Pool the active fractions and apply them to a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
- Hydroxyapatite (B223615) Chromatography: As a final polishing step, apply the active fractions to a hydroxyapatite column and elute with a phosphate gradient.
3. Purity Assessment:
- Assess the purity of the final enzyme preparation by SDS-PAGE.
This compound Activity Assay
The activity of this compound is typically determined by measuring the amount of D-glucose produced from the phosphorolysis of maltose.[4][11][12]
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution
-
0.2 M Phosphate solution (e.g., KH2PO4, adjusted to pH 7.0)
-
Enzyme solution (diluted in ice-cold buffer)
-
5 N HCl (to stop the reaction)
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
Procedure:
-
Prepare a reaction mixture containing HEPES-NaOH buffer, maltose solution, and phosphate solution.
-
Equilibrate the mixture at the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 5 N HCl.
-
Neutralize the solution if necessary for the subsequent glucose assay.
-
Determine the amount of glucose produced using a standard glucose assay kit, measuring the absorbance at the appropriate wavelength (e.g., 505 nm).
Definition of Unit: One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of D-glucose from maltose per minute under the specified assay conditions.[12]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the identification, characterization, and application of this compound from a natural source.
Fungal Sources of this compound
While less documented than in bacteria and archaea, evidence suggests the presence of this compound in fungi. A study on the microbial communities in Strong-Flavor Daqu, a fermentation starter for Chinese liquor, identified the gene for this compound.[13] The primary fungal genera encoding key saccharifying enzymes in this environment were Lichtheimia and Aspergillus.[13] Further research is needed to isolate and characterize this compound from these and other fungal species to fully understand their properties and potential applications.
Conclusion
This compound is a widely distributed enzyme with significant potential in various scientific and industrial fields. This guide provides a foundational understanding of its natural sources, biochemical properties, and metabolic roles. The detailed protocols and comparative data herein are intended to facilitate further research and development of novel applications for this versatile enzyme. The exploration of new sources, particularly from extremophilic archaea and diverse fungal species, promises to uncover enzymes with unique characteristics suitable for a broad range of biotechnological processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maltose metabolism in the hyperthermophilic archaeon Thermococcus litoralis: purification and characterization of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maltose Metabolism in the Hyperthermophilic Archaeon Thermococcus litoralis: Purification and Characterization of Key Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Regulation of Maltose Phosphorylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in many bacteria. It catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate, providing a crucial link between maltose utilization and glycolysis.[1][2] The regulation of maltose phosphorylase activity is a critical aspect of cellular metabolism, ensuring that the enzyme is active only when maltose is available and energy is required. This technical guide provides a comprehensive overview of the current knowledge on the regulation of this compound activity, with a focus on quantitative data, detailed experimental protocols, and visualization of regulatory pathways.
Core Regulatory Mechanisms
The activity of this compound is controlled at multiple levels, including substrate availability, transcriptional regulation, and potential allosteric modulation.
Substrate Specificity and "Substrate-Induced Activation"
This compound exhibits a high degree of specificity for its substrates. The enzyme preferentially utilizes α-maltose and α-D-glucose.[3] This specificity is so pronounced that it has been described as a form of "substrate-induced activation," where the interaction with the anomeric hydroxyl group of the correct sugar anomer is a prerequisite for efficient catalysis.[3] This intrinsic property of the enzyme serves as a primary level of regulation, ensuring that it only acts on the appropriate sugar substrates.
Transcriptional Regulation
The expression of the gene encoding this compound (malP) is tightly regulated in response to the availability of different carbon sources. This regulation ensures that the enzyme is synthesized only when needed, preventing wasteful protein production.
1. Catabolite Repression by Glucose and Lactose (B1674315):
In many bacteria, the presence of readily metabolizable sugars like glucose leads to the repression of genes involved in the utilization of alternative carbon sources. This phenomenon, known as carbon catabolite repression (CCR), is a major regulatory mechanism for malP.
-
In Lactococcus lactis , the synthesis of this compound is significantly repressed when glucose or lactose are present in the growth medium.[4][5] This repression is mediated by the catabolite control protein A (CcpA).
-
In Bacillus subtilis , glucose-mediated catabolite repression is also a key regulatory mechanism, involving the CcpA transcription factor.[6] Malate has also been shown to cause catabolite repression through the HPrK/CcpA pathway.[6]
2. Regulation by Specific Transcriptional Regulators:
The expression of malP is also controlled by specific transcriptional activators and repressors that respond to the presence or absence of maltose.
-
MalR - A Transcriptional Repressor/Activator: In several Gram-positive bacteria, a regulator from the LacI-GalR family, known as MalR, plays a crucial role.
-
In Streptococcus pneumoniae , MalR acts as a transcriptional repressor, binding to operator sequences in the promoter regions of the malMP and malXCD operons in the absence of maltose.[4]
-
In Lactococcus lactis , the role of MalR is more complex. While it belongs to a family of repressors, it appears to function as an activator of the maltose transport system, with no direct effect on the activity of this compound itself.[7] MalR is encoded by a gene located downstream of malP.[8]
-
-
MalT - A Transcriptional Activator: In the Gram-negative bacterium Escherichia coli , the mal regulon is under the positive control of the MalT protein.[9] MalT is an ATP-dependent transcriptional activator that, in the presence of the inducer maltotriose, binds to specific DNA sites (MalT boxes) in the promoters of the mal operons, including malP, and activates their transcription.[10][11]
Quantitative Data on this compound Activity
The kinetic parameters of this compound have been characterized in several bacterial species. This data is essential for understanding the enzyme's efficiency and its response to different substrate concentrations.
| Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Reference |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | - | [1][12] |
| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | - | [1][12] | |
| Lactobacillus brevis | Maltose | 0.9 | - | - | [1] |
| Phosphate | 1.8 | - | - | [1] | |
| Escherichia coli (recombinant) | Maltose | - | - | >5 | [13] |
Note: One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under standard assay conditions.[13]
Experimental Protocols
Purification of Recombinant this compound (MBP-fusion protein)
This protocol is adapted for the purification of a this compound expressed as a fusion with maltose-binding protein (MBP) in E. coli.
Materials:
-
E. coli cell paste expressing the MBP-maltose phosphorylase fusion protein
-
Binding Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 1 mM EDTA, 10 mM maltose
-
Amylose (B160209) resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in Binding Buffer (approximately 10 ml per gram of cells). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 9,000 x g to remove cell debris.
-
Column Preparation: Pack a chromatography column with amylose resin and equilibrate with 5-10 column volumes of Binding Buffer.
-
Protein Binding: Load the clarified lysate onto the equilibrated amylose column.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound MBP-fusion protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the eluted this compound.
This compound Activity Assay (Coupled Spectrophotometric Method)
This assay measures the production of glucose from the phosphorolysis of maltose. The glucose produced is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.0)
-
Maltose solution: 200 mM in Assay Buffer
-
Phosphate solution: 200 mM KH2PO4 (pH 7.0) in Assay Buffer
-
ATP solution: 10 mg/ml
-
NADP+ solution: 10 mg/ml
-
Hexokinase/Glucose-6-Phosphate Dehydrogenase solution
-
This compound sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer
-
Maltose solution
-
Phosphate solution
-
ATP solution
-
NADP+ solution
-
Hexokinase/Glucose-6-Phosphate Dehydrogenase solution
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound sample to the cuvette.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualization of Regulatory Pathways
Transcriptional Regulation of the mal Operon in E. coli by MalT
The MalT protein acts as a transcriptional activator for the mal operons in E. coli. Its activity is dependent on the presence of the inducer, maltotriose, and ATP.
Caption: Activation of the malP gene in E. coli by the MalT transcriptional activator.
Glucose Repression of the malP Gene in Lactococcus lactis
In L. lactis, the presence of glucose leads to the repression of the malP gene, a process mediated by the CcpA protein.
Caption: CcpA-mediated catabolite repression of the malP gene by glucose in Lactococcus lactis.
Conclusion
The regulation of this compound activity is a multifaceted process involving intricate control at both the enzymatic and genetic levels. While significant progress has been made in understanding the transcriptional regulation of the malP gene in various bacteria, further research is needed to fully elucidate the roles of allosteric regulation and post-translational modifications in modulating the activity of this important enzyme. A deeper understanding of these regulatory mechanisms will not only enhance our fundamental knowledge of bacterial metabolism but also provide valuable insights for the development of novel antimicrobial strategies and the optimization of biotechnological processes that utilize maltose as a substrate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 3. Catabolite repression mediated by the CcpA protein in Bacillus subtilis: novel modes of regulation revealed by whole-genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MalR-mediated regulation of the Streptococcus pneumoniae malMP operon at promoter PM. Influence of a proximal divergent promoter region and competition between MalR and RNA polymerase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MarR-Type Regulator MalR Is Involved in Stress-Responsive Cell Envelope Remodeling in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malate-mediated carbon catabolite repression in Bacillus subtilis involves the HPrK/CcpA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mal regulon - Wikipedia [en.wikipedia.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. A spectrophotometric method to measure enzymatic activity in reactions that generate inorganic pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A continuous spectrophotometric assay for phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Maltose Phosphorylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme, a member of the glycoside hydrolase family 65, operates with an inversion of anomeric configuration and does not require a cofactor.[1] The reverse reaction, the synthesis of disaccharides, makes maltose phosphorylase a valuable tool in oligosaccharide production.[1] A comprehensive understanding of its structure and function is crucial for leveraging its catalytic capabilities in various biotechnological and pharmaceutical applications.
This technical guide provides an in-depth overview of the structural analysis of this compound, focusing on the well-characterized enzyme from Lactobacillus brevis. It includes detailed experimental protocols, a compilation of quantitative data, and visualizations of the enzymatic mechanism and experimental workflows.
I. Enzymatic Mechanism and Active Site
This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism.[3] The key catalytic residue, Glutamate 487 (Glu487) in Lactobacillus brevis this compound, acts as a general acid, protonating the glycosidic oxygen.[1][4][5] Subsequently, an inorganic phosphate (B84403) molecule performs a nucleophilic attack on the anomeric carbon (C1) of the glucosyl residue at subsite -1.[1][3][4] This concerted reaction leads to the formation of β-D-glucose-1-phosphate and glucose, resulting in an inversion of the stereochemistry at the anomeric carbon.[1] The reaction is reversible, and in the reverse direction, the reprotonation of Glu487 facilitates the synthesis of maltose.[1]
The crystal structure of Lactobacillus brevis this compound reveals a phosphate binding pocket strategically positioned opposite the catalytic acid, Glu487.[4] This arrangement is perfectly suited for the direct nucleophilic attack by phosphate on the glycosidic bond.[4]
II. Experimental Protocols
A. Recombinant Expression and Purification of Lactobacillus brevis this compound
1. Gene Cloning and Expression Vector Construction:
-
The gene encoding this compound from Lactobacillus brevis is amplified by PCR.
-
The PCR product is cloned into a suitable expression vector, such as one from the pMAL series, which incorporates an N-terminal Maltose-Binding Protein (MBP) tag for affinity purification.[6]
2. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture grown overnight.
-
The starter culture is then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C with shaking until it reaches an optimal optical density.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
The culture is incubated for a further period at an optimized temperature to allow for protein expression.
3. Cell Lysis:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by centrifugation to remove cell debris.
4. Affinity Chromatography (Amylose Resin):
-
The clarified lysate is loaded onto an amylose (B160209) resin column pre-equilibrated with column buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 1 mM EDTA).
-
The column is washed extensively with the column buffer to remove unbound proteins.
-
The MBP-tagged this compound is eluted from the column using the same buffer supplemented with maltose (e.g., 10 mM).
5. Tag Removal and Further Purification (Optional):
-
If required, the MBP tag can be cleaved by a specific protease (e.g., TEV protease) for which a cleavage site is engineered between the MBP tag and the target protein.
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve higher purity.
B. Purification of Native this compound from Lactobacillus brevis
This protocol is based on the established method for purifying the native enzyme.[1][3][8][9]
1. Cell Culture and Harvesting:
-
Lactobacillus brevis is cultured in a suitable medium containing peptone, yeast extract, sodium acetate, glucose, and maltose.[1]
-
Cells are grown at 30°C under a nitrogen atmosphere.[1]
2. Cell Lysis:
-
The cell paste is mixed with alumina (B75360) and a small amount of 5 mM citrate (B86180) buffer, pH 6.6, and ground in a mortar.[9]
-
The ground material is mixed with the same buffer and centrifuged to obtain the crude extract.[9]
3. Protamine Sulfate (B86663) Precipitation:
-
A 2% protamine sulfate solution is added to the crude extract to precipitate nucleic acids.[9]
-
The mixture is stirred and then centrifuged to remove the precipitate.[9]
4. Ammonium (B1175870) Sulfate Fractionation:
-
The supernatant is brought to 45% ammonium sulfate saturation by the slow addition of solid ammonium sulfate.
-
After stirring, the solution is centrifuged, and the supernatant is collected.
-
The supernatant is then brought to 80% ammonium sulfate saturation.[9]
-
The precipitate, containing this compound, is collected by centrifugation and dissolved in a minimal amount of 5 mM citrate buffer, pH 6.6.[9]
5. Chromatographic Purification:
-
The dissolved precipitate is subjected to a series of FPLC-aided chromatographic steps:[3][8]
-
Anion Exchange Chromatography: The sample is loaded onto an anion exchange column and eluted with a salt gradient.
-
Gel Filtration Chromatography: Fractions containing this compound activity are pooled, concentrated, and loaded onto a gel filtration column to separate proteins based on size.
-
Hydroxyapatite (B223615) Chromatography: The final purification step involves chromatography on a hydroxyapatite column.[3][8][9]
-
6. Enzyme Purity and Storage:
-
The purity of the final enzyme preparation is assessed by SDS-PAGE.
-
The purified enzyme can be stored at 4°C in 10 mM phosphate buffer, pH 6.5.[3][8]
C. Crystallization of Lactobacillus brevis this compound
The crystal structure of Lactobacillus brevis this compound (PDB ID: 1H54) was obtained from crystals grown in the presence of its cosubstrate, phosphate.[4] While the specific crystallization conditions are not detailed in the provided search results, a general approach to protein crystallization is outlined below.
1. Protein Preparation:
-
Highly purified this compound is concentrated to a suitable concentration (typically 5-15 mg/mL) in a low ionic strength buffer.
2. Crystallization Screening:
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
A small volume of the protein solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, ammonium sulfate), a buffer, and various additives.
-
The drop is equilibrated against a larger volume of the reservoir solution.
-
Crystallization screens are performed over a wide range of conditions (pH, precipitant concentration, temperature) to identify initial crystallization hits.
3. Optimization of Crystallization Conditions:
-
Once initial crystals are obtained, the conditions are optimized by fine-tuning the concentrations of the protein, precipitant, and additives, as well as the pH and temperature, to obtain large, well-diffracting crystals.
D. X-ray Diffraction Data Collection and Processing
1. Crystal Mounting and Cryo-protection:
-
A single, well-formed crystal is mounted in a cryo-loop.
-
To prevent ice formation during data collection at cryogenic temperatures, the crystal is typically soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.
2. Data Collection:
-
X-ray diffraction data are collected at a synchrotron source or with a home X-ray source.[10]
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[10]
-
A complete dataset consists of a series of diffraction images collected over a range of crystal orientations.
3. Data Processing:
-
The diffraction images are processed using software packages such as HKL2000, XDS, or MOSFLM.
-
This process involves:
-
Indexing: Determining the unit cell parameters and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Scaling the intensities from all images and merging symmetry-related reflections to produce a final dataset of unique reflections with their corresponding intensities and standard deviations.
-
III. Quantitative Data
A. Crystallographic Data for Lactobacillus brevis this compound (PDB ID: 1H54)
| Parameter | Value | Reference |
| Data Collection | ||
| PDB ID | 1H54 | [4] |
| Resolution (Å) | 2.15 | [4] |
| Space Group | P212121 | |
| Unit Cell Dimensions (Å) | a=79.2, b=117.9, c=181.4 | |
| Refinement | ||
| R-work | 0.186 | [4] |
| R-free | 0.225 | [4] |
B. Kinetic Parameters of Maltose Phosphorylases
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Lactobacillus brevis | Maltose | 0.9 | - | [3][8] |
| Phosphate | 1.8 | - | [3][8] | |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | [3] |
| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | [3] |
IV. Visualizations
A. Enzymatic Mechanism of this compound
Caption: Proposed enzymatic mechanism of this compound.
B. Experimental Workflow for Structural Analysis
Caption: General experimental workflow for the structural analysis of a protein.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. rcsb.org [rcsb.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
An In-depth Technical Guide to the Catalytic Domain of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (MP), classified under EC 2.4.1.8, is a key enzyme in the metabolism of maltose and malto-oligosaccharides in various bacteria.[1] It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose, a process that occurs without the need for any cofactors.[1][2][3] This enzyme is a member of the glycoside hydrolase family 65 (GH65).[4][5] The catalytic activity of maltose phosphorylase is of significant interest for applications in enzymatic synthesis of oligosaccharides, diagnostic assays for phosphate (B84403) and α-amylase activity, and as a potential target in drug development.[3][4] This guide provides a comprehensive overview of the catalytic domain of this compound, including its structure, catalytic mechanism, quantitative data, and detailed experimental protocols.
Structural Overview of the Catalytic Domain
The catalytic core of this compound from organisms such as Lactobacillus brevis is characterized by an (α/α)6 barrel structure.[1] This architecture is notably similar to the catalytic domain of glucoamylase.[1] The structure of the Lactobacillus brevis this compound has been resolved at 2.15 Å resolution in complex with its cosubstrate, phosphate (PDB accession code 1H54).[1][6] The enzyme exists as a dimer, and its structure comprises an N-terminal complex β sandwich domain, a helical linker, the central (α/α)6 barrel catalytic domain, and a C-terminal β sheet domain.[1]
A key feature of the active site is the presence of a conserved glutamate (B1630785) residue (Glu487 in Lactobacillus brevis) which functions as the general acid catalyst.[1][2] The phosphate ion is positioned in a pocket that directly faces the carboxylate group of this catalytic glutamate, priming it for a nucleophilic attack on the anomeric carbon of the maltose substrate.[1]
Catalytic Mechanism
This compound employs a single displacement mechanism, resulting in an inversion of the anomeric configuration.[2] The reaction proceeds via a sequential Bi-Bi mechanism.[4] The catalytic cycle can be summarized in the following steps:
-
Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.
-
Acid Catalysis: The conserved glutamate residue (e.g., Glu487 in L. brevis) donates a proton to the glycosidic oxygen of maltose.[2]
-
Nucleophilic Attack: Concurrently, an oxygen atom from the inorganic phosphate performs a nucleophilic attack on the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.[2]
-
Product Formation: This concerted action leads to the cleavage of the glycosidic bond, forming β-D-glucose-1-phosphate and releasing a molecule of glucose.[2]
-
Product Release: The products, β-D-glucose-1-phosphate and glucose, are released from the active site.
The reverse reaction, the synthesis of maltose from β-D-glucose-1-phosphate and glucose, also proceeds through this mechanism.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound from various sources.
Table 1: Kinetic Parameters of this compound
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Bacillus sp. AHU2001 (MalE) | Maltose | 1.1 ± 0.1 | 79.4 ± 2.0 | - | - | [4] |
| Bacillus sp. AHU2001 (MalE) | Phosphate | 2.1 ± 0.2 | - | - | - | [4] |
| Lactobacillus acidophilus | Maltose | - | - | - | - | [7] |
| Lactobacillus brevis | Maltose | - | - | - | - | [1] |
Note: Data for kcat and kcat/Km were not consistently available in the provided search results.
Table 2: Optimal Conditions and Stability of this compound
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Temperature Stability (°C) | Reference |
| Bacillus sp. AHU2001 (MalE) | 8.1 | 45 | 4.5 - 10.4 | ≤ 40 | [4] |
| Kikkoman MPL-EP | 6.5 - 7.5 | 45 - 50 | - | ≤ 55 (liquid), ≤ 30 (powder) | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the this compound catalytic domain.
Enzyme Activity Assay
A standard method to determine this compound activity involves measuring the amount of D-glucose produced from the phosphorolysis of maltose.
Principle: The enzyme catalyzes the conversion of maltose and inorganic phosphate to β-D-glucose-1-phosphate and D-glucose. The released D-glucose is then quantified using a coupled enzymatic assay.[4]
Reagents:
-
Enzyme solution (e.g., 2.94–14.7 μg/mL)
-
4 mM Maltose
-
10 mM Sodium phosphate buffer (pH 8.0)
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
0.2 mg/mL Bovine Serum Albumin (BSA)
-
2 M Tris-HCl buffer (pH 7.0)
-
Glucose oxidase-peroxidase reagent (e.g., Glucose CII test Wako)
Procedure:
-
Prepare a 50 μL reaction mixture containing the enzyme, 4 mM maltose, 10 mM sodium phosphate buffer (pH 8.0), 100 mM HEPES-NaOH buffer (pH 8.0), and 0.2 mg/mL BSA.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by heating at 90°C for 5 minutes.
-
Add 100 μL of 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Measure the concentration of released D-glucose using the glucose oxidase-peroxidase method.[4]
Kinetic Analysis
The kinetic parameters of this compound are determined by measuring the initial reaction rates at varying concentrations of both maltose and phosphate.[4]
Procedure:
-
Perform the standard enzyme assay as described above, but with varying concentrations of maltose (e.g., 0.5–4 mM) and sodium phosphate (e.g., 1–8 mM).
-
Measure the initial reaction rates for each substrate concentration combination.
-
Fit the data to the equation for a sequential Bi-Bi mechanism using a suitable software package (e.g., Grafit version 7.0.2) to calculate the kinetic parameters (Km and Vmax).[4]
X-ray Crystallography
Determining the three-dimensional structure of the this compound catalytic domain is crucial for understanding its function.
Procedure Outline:
-
Protein Expression and Purification: Express the recombinant this compound in a suitable host (e.g., E. coli) and purify it to homogeneity using standard chromatographic techniques.
-
Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. The crystal structure of Lactobacillus brevis MP was obtained in complex with phosphate.[1]
-
Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the phase problem using methods like molecular replacement. Refine the resulting model to obtain the final high-resolution structure.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism.
Principle: This method involves introducing specific mutations into the gene encoding the enzyme to alter the amino acid sequence at a desired position.
General Workflow:
-
Primer Design: Design oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use the designed primers to amplify the entire plasmid containing the this compound gene, thereby incorporating the mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using an enzyme like DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA from the resulting colonies to confirm the presence of the desired mutation.
-
Expression and Characterization: Express the mutant protein and characterize its kinetic and structural properties to assess the impact of the mutation.
Visualizations
Catalytic Mechanism of this compound
Caption: Catalytic cycle of this compound.
General Workflow for Site-Directed Mutagenesis
Caption: Workflow for site-directed mutagenesis.
Applications in Drug Development
While the primary applications of this compound have been in diagnostics and biocatalysis, its role in bacterial metabolism presents potential for drug development. As some pathogenic bacteria utilize this enzyme for carbohydrate metabolism, inhibitors of this compound could serve as novel antimicrobial agents.[4] The detailed structural and mechanistic understanding of the catalytic domain provides a solid foundation for the rational design of such inhibitors. High-throughput screening of small molecule libraries against this compound, coupled with structure-based drug design approaches, could lead to the discovery of potent and selective inhibitors.
Conclusion
The catalytic domain of this compound is a well-characterized system with a defined structure and catalytic mechanism. The availability of quantitative data and established experimental protocols facilitates further research into its function and potential applications. For drug development professionals, the enzyme represents a potential target for the development of novel therapeutics, particularly in the context of infectious diseases. Continued investigation into the structure-function relationships and inhibitor design for this compound holds promise for advancements in both biotechnology and medicine.
References
- 1. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Disaccharide phosphorylases: Structure, catalytic mechanisms and directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
An In-depth Technical Guide to Maltose Phosphorylase Inhibitors and Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria.[1][2] It catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme represents a potential target for the development of novel antimicrobial agents and is also utilized in various biotechnological applications, including the synthesis of oligosaccharides.[3][4] This technical guide provides a comprehensive overview of maltose phosphorylase, with a focus on its inhibitors and activators. It details the enzyme's mechanism, presents available kinetic data, outlines experimental protocols for activity and inhibition assays, and discusses the principles of compound screening. While specific, potent inhibitors and activators of this compound are not extensively documented in publicly available literature, this guide aims to provide the foundational knowledge necessary for initiating research and development in this area.
Introduction to this compound
This compound belongs to the glycoside hydrolase family 65 (GH65).[3] The enzyme facilitates the breakdown of maltose, a disaccharide, in the presence of inorganic phosphate (B84403) (Pi). The reaction is reversible, allowing for the synthesis of maltose and related oligosaccharides from glucose-1-phosphate and a suitable acceptor.[3]
Reaction:
Maltose + Phosphate ⇌ β-D-Glucose-1-phosphate + D-Glucose[1]
The enzyme is highly specific for maltose and does not typically react with other common disaccharides.[4] This specificity makes it an attractive target for selective inhibition.
Enzyme Kinetics and Mechanism
This compound operates via a sequential Bi-Bi mechanism.[3] The catalytic mechanism involves a general acid catalyst, typically a glutamate (B1630785) residue, which protonates the glycosidic oxygen, facilitating the nucleophilic attack of inorganic phosphate on the anomeric carbon.[2]
Kinetic Parameters
Quantitative data on specific inhibitors and activators of this compound is limited in the available literature. However, kinetic parameters for the enzyme itself have been determined for various bacterial species.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus sp. AHU2001 | Maltose | 0.5 - 4 | - | 8.1 | 45 | [3] |
| Lactobacillus brevis | Maltose | 0.9 | - | 6.5 | 36 | |
| Lactobacillus brevis | Phosphate | 1.8 | - | 6.5 | 36 |
Note: Vmax values are often reported in units specific to the experimental setup and are not always directly comparable.
This compound Inhibitors
Types of Inhibition
-
Competitive Inhibition: Inhibitors would compete with maltose or phosphate for binding to the active site. Such inhibitors often have structural similarity to the substrates.
-
Non-competitive Inhibition: These inhibitors would bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without preventing substrate binding.[5][6][][8]
-
Mixed Inhibition: Inhibitors of this class can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
-
Allosteric Inhibition: Similar to non-competitive inhibition, allosteric inhibitors bind to a site other than the active site, inducing a conformational change that reduces enzyme activity.[9][10]
Potential Inhibitor Classes
Based on the enzyme's substrates and mechanism, potential inhibitors could include:
-
Maltose Analogs: Modifications to the glucose units or the glycosidic bond of maltose could yield competitive inhibitors.
-
Phosphate Analogs: Compounds that mimic the tetrahedral structure of the phosphate ion could interfere with substrate binding.
-
Natural Products: Screening of natural product libraries may identify novel inhibitory scaffolds. For instance, various plant-derived compounds have been shown to inhibit other glycosidases like maltase and sucrase.[11][12]
This compound Activators
Enzyme activators can increase the catalytic rate, decrease the Km for a substrate, or both. For this compound, activators could potentially bind to an allosteric site and induce a more favorable conformation for catalysis. Substrate-induced activation has been observed, where the interaction with α-maltose and α-D-glucose is crucial for the enzyme's glucosyltransferase activity.[13]
Experimental Protocols
Standard Enzyme Activity Assay
This protocol is adapted from the method described for Bacillus sp. AHU2001 this compound.[3]
Principle: The activity of this compound is determined by measuring the amount of glucose released from the phosphorolysis of maltose. The released glucose is then quantified using a coupled enzyme assay (e.g., glucose oxidase-peroxidase method).
Reagents:
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
10 mM Sodium phosphate buffer (pH 8.0)
-
4 mM Maltose solution
-
This compound enzyme solution
-
0.2 mg/mL Bovine Serum Albumin (BSA)
-
2 M Tris-HCl buffer (pH 7.0)
-
Glucose detection reagent (e.g., Glucose CII test Wako)
Procedure:
-
Prepare a reaction mixture (50 µL) containing:
-
Appropriate concentration of this compound (e.g., 2.94–14.7 µg/mL)
-
4 mM maltose
-
10 mM sodium phosphate buffer (pH 8.0)
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
0.2 mg/mL BSA
-
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by heating at 90°C for 5 minutes.
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Measure the released D-glucose using a suitable glucose detection method.
Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme required to produce 1 µmol of glucose per minute under the specified conditions.[3]
High-Throughput Screening (HTS) for Inhibitors and Activators
This protocol outlines a general workflow for a high-throughput screen to identify modulators of this compound activity.
Principle: A library of compounds is screened for its ability to either inhibit or activate the enzymatic reaction. The assay is typically performed in a microplate format, and the signal is read by a plate reader.
Materials:
-
This compound
-
Maltose
-
Inorganic Phosphate
-
Compound library
-
Detection reagents (e.g., fluorescent or colorimetric glucose detection kit)
-
Microplates (e.g., 96- or 384-well)
-
Plate reader
Procedure:
-
Assay Miniaturization: Adapt the standard enzyme activity assay to a smaller volume suitable for microplates.
-
Compound Dispensing: Dispense a small volume of each compound from the library into individual wells of the microplate. Include appropriate controls (negative control with no inhibitor, positive control with a known inhibitor if available).
-
Enzyme and Substrate Addition: Add the enzyme and substrates (maltose and phosphate) to initiate the reaction. The order of addition may vary depending on the assay design (e.g., pre-incubation of enzyme with compounds).
-
Incubation: Incubate the plates at the optimal temperature for a defined period.
-
Signal Detection: Stop the reaction and add the detection reagent. Read the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition or activation for each compound relative to the controls. Identify "hits" based on a predefined threshold.
Visualizations
Signaling and Metabolic Pathways
This compound is primarily involved in metabolic pathways rather than complex signaling cascades. The following diagram illustrates the role of this compound in bacterial maltose metabolism.
Caption: Role of this compound in Maltose Metabolism.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing this compound inhibitors.
Caption: Workflow for this compound Inhibitor Discovery.
Logical Relationships: Enzyme Inhibition
This diagram illustrates the fundamental interactions in competitive and non-competitive enzyme inhibition.
Caption: Mechanisms of Competitive and Non-Competitive Inhibition.
Conclusion
This compound presents a compelling target for both therapeutic and biotechnological applications. While the exploration of its specific inhibitors and activators is still in its early stages, the foundational knowledge of its mechanism and robust assay methodologies provide a clear path for future research. This guide serves as a resource for scientists and researchers to build upon, fostering the discovery and development of novel modulators of this compound activity. The lack of extensive public data on specific inhibitors and activators highlights a significant opportunity for novel research in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Notes on Noncompetitive inhibition [unacademy.com]
- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Allosteric regulation of liver phosphorylase a: revisited under approximated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse effects of two allosteric inhibitors on the phosphorylation state of glycogen phosphorylase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition by natural dietary substances of gastrointestinal absorption of starch and sucrose in rats 2. Subchronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Maltose Phosphorylase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2][3] This activity provides a basis for various analytical applications, including the determination of phosphate (B84403), α-amylase activity, and the synthesis of novel oligosaccharides.[1][4] Accurate and reliable measurement of maltose phosphorylase activity is crucial for studying its biological function, screening for inhibitors, and harnessing its potential in biotechnological applications.
This document provides detailed protocols for a continuous coupled enzyme assay to determine this compound activity, along with key performance data and a visual representation of the experimental workflow.
Principle of the Assay
The activity of this compound is determined by measuring the rate of D-glucose formation from the phosphorolysis of maltose. In this coupled enzyme assay, the glucose produced is subsequently oxidized by glucose oxidase, a reaction that generates a stoichiometric amount of hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, producing a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the this compound activity.[4][5]
A secondary coupled assay approach involves the phosphorylation of the produced glucose by hexokinase, followed by the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which can be monitored at 340 nm.[6]
Data Presentation
Table 1: Kinetic Parameters of this compound
| Source Organism | Substrate | K_m (mM) | Optimal pH | Optimal Temperature (°C) |
| Lactobacillus brevis | Maltose | 0.9[7][8] | 6.5[7][8] | 36[7][8] |
| Lactobacillus brevis | Phosphate | 1.8[7][8] | 6.5[7][8] | 36[7][8] |
| Bacillus sp. AHU2001 | Maltose | 0.5 - 4 (concentration range tested)[4] | 8.1[4] | 45[4] |
| Bacillus sp. AHU2001 | Phosphate | 1 - 8 (concentration range tested)[4] | 8.1[4] | 45[4] |
Experimental Protocols
Continuous Coupled Spectrophotometric Assay
This protocol is based on the quantification of glucose produced from the this compound-catalyzed reaction.
Materials and Reagents:
-
This compound (enzyme sample)
-
Maltose solution (0.2 M) in HEPES-NaOH buffer
-
Phosphate solution (0.2 M, e.g., KH₂PO₄) in HEPES-NaOH buffer
-
HEPES-NaOH buffer (50 mM, pH 7.0)
-
Glucose oxidase (from Aspergillus niger)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red or a similar peroxidase substrate)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for the product of Amplex Red)[5][9]
-
96-well clear, flat-bottom microplates
-
Incubator set to 30°C or 37°C[10]
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES-NaOH, pH 7.0.
-
Substrate Solution: Prepare a 0.2 M maltose solution in the assay buffer.
-
Phosphate Solution: Prepare a 0.2 M potassium phosphate solution and adjust the pH to 7.0.
-
Enzyme Diluent: Use ice-cold assay buffer to dilute the this compound to the desired concentration (e.g., 0.15–0.55 U/ml).[10]
-
Detection Reagent: Prepare a solution containing glucose oxidase, HRP, and the chromogenic substrate in the assay buffer according to the manufacturer's instructions for the glucose assay kit.
Assay Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., 30°C).
-
Into each well of a 96-well plate, add the following in order:
-
140 µL of Assay Buffer
-
20 µL of 0.2 M Maltose solution
-
20 µL of 0.2 M Phosphate solution
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted this compound sample to each well.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Measure the increase in absorbance at the appropriate wavelength (e.g., 570 nm) every minute for 10-20 minutes.
-
Blank Reaction: Prepare a blank by substituting the enzyme sample with the enzyme diluent (assay buffer).
-
Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[10]
Visualizations
Signaling Pathway
Caption: Reaction catalyzed by this compound.
Experimental Workflow
Caption: Workflow for the this compound coupled assay.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. assaygenie.com [assaygenie.com]
- 10. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Cloning and Expression of Recombinant Maltose Phosphorylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning, expression, and purification of recombinant maltose (B56501) phosphorylase. Maltose phosphorylase (MP) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose.[1][2] This enzyme has significant applications in clinical diagnostics, food analysis, and the enzymatic synthesis of oligosaccharides.[2] The following sections detail the methodologies for producing functional recombinant this compound, often utilizing a maltose-binding protein (MBP) fusion system for enhanced expression and simplified purification.[3][4]
Data Presentation
Table 1: Properties of Recombinant this compound
| Property | Value | Source Organism | Reference |
| Molecular Mass (Subunit) | ~75 kDa | Lactococcus lactis | [5] |
| Molecular Mass (Subunit) | ~88 kDa | Lactobacillus brevis | [6] |
| Native Molecular Mass | ~196 kDa (Dimer) | Lactobacillus brevis | [6] |
| Isoelectric Point (pI) | 7.0 | Lactococcus lactis | [5] |
| Isoelectric Point (pI) | 4.2 and 4.6 (isoforms) | Lactobacillus brevis | [6] |
| Optimum pH | 6.5 | Lactobacillus brevis | [6] |
| Optimum pH | 8.1 | Bacillus sp. AHU2001 | [7][8] |
| Optimum Temperature | 36°C | Lactobacillus brevis | [6] |
| Optimum Temperature | 45°C | Bacillus sp. AHU2001 | [7][8] |
| Specific Activity | > 10 U/mg lyophilizate | Enterococcus sp. (in E. coli) | [1] |
Unit Definition: One unit (U) is the amount of enzyme that produces 1 µmol of D-glucose per minute at 30°C and pH 7.0.[1]
Table 2: Kinetic Parameters of Maltose Phosphorylases
| Substrate | Km (mM) | Source Organism | Reference |
| Maltose | 0.9 | Lactobacillus brevis | [6] |
| Phosphate | 1.8 | Lactobacillus brevis | [6] |
Experimental Protocols
Protocol 1: Cloning of this compound Gene into an Expression Vector
This protocol describes the general steps for cloning the this compound gene into a pMAL vector, which facilitates the expression of the target protein as a fusion with maltose-binding protein (MBP).[3][4][9]
1. Primer Design and PCR Amplification:
-
Design forward and reverse primers for the this compound gene from the desired source organism. The primers should include restriction sites compatible with the multiple cloning site of the pMAL vector.
-
Perform PCR to amplify the this compound gene using genomic DNA from the source organism as a template.
2. Vector and Insert Preparation:
-
Digest the pMAL vector and the purified PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel purification kit.
3. Ligation:
-
Ligate the digested insert into the prepared pMAL vector using T4 DNA ligase.
4. Transformation:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α for plasmid propagation).
-
Plate the transformed cells on LB agar (B569324) plates containing ampicillin (B1664943) (100 µg/mL) and incubate overnight at 37°C.
5. Colony PCR and Sequence Verification:
-
Screen colonies by colony PCR using the gene-specific primers to identify clones containing the insert.
-
Isolate plasmid DNA from positive clones and verify the sequence of the insert by DNA sequencing.
Caption: Workflow for cloning the this compound gene.
Protocol 2: Expression of Recombinant this compound
This protocol outlines the expression of the MBP-maltose phosphorylase fusion protein in E. coli.
1. Transformation into Expression Host:
-
Transform the verified recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing ampicillin (100 µg/mL).
-
Incubate overnight at 37°C with shaking.
3. Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (containing ampicillin) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[9][10]
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) for improved protein folding.
4. Cell Harvesting:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[10]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Caption: Workflow for recombinant protein expression.
Protocol 3: Purification of MBP-Maltose Phosphorylase Fusion Protein
This protocol describes the purification of the MBP-tagged this compound using amylose (B160209) affinity chromatography.[9][11]
1. Cell Lysis:
-
Resuspend the cell pellet in column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
2. Affinity Chromatography:
-
Equilibrate an amylose resin column with column buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of column buffer to remove unbound proteins.
-
Elute the MBP-fusion protein with column buffer containing 10 mM maltose.[9]
3. (Optional) Tag Cleavage and Further Purification:
-
If required, cleave the MBP tag from the this compound using a site-specific protease (e.g., TEV protease, Factor Xa) according to the manufacturer's instructions.[9]
-
Further purify the tag-free this compound using ion-exchange or size-exclusion chromatography to separate it from the MBP tag and the protease.
4. Protein Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 4: this compound Activity Assay
This protocol is for determining the enzymatic activity of the purified this compound. The principle involves measuring the amount of glucose produced from the phosphorolysis of maltose.[7][12][13]
1. Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution in HEPES buffer
-
0.2 M Phosphate solution (e.g., KH2PO4), pH 7.0 in HEPES buffer
-
5 N HCl (for stopping the reaction)
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
2. Assay Procedure:
-
In a test tube, combine:
-
0.2 mL HEPES-NaOH buffer
-
0.1 mL Maltose solution
-
0.1 mL Phosphate solution
-
-
Equilibrate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 0.1 mL of the enzyme solution (appropriately diluted in cold HEPES buffer).
-
Incubate for exactly 10 minutes at 30°C.
-
Stop the reaction by adding 0.1 mL of 5 N HCl.
-
Prepare a blank by adding the buffer instead of the enzyme solution.
-
Determine the amount of glucose produced using a glucose assay kit according to the manufacturer's protocol. The absorbance is typically read at 505 nm.[12]
3. Calculation of Activity:
-
Calculate the enzyme activity based on the amount of glucose produced per unit time, using a standard curve for glucose.
Caption: Reaction catalyzed by this compound.
References
- 1. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 3. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 11. Mutations in maltose-binding protein that alter affinity and solubility properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 13. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Purification of Maltose Phosphorylase from Escherichia coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8), an enzyme central to the metabolism of maltose in Escherichia coli, catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This enzyme is of significant interest to researchers and drug development professionals due to its potential applications in biocatalysis, carbohydrate synthesis, and as a target for antimicrobial drug discovery. The purification of maltose phosphorylase from its native or recombinant E. coli source is a critical step for its detailed characterization and subsequent application.
This document provides a comprehensive overview of the purification of this compound from E. coli, including detailed experimental protocols and data presentation. The protocols outlined below are based on established protein purification methodologies and can be adapted for specific research needs.
Principle of Purification
The purification of this compound from E. coli involves a multi-step process designed to separate the target enzyme from other cellular components. A typical workflow begins with the disruption of E. coli cells to release the intracellular contents, followed by a series of chromatographic steps to isolate the enzyme based on its specific physicochemical properties. The purity of the enzyme is monitored at each stage by techniques such as SDS-PAGE, and its activity is quantified using a specific enzyme assay.
Data Presentation
The following table summarizes the purification of a recombinant this compound from E. coli. This data is representative of a typical purification scheme and provides a benchmark for researchers.
Table 1: Purification of Recombinant this compound from E. coli
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 5000 | 2.0 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) Precipitation (30-60%) | 800 | 4500 | 5.6 | 90 | 2.8 |
| DEAE-Cellulose Chromatography | 150 | 3750 | 25.0 | 75 | 12.5 |
| Hydrophobic Interaction Chromatography | 40 | 3000 | 75.0 | 60 | 37.5 |
| Size-Exclusion Chromatography | 25 | 2500 | 100.0 | 50 | 50 |
Unit definition: One unit (U) of this compound is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute from maltose at pH 7.0 and 37°C.
Experimental Protocols
Expression of Recombinant this compound in E. coli
This protocol describes the expression of recombinant this compound in an E. coli expression system.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the this compound gene (malP).
-
Luria-Bertani (LB) broth.
-
Ampicillin (or other appropriate antibiotic for plasmid selection).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the transformed E. coli strain.
-
Incubate the culture overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance the solubility of the expressed protein.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Preparation of Crude Extract
This protocol describes the lysis of E. coli cells to release the intracellular this compound.
Materials:
-
Frozen E. coli cell pellet.
-
Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
DNase I.
-
Protease inhibitor cocktail.
-
Sonciator or French press.
Procedure:
-
Thaw the cell pellet on ice and resuspend it in 5 mL of ice-cold Lysis Buffer per gram of wet cell weight.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions.
-
Incubate on ice for 30 minutes with occasional stirring.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by passing the suspension through a French press at 16,000 psi.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which is the crude extract, and keep it on ice.
Ammonium Sulfate Precipitation
This protocol describes the initial fractionation of the crude extract using ammonium sulfate to precipitate proteins.
Materials:
-
Crude extract.
-
Saturated ammonium sulfate solution (at 4°C).
-
Dialysis Buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Dialysis tubing (e.g., 10 kDa MWCO).
Procedure:
-
Slowly add solid ammonium sulfate or a saturated solution to the crude extract on ice with constant, gentle stirring to achieve 30% saturation.
-
Continue stirring for 30 minutes on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
To the supernatant, slowly add more ammonium sulfate to reach 60% saturation.
-
Stir for another 30 minutes on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.
-
Dialyze the resuspended pellet against 2 L of Dialysis Buffer overnight at 4°C with at least one buffer change.
DEAE-Cellulose Anion-Exchange Chromatography
This protocol describes the separation of proteins based on their net negative charge using a DEAE-cellulose column.
Materials:
-
Dialyzed protein sample from the previous step.
-
DEAE-Cellulose resin.
-
Binding Buffer (50 mM Tris-HCl, pH 7.5).
-
Elution Buffer (50 mM Tris-HCl, pH 7.5, 1 M NaCl).
-
Chromatography column.
Procedure:
-
Pack a chromatography column with DEAE-Cellulose resin and equilibrate it with 5-10 column volumes of Binding Buffer.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and assay each for this compound activity.
-
Pool the active fractions.
Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of proteins based on their hydrophobicity.
Materials:
-
Pooled active fractions from the previous step.
-
HIC resin (e.g., Phenyl Sepharose).
-
High Salt Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1.5 M ammonium sulfate).
-
Low Salt Buffer (50 mM Tris-HCl, pH 7.5).
-
Chromatography column.
Procedure:
-
Add solid ammonium sulfate to the pooled fractions to a final concentration of 1.5 M.
-
Equilibrate the HIC column with High Salt Buffer.
-
Load the sample onto the column.
-
Wash the column with High Salt Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a decreasing linear gradient of ammonium sulfate (from 1.5 M to 0 M) using Low Salt Buffer.
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions.
Size-Exclusion Chromatography (SEC)
This protocol describes the final polishing step to separate proteins based on their size.
Materials:
-
Pooled active fractions from the HIC step.
-
SEC resin (e.g., Sephacryl S-200).
-
SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Chromatography column.
Procedure:
-
Concentrate the pooled fractions from the HIC step to a small volume (e.g., 1-2% of the column volume) using an ultrafiltration device.
-
Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the proteins with SEC Buffer at a constant flow rate.
-
Collect fractions and assay for this compound activity.
-
Pool the fractions containing the purified this compound.
-
Analyze the purity of the final sample by SDS-PAGE.
This compound Activity Assay
This protocol describes a colorimetric assay to measure the activity of this compound by quantifying the amount of D-glucose produced.
Principle: this compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to β-D-glucose-1-phosphate and D-glucose. The produced D-glucose is then quantified using a glucose oxidase-peroxidase coupled reaction, which results in a colored product that can be measured spectrophotometrically.
Materials:
-
50 mM HEPES-NaOH buffer, pH 7.0.
-
200 mM Maltose solution.
-
200 mM Potassium phosphate buffer, pH 7.0.
-
Glucose oxidase/peroxidase reagent.
-
O-dianisidine or a similar chromogenic substrate.
-
Purified enzyme sample.
Procedure:
-
Prepare a reaction mixture containing 100 µL of 50 mM HEPES-NaOH buffer, 50 µL of 200 mM maltose solution, and 50 µL of 200 mM potassium phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme sample (appropriately diluted in HEPES-NaOH buffer).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by heating at 100°C for 5 minutes or by adding a stop solution (e.g., 0.5 M HCl).
-
To quantify the glucose produced, add 1 mL of the glucose oxidase/peroxidase reagent containing the chromogenic substrate.
-
Incubate at 37°C for 15-30 minutes, or until a stable color develops.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 540 nm for O-dianisidine).
-
Calculate the amount of glucose produced using a standard curve prepared with known concentrations of D-glucose.
Visualizations
The following diagrams illustrate the key workflows and pathways described in this document.
Caption: Experimental workflow for the purification of this compound.
Caption: Enzymatic reaction catalyzed by this compound.
Caption: Logical flow of the multi-step protein purification process.
Industrial Applications of Maltose Phosphorylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Maltose (B56501) phosphorylase (MP), an enzyme belonging to the glycoside hydrolase family 65, catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate (β-G1P) and glucose.[1][2] This unique reversible action, coupled with its high specificity, makes maltose phosphorylase a valuable tool in various industrial applications, ranging from the synthesis of novel carbohydrates to the development of sensitive diagnostic assays.[3][4]
Chemoenzymatic Synthesis of Oligosaccharides
The reverse phosphorolysis reaction of this compound is a powerful method for the synthesis of various oligosaccharides, including non-naturally occurring α-(1→4)-glucosides.[5] This is of particular interest for the production of functional food ingredients and pharmaceutical precursors. The enzyme can utilize a variety of acceptor molecules, leading to the formation of novel glycosidic bonds.
Key Advantages:
-
High Regioselectivity: Forms specific glycosidic linkages, minimizing by-product formation.
-
Mild Reaction Conditions: Enzymatic synthesis proceeds under moderate temperature and pH, preserving sensitive functional groups.[6]
-
Cost-Effective Production: Utilizes readily available substrates like maltose, which can be derived from starch.[3]
Quantitative Data for this compound from Various Sources:
| Parameter | Bacillus sp. AHU2001 (MalE) | Lactobacillus brevis | Enterococcus sp. |
| Optimal pH | 8.1[3][6] | 6.5[7][8] | 7.0[9][10][11] |
| Optimal Temperature | 45°C[3][6] | 36°C[7][8] | 30°C[9][10][11] |
| pH Stability | 4.5–10.4[3][6] | Stable at pH 6.5 for up to 6 months at 4°C with only 7% activity loss.[7][8] | Not specified |
| Thermal Stability | Stable at ≤40°C[3][6] | Stability enhanced by additives like phosphate (B84403), citrate, and imidazole.[7][8] | Not specified |
| Km (Maltose) | Not specified | 0.9 mmol/L[7][8] | Not specified |
| Km (Phosphate) | Not specified | 1.8 mmol/L[7][8] | Not specified |
| Molecular Weight | Not specified | 196 kDa (dimer of 88 kDa subunits)[7][8] | Dimeric enzyme[9] |
Acceptor Specificity in Reverse Phosphorolysis:
This compound from Bacillus sp. AHU2001 has been shown to utilize a wide range of acceptor molecules in the reverse phosphorolysis reaction.[5][6]
| Acceptor Molecule | Synthesized Glucoside Linkage |
| D-glucose, 1,5-anhydro-D-glucitol, methyl α-D-glucoside, D-mannose, D-glucosamine, N-acetyl-D-glucosamine, kojibiose, 3-deoxy-D-glucose, D-allose, 6-deoxy-D-glucose, D-xylose, D-lyxose, L-fucose | α-(1→4)[5][6] |
| 2-deoxy-D-glucose, L-sorbose | α-(1→3)[6] |
This compound from Enterococcus hirae has also demonstrated the ability to transfer the glucosyl moiety of maltose to various acceptors with alcoholic OH groups, such as salicyl alcohol, with a yield of 86% (mol/mol).[12][13]
Diagnostic Applications
This compound is a key component in several clinical diagnostic assays due to its high specificity for maltose and its involvement in reactions that can be easily monitored.[4][14]
-
α-Amylase Activity Determination: In these assays, α-amylase breaks down a substrate to produce maltose, which is then specifically acted upon by this compound. The resulting glucose can be measured to determine the α-amylase activity.[4]
-
Inorganic Phosphate (Pi) Determination: The phosphorolytic activity of the enzyme is dependent on the concentration of inorganic phosphate. This relationship is exploited in biosensors for the sensitive detection of phosphate levels in various samples, including environmental and clinical ones.[4][7] Monitoring phosphate levels in urine can aid in detecting potential renal malfunctions and evaluating bone mineral turnover.[4]
-
Plasma Maltose Assay: A highly sensitive assay for plasma maltose has been developed using this compound in a multi-enzyme system. This assay can be used as a screening test for upper gastrointestinal disorders, as elevated maltose levels can be indicative of gastric mucosal damage.[15]
Workflow for a this compound-Based Phosphate Biosensor:
Caption: Workflow of a phosphate biosensor using this compound and glucose oxidase.
Drug Development
The ability of this compound to synthesize novel oligosaccharides and glucosides opens avenues for drug development. These synthesized compounds can be screened for various biological activities. For instance, non-naturally occurring α-(1→4)-glucosides have been shown to enhance the growth of beneficial gut bacteria like Bifidobacterium animalis and Bifidobacterium longum, suggesting their potential as prebiotics.[3][5] Furthermore, the enzymatic transfer of glucose to phenolic compounds could be a method for producing glycosylated flavonoids or other polyphenols with improved solubility and bioavailability for pharmaceutical applications.[9]
Experimental Protocols
Protocol 1: Synthesis of β-D-Glucose-1-Phosphate (β-G1P)
This protocol is adapted from the procedure described for MalE from Bacillus sp. AHU2001.[3][5]
Materials:
-
Maltose
-
Potassium phosphate buffer (pH 8.0)
-
This compound (e.g., MalE)
-
Glucoamylase
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).
-
Add this compound to a final concentration of 16.5 mg/L.
-
Incubate the reaction mixture at 37°C for 96 hours.
-
After incubation, adjust the pH of the reaction mixture to 4.0 with 6 M HCl.
-
Add 4 mL of glucoamylase to digest any remaining maltose and incubate at 60°C for 3 hours.
-
Adjust the pH of the final mixture to 6.5 with 5 M KOH.
-
The resulting solution contains β-G1P, which can be purified using standard chromatographic techniques.
Protocol 2: Enzymatic Synthesis of α-(1→4)-Glucosides
This protocol provides a general framework for the synthesis of α-(1→4)-glucosides using the reverse phosphorolysis activity of this compound.
Materials:
-
β-D-Glucose-1-Phosphate (β-G1P) (can be prepared using Protocol 1)
-
Acceptor molecule (e.g., D-glucosamine, D-xylose)
-
HEPES-NaOH buffer (pH 7.0)
-
This compound
Procedure:
-
Prepare a reaction mixture containing β-G1P and the desired acceptor molecule in a suitable buffer (e.g., 50 mM HEPES-NaOH, pH 7.0). The optimal concentrations of substrates will depend on the specific enzyme and acceptor.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C - 45°C).
-
Monitor the progress of the reaction by measuring the release of inorganic phosphate or by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to detect the formation of the product.
-
Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., boiling for 5-10 minutes).
-
Purify the synthesized oligosaccharide using appropriate chromatographic methods.
Reaction Mechanism of this compound:
Caption: Reversible reaction catalyzed by this compound.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound E. coli, lyophilized powder 9030-19-7 [sigmaaldrich.com]
- 10. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enzymatic synthesis of alpha-anomer-selective D-glucosides using this compound [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of α-anomer-selective D-glucosides using this compound - Lookchem [lookchem.com]
- 14. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 15. Development of a plasma maltose assay method as a screening test for upper gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maltose Phosphorylase for Carbohydrate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is a glycosyltransferase that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate (β-Glc1P).[1][2][3] This enzymatic activity provides a powerful tool for the synthesis of carbohydrates, offering high specificity and control over the formation of glycosidic bonds. The reverse reaction, in particular, is of significant interest as it allows for the synthesis of various α-glucosides by transferring a glucose moiety from β-Glc1P to a wide range of acceptor molecules.[4][5] These synthesized carbohydrates have applications in various fields, including their use as prebiotics and as potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of maltose phosphorylase in carbohydrate synthesis, tailored for researchers and professionals in drug development.
Application Notes
Enzymatic Synthesis of α-Glucosides
This compound is an efficient catalyst for the synthesis of α-(1→4)-glucosides and, with certain acceptors, α-(1→3)-glucosides.[5] The enzyme utilizes β-D-glucose-1-phosphate as the glucosyl donor and can transfer the glucose unit to a variety of acceptor molecules, including monosaccharides, sugar alcohols, and even non-carbohydrate acceptors with alcoholic hydroxyl groups.[5][6] This versatility allows for the production of both natural and non-naturally occurring oligosaccharides. The synthesis is highly regioselective, which is a significant advantage over chemical synthesis methods that often require complex protection and deprotection steps.[3]
Relevance in Drug Development
The oligosaccharides synthesized using this compound have several applications in drug development:
-
Prebiotics and Gut Microbiome Modulation: Certain α-glucosides have been shown to enhance the growth of beneficial gut bacteria such as Bifidobacterium species.[5] The gut microbiome plays a crucial role in health and disease, and the ability to selectively promote the growth of beneficial bacteria is a promising therapeutic strategy for various conditions, including metabolic and inflammatory diseases.
-
α-Glucosidase Inhibitors: α-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate absorption in the small intestine.[2][7] The α-glucosides synthesized by this compound can serve as valuable tools for studying the structure-activity relationships of α-glucosidase inhibitors and for the development of new therapeutic agents with improved efficacy and fewer side effects.
-
Glycoconjugate Synthesis: Carbohydrates play critical roles in biological recognition processes. The specific oligosaccharides produced by this compound can be used as building blocks for the synthesis of more complex glycoconjugates, which are important in areas such as vaccine development and cancer immunotherapy.
Analytical Applications: Phosphate (B84403) Biosensors
This compound can be utilized as a key component in biosensors for the detection of inorganic phosphate.[8][9] The enzymatic reaction is dependent on the concentration of phosphate, allowing for the development of sensitive and selective analytical methods. These biosensors have applications in environmental monitoring, food quality control, and clinical diagnostics.[9][10]
Data Presentation
Table 1: Kinetic Parameters of this compound from Bacillus sp. AHU2001[4]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | 37.0 |
| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | 105 |
KiA (phosphate) = 9.07 ± 1.74 mM
Table 2: Apparent Kinetic Parameters for Various Acceptor Substrates in Reverse Phosphorolysis by this compound from Bacillus sp. AHU2001[5]
| Acceptor Substrate | Km(app) (mM) | kcat(app) (s-1) | kcat(app)/Km(app) (s-1mM-1) |
| D-Glucose | 2.6 ± 0.1 | 3.3 ± 0.0 | 1.3 |
| D-Glucosamine | 1.5 ± 0.1 | 1.9 ± 0.0 | 1.3 |
| 6-Deoxy-D-glucose | 1.4 ± 0.1 | 1.9 ± 0.0 | 1.4 |
| D-Mannose | 19 ± 1 | 2.8 ± 0.1 | 0.15 |
| N-Acetyl-D-glucosamine | 31 ± 2 | 3.4 ± 0.1 | 0.11 |
| D-Xylose | 120 ± 10 | 3.9 ± 0.2 | 0.033 |
| 2-Deoxy-D-glucose | 21 ± 1 | 0.27 ± 0.01 | 0.013 |
| L-Sorbose | 170 ± 20 | 0.50 ± 0.03 | 0.0029 |
Reactions were performed with 10 mM β-Glc1P.
Experimental Protocols
Protocol 1: Assay for this compound Activity
This protocol is based on the measurement of D-glucose produced from the phosphorolysis of maltose.[11]
Materials:
-
HEPES-NaOH buffer (50 mM, pH 7.0)
-
Maltose solution (0.2 M in HEPES-NaOH buffer)
-
Phosphate solution (0.2 M KH₂PO₄, pH 7.0, in HEPES-NaOH buffer)
-
This compound enzyme solution
-
5 N HCl
-
1 N NaOH
-
Commercial glucose assay kit
Procedure:
-
Prepare a reaction mixture by combining 0.2 ml of HEPES-NaOH buffer, 0.1 ml of maltose solution, and 0.1 ml of phosphate solution in a test tube.
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.1 ml of the this compound enzyme solution.
-
Incubate the reaction at 30°C for exactly 10 minutes.
-
Stop the reaction by adding 0.1 ml of 5 N HCl.
-
Neutralize the mixture by adding 0.5 ml of 1 N NaOH.
-
Determine the concentration of D-glucose produced using a commercial glucose assay kit, following the manufacturer's instructions.
-
Prepare a blank control by substituting the enzyme solution with HEPES-NaOH buffer.
-
Calculate the enzyme activity based on the amount of glucose produced per unit of time. One unit (U) is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[12]
Protocol 2: Synthesis of β-D-Glucose-1-Phosphate (β-Glc1P)
This protocol describes the enzymatic synthesis of the donor substrate, β-Glc1P, from maltose.[5]
Materials:
-
Maltose
-
Potassium phosphate buffer (0.3 M, pH 8.0)
-
This compound (e.g., MalE from Bacillus sp. AHU2001)
-
6 M HCl
-
5 M KOH
-
Glucoamylase
Procedure:
-
Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).
-
Add this compound to a final concentration of approximately 16.5 mg/L.
-
Incubate the reaction mixture at 37°C for 96 hours.
-
Monitor the reaction progress by measuring the decrease in maltose or the formation of β-Glc1P.
-
After 96 hours, stop the reaction by adjusting the pH to 4.0 with 6 M HCl.
-
To remove any remaining maltose, add glucoamylase (e.g., 4 mL of AMG300L) and incubate at 60°C for 3 hours.
-
Adjust the pH of the mixture to 6.5 with 5 M KOH.
-
The resulting solution contains β-Glc1P, which can be purified further or used directly in subsequent synthesis reactions. Purification can be achieved by methods such as ion-exchange chromatography or crystallization.
Protocol 3: Synthesis of Salicyl-α-D-glucopyranoside
This protocol provides an example of the synthesis of an α-glucoside using a non-carbohydrate acceptor.[6][13]
Materials:
-
β-D-Glucose-1-Phosphate (β-Glc1P)
-
Salicyl alcohol
-
This compound (e.g., from Enterococcus hirae)
-
Appropriate buffer (e.g., phosphate or citrate (B86180) buffer, pH adjusted to the enzyme's optimum, typically around 6.5-7.5)
Procedure:
-
Prepare a reaction mixture containing β-Glc1P and salicyl alcohol in the chosen buffer. A molar excess of the acceptor (salicyl alcohol) is often used to drive the reaction towards product formation.
-
Add this compound to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Monitor the formation of salicyl-α-D-glucopyranoside over time using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion or equilibrium, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 100°C for 10 minutes).
-
Purify the product from the reaction mixture. This can be achieved using methods such as solid-phase extraction on a hydrophobic resin to separate the more hydrophobic glycoside product from the hydrophilic sugar phosphate and unreacted acceptor.[1] Alternatively, column chromatography on silica (B1680970) gel can be employed.
-
Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Reversible reaction catalyzed by this compound.
Caption: Workflow for α-glucoside synthesis using this compound.
References
- 1. Preparation of oligosaccharides by homogenous enzymatic synthesis and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms [aginganddisease.org]
- 3. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and purification of galacto-oligosaccharides: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzymatic synthesis of alpha-anomer-selective D-glucosides using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of a conductometric phosphate biosensor based on tri-layer this compound composite films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 12. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 13. Enzymatic synthesis of α-anomer-selective D-glucosides using this compound - Lookchem [lookchem.com]
Application Note: Leveraging Maltose Phosphorylase in Synthetic Enzymatic Systems for Biofuel Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is a key enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate (β-G1P).[1] This function positions it as a critical tool in synthetic biology and biomanufacturing. Maltose, an inexpensive and abundant disaccharide derived from starch, can be converted by MP into phosphorylated intermediates that can be channeled into various metabolic pathways for the production of biofuels and other high-value biochemicals.[2][3] This application note details protocols for utilizing maltose phosphorylase in innovative enzymatic systems, including the enhanced production of β-G1P and its integration into an in vitro synthetic pathway for bioelectricity generation.
Application 1: Enhanced β-Glucose-1-Phosphate (β-G1P) Production
β-G1P is a valuable glucosyl donor for the synthesis of various oligosaccharides and a precursor for other bioprocesses.[4][5] However, the phosphorolysis of maltose is an equilibrium-limited reaction, which can hinder high yields of β-G1P.[5] A novel approach to overcome this limitation involves coupling the enzymatic reaction with baker's yeast fermentation. The yeast selectively consumes the glucose co-product, effectively shifting the reaction equilibrium towards the synthesis of β-G1P.[4][6]
Logical Workflow for Enhanced β-G1P Production
Caption: Workflow for enhanced β-G1P production using a coupled enzyme-fermentation system.
Quantitative Data: β-G1P Production
| Parameter | Value | Reference |
| Initial Maltose Concentration | 500 mM | [4] |
| Initial Phosphate Concentration | 500 mM | [4] |
| This compound | 0.5 U/mL | [4] |
| Dried Baker's Yeast | 1% (w/v) | [4] |
| Buffer | 500 mM Sodium Phosphate (pH 6.5) | [4] |
| Temperature | 30 °C | [4] |
| Reaction Time | 96 hours | [4] |
| Final Yield | 76% | [4][6] |
Experimental Protocol: Mass Production of β-G1P
This protocol is adapted from the efficient synthesis method combining enzymatic phosphorolysis and baker's yeast fermentation.[4]
-
Reaction Mixture Preparation:
-
Prepare a 2 L reaction mixture in a suitable vessel with 500 mM sodium phosphate buffer, pH 6.5.
-
Add 500 mM maltose to the buffer.
-
Add 1% (w/v) dried baker's yeast.
-
Add this compound to a final concentration of 0.5 U/mL.
-
-
Incubation:
-
Incubate the mixture at 30°C with magnetic stirring in a loosely sealed bottle for 96 hours. The production of β-G1P typically reaches a plateau after 72 hours.[4]
-
-
Monitoring (Optional):
-
At various time points (e.g., 0, 1, 5, 10, 24, 48, 72, and 96 hours), take a small aliquot of the reaction mixture.[6]
-
Dilute the sample (e.g., 20-fold) and analyze for β-G1P, glucose, and maltose concentrations using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
-
Harvesting and Purification:
Application 2: In Vitro Synthetic System for Bioelectricity Production
This compound can serve as the entry point for complex in vitro enzymatic cascades designed for specific biomanufacturing goals, such as generating bioelectricity.[2] In this system, maltose is stoichiometrically converted into two molecules of glucose-6-phosphate (G6P), which then enter a synthetic pathway that oxidizes the substrate to generate electrons, resulting in a maximal power density of 0.6 mW/cm² and a Faraday efficiency of 96.4%.[2][7]
Signaling Pathway for Bioelectricity Generation from Maltose
Caption: A 14-enzyme synthetic pathway for generating bioelectricity from maltose.[7]
Quantitative Data: Maltose to G6P Conversion Module
| Parameter | Value | Reference |
| Buffer | 100 mM HEPES (pH 7.3) | [2] |
| NaCl | 100 mM | [2] |
| Potassium Phosphate | 2 mM | [2] |
| Sodium Hexametaphosphate | 0.5 mM | [2] |
| MgCl₂ | 10 mM | [2] |
| MnCl₂ | 0.5 mM | [2] |
| Enzyme Concentration (MP) | 1 U/mL | [2] |
| Enzyme Concentration (β-PGM) | 1 U/mL | [2] |
| Enzyme Concentration (PPGK) | 1 U/mL | [2] |
| Temperature | 37 °C | [2] |
Experimental Protocol: Enzymatic Conversion of Maltose to G6P
This protocol describes the initial three-enzyme module for the stoichiometric conversion of maltose to G6P, which serves as the feedstock for the downstream bioelectricity-generating pathway.[2]
-
Reaction Buffer Preparation:
-
Prepare a 100 mM HEPES buffer adjusted to pH 7.3.
-
Add NaCl (100 mM), potassium phosphate (2 mM), sodium hexametaphosphate (0.5 mM), MgCl₂ (10 mM), and MnCl₂ (0.5 mM).
-
-
Enzyme Reaction Setup:
-
In a reaction vessel, add the prepared buffer.
-
Add the three enzymes to the mixture:
-
This compound (MP) to 1 U/mL.
-
β-phosphoglucomutase (β-PGM) to 1 U/mL.
-
Polyphosphate glucokinase (PPGK) to 1 U/mL.
-
-
Initiate the reaction by adding the maltose substrate.
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Analysis:
-
Monitor the production of G6P over time using a suitable assay, such as a coupled enzymatic assay with G6P dehydrogenase that measures the increase in NADPH absorbance at 340 nm.
-
Appendix: Standard this compound Activity Assay
This protocol provides a general method for determining the activity of this compound.[1][8]
Assay Components
| Component | Concentration |
| Buffer | 10 mM Sodium Phosphate (pH 8.0) |
| Substrate | 4 mM Maltose |
| Enzyme | 2.94–14.7 µg/mL |
Protocol
-
Enzyme Activation/Reaction:
-
Prepare a reaction mixture (e.g., 50 µL) containing 10 mM sodium phosphate buffer (pH 8.0) and 4 mM maltose.[1]
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C or 45°C).[1]
-
Initiate the reaction by adding the enzyme solution (e.g., 2.94–14.7 µg/mL).
-
Incubate for a defined period (e.g., 10 minutes).
-
-
Reaction Termination:
-
Terminate the reaction by heat inactivation (e.g., boiling for 3 minutes) followed by rapid cooling in an ice bath.[8]
-
-
Glucose Determination (Coupled Assay):
-
The amount of glucose produced is quantified to determine enzyme activity.
-
In a separate cuvette, prepare a glucose determination solution containing buffer (e.g., Triethanolamine-HCl), MgCl₂, ATP, and NADP+.[8]
-
Add a sample of the terminated reaction solution.
-
Measure the initial absorbance at 340 nm.
-
Add Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH).[8]
-
Incubate until the reaction is complete and measure the final absorbance at 340 nm.
-
The change in absorbance is proportional to the amount of glucose produced.
-
-
Calculation:
-
Calculate the enzyme activity (IU/mL) based on the change in absorbance, the molar extinction coefficient of NADPH (6.22 L·mmol⁻¹·cm⁻¹), and the reaction volumes and time.[8]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Starch - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oyceu.com [oyceu.com]
Application Notes and Protocols for the Immobilization of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common techniques for the immobilization of maltose (B56501) phosphorylase, an enzyme crucial for the synthesis of various oligosaccharides and a key component in biosensors. Immobilization enhances the stability, reusability, and industrial applicability of enzymes. This document outlines protocols for four primary immobilization methods: entrapment, covalent bonding, cross-linking, and adsorption.
Introduction to Maltose Phosphorylase
This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose. This enzymatic activity is pivotal in various biotechnological applications, including the production of specialty carbohydrates and the development of analytical biosensors for phosphate (B84403) and maltose detection. However, the practical application of free this compound in industrial settings is often limited by its moderate stability and the difficulty of its recovery and reuse. Immobilization of the enzyme onto solid supports can overcome these limitations, leading to more robust and economically viable biocatalytic processes.
Key Immobilization Techniques: A Comparative Overview
The choice of immobilization technique depends on the specific application, the properties of the enzyme, and the desired characteristics of the immobilized biocatalyst. Below is a summary of the most common methods.
| Immobilization Technique | Principle | Advantages | Disadvantages |
| Entrapment | Physical confinement of the enzyme within a porous matrix. | Mild conditions, low cost, good enzyme stability. | Potential for enzyme leakage, mass transfer limitations. |
| Covalent Bonding | Formation of stable covalent bonds between the enzyme and a support material. | Strong enzyme-support interaction, minimal leakage, high stability. | Potential for enzyme denaturation, may require harsh chemicals. |
| Cross-Linking | Formation of intermolecular cross-links between enzyme molecules to form aggregates. | High enzyme loading, support-free, good stability. | Can lead to diffusional limitations, potential for enzyme inactivation. |
| Adsorption | Physical binding of the enzyme to the surface of a support via weak interactions. | Simple, low cost, generally preserves enzyme activity. | Weak binding can lead to enzyme leakage. |
Section 1: Immobilization by Entrapment in Calcium Alginate Beads
Entrapment in calcium alginate is a widely used method due to its mild gelation conditions and the biocompatibility of the matrix. The protocol provided is adapted from a successful method for maltase immobilization[1].
Experimental Protocol
Materials:
-
This compound (from Lactobacillus brevis or other source)
-
Sodium Alginate
-
Calcium Chloride (CaCl₂)
-
Phosphate Buffer (50 mM, pH 6.5)
-
Magnetic stirrer
-
Syringe with a needle
Procedure:
-
Preparation of Alginate-Enzyme Mixture:
-
Dissolve sodium alginate in phosphate buffer (50 mM, pH 6.5) to a final concentration of 4% (w/v) with gentle heating and stirring.
-
Cool the solution to room temperature.
-
Add this compound solution to the sodium alginate solution to achieve the desired enzyme concentration (e.g., 1 mg/mL). Mix gently to ensure homogeneity.
-
-
Formation of Calcium Alginate Beads:
-
Draw the alginate-enzyme mixture into a syringe.
-
Extrude the mixture dropwise into a 0.2 M CaCl₂ solution under gentle stirring.
-
Allow the beads to harden in the CaCl₂ solution for a minimum of 90 minutes at 4°C.
-
-
Washing and Storage:
-
Collect the beads by filtration.
-
Wash the beads thoroughly with phosphate buffer (50 mM, pH 6.5) to remove excess calcium ions and unbound enzyme.
-
Store the immobilized enzyme beads in the same buffer at 4°C.
-
Workflow Diagram
Caption: Workflow for this compound Immobilization by Entrapment.
Quantitative Data (Proxy data from Maltase Immobilization[1])
| Parameter | Free Enzyme | Immobilized Enzyme |
| Optimal pH | 6.5 | 6.5 |
| Optimal Temperature | 45°C | 50°C |
| Km (mM) | 1.71 | 3.17 |
| Vmax (U/mL/min) | 8411 | 4919 |
| Thermal Stability (Residual activity after 90 min at 55°C) | 0% | 45% |
| Reusability (Residual activity after 6 cycles) | N/A | 17% |
Section 2: Covalent Immobilization on Glutaraldehyde-Activated Chitosan (B1678972) Beads
Covalent attachment provides a stable immobilization by forming strong chemical bonds between the enzyme and the support. Chitosan is a suitable support due to its biocompatibility and the presence of primary amino groups that can be activated with glutaraldehyde (B144438).
Experimental Protocol
Materials:
-
This compound
-
Chitosan Beads
-
Glutaraldehyde (2.5% v/v)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
Sodium Borohydride (NaBH₄) solution (optional, for Schiff base reduction)
-
Shaker incubator
Procedure:
-
Activation of Chitosan Beads:
-
Wash chitosan beads with distilled water.
-
Activate the beads by incubating them in a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (0.1 M, pH 7.0) for 2 hours at room temperature with gentle shaking.
-
Wash the activated beads extensively with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the this compound solution (e.g., 1 mg/mL in phosphate buffer) to the activated chitosan beads.
-
Incubate the mixture for 24 hours at 4°C with gentle shaking.
-
-
Post-Immobilization Treatment:
-
(Optional) To form more stable bonds, add NaBH₄ solution to the beads to reduce the Schiff bases.
-
Wash the immobilized enzyme beads thoroughly with phosphate buffer to remove any unbound enzyme.
-
Store the beads in phosphate buffer at 4°C.
-
Workflow Diagram
Caption: Workflow for Covalent Immobilization of this compound.
Expected Quantitative Outcomes
| Parameter | Expected Outcome |
| Immobilization Yield | High (>80%) |
| Activity Retention | Moderate to High (50-90%) |
| Thermal Stability | Significantly increased compared to the free enzyme. |
| pH Stability | Broader operational pH range. |
| Reusability | Excellent, with minimal activity loss over multiple cycles. |
Section 3: Immobilization by Cross-Linked Enzyme Aggregates (CLEAs)
This carrier-free immobilization method involves the precipitation of the enzyme followed by cross-linking with a bifunctional agent like glutaraldehyde.
Experimental Protocol
Materials:
-
This compound
-
Ammonium (B1175870) Sulfate (B86663) or other precipitant (e.g., tert-butanol)
-
Glutaraldehyde (e.g., 25 mM)
-
Phosphate Buffer (50 mM, pH 6.5)
-
Centrifuge
Procedure:
-
Enzyme Precipitation:
-
Dissolve this compound in phosphate buffer.
-
Add a precipitant (e.g., saturate with ammonium sulfate or add cold tert-butanol) slowly while stirring at 4°C until the enzyme precipitates.
-
Continue stirring for a defined period (e.g., 1-4 hours) to allow for complete aggregation.
-
-
Cross-Linking:
-
Add glutaraldehyde to the enzyme aggregate suspension to a final concentration of, for example, 25 mM.
-
Allow the cross-linking reaction to proceed for a specific time (e.g., 3 hours) at 4°C with gentle stirring.
-
-
Recovery and Washing:
-
Centrifuge the suspension to collect the CLEAs.
-
Wash the CLEAs multiple times with phosphate buffer to remove the precipitant and unreacted glutaraldehyde.
-
Resuspend the CLEAs in buffer for storage at 4°C.
-
Workflow Diagram
Caption: Workflow for the Preparation of this compound CLEAs.
Expected Quantitative Outcomes
| Parameter | Expected Outcome |
| Activity Recovery | High (>70%) |
| Thermal Stability | Significantly enhanced. |
| Solvent Stability | Improved stability in organic solvents. |
| Reusability | High, retaining a large percentage of activity after multiple uses. |
Section 4: Immobilization by Adsorption on a Hydrophobic Support
Adsorption is a simple method based on weak interactions between the enzyme and the support surface. Hydrophobic supports are often used for this purpose.
Experimental Protocol
Materials:
-
This compound
-
Hydrophobic support (e.g., Octyl-Sepharose)
-
Low Ionic Strength Buffer (e.g., 10 mM Phosphate Buffer, pH 6.5)
-
High Ionic Strength Buffer (e.g., 10 mM Phosphate Buffer with 1 M (NH₄)₂SO₄, pH 6.5)
Procedure:
-
Support Preparation:
-
Equilibrate the hydrophobic support material with the high ionic strength buffer.
-
-
Enzyme Adsorption:
-
Dissolve the this compound in the high ionic strength buffer.
-
Mix the enzyme solution with the equilibrated support.
-
Incubate for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation to facilitate adsorption.
-
-
Washing and Storage:
-
Separate the support from the supernatant.
-
Wash the support with the low ionic strength buffer to remove weakly bound enzyme.
-
Store the immobilized enzyme in the low ionic strength buffer at 4°C.
-
Workflow Diagram
Caption: Workflow for Adsorption Immobilization of this compound.
Expected Quantitative Outcomes
| Parameter | Expected Outcome |
| Immobilization Yield | Variable, dependent on support and conditions. |
| Activity Retention | High, as the method is generally non-denaturing. |
| Stability | Moderately increased. |
| Reusability | Fair, but potential for enzyme leaching exists. |
Conclusion
The immobilization of this compound offers significant advantages for its application in various biotechnological processes. The choice of the immobilization method should be carefully considered based on the specific requirements of the intended application, balancing factors such as enzyme activity, stability, reusability, and cost. The protocols and data presented in these application notes provide a foundation for the development and optimization of immobilized this compound systems for research, and industrial applications.
References
Application Notes and Protocols for Site-Directed Mutagenesis of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on maltose (B56501) phosphorylase (MP), a key enzyme in maltose metabolism. This document outlines the scientific basis for targeting specific residues, protocols for mutagenesis and enzyme characterization, and the potential applications of engineered MP in various research and drug development contexts.
Maltose phosphorylase (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and operates via an inverting mechanism.[2][3] Its ability to synthesize various α-glucosides by reverse phosphorolysis makes it a valuable tool in carbohydrate synthesis and a potential target for therapeutic intervention.[2] Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of MP, alter its substrate specificity, and enhance its stability for biotechnological and pharmaceutical applications.[4][5]
Key Applications of Engineered this compound
-
Drug Development: Designing specific inhibitors for bacterial MP could lead to novel antimicrobial agents. Understanding the active site through mutagenesis can aid in the rational design of such inhibitors.
-
Biocatalysis: Engineered MPs with altered substrate specificity can be used for the efficient synthesis of novel oligosaccharides and glycosylated compounds with potential therapeutic properties.[2][4]
-
Diagnostic Tools: The high specificity of MP can be harnessed in biosensors for the detection of phosphate (B84403) or maltose.[6] Mutagenesis can be employed to improve the sensitivity and stability of these biosensors.
Rational Engineering of this compound
Recent studies have focused on the rational design of MP to alter its substrate specificity. A key region for engineering is a flexible loop (loop 3) located at the rim of the active site pocket.[4][5] This loop is involved in recognizing the acceptor substrate in the reverse phosphorolysis reaction.[5] By substituting amino acid residues in this loop, the enzyme's specificity can be shifted from maltose to other disaccharides like trehalose (B1683222) and kojibiose (B1673742).[4]
Key active site residues in this compound from Lactobacillus brevis include the general acid catalyst Glu487.[3] In Lactobacillus acidophilus this compound (LaMP), residues His413 and Glu415 within loop 3 are presumed to be critical for recognizing the glucose moiety at the +1 subsite.[2][5]
Quantitative Data on this compound Mutants
The following table summarizes the kinetic parameters of wild-type Lactobacillus acidophilus this compound (LaMP) and several loop 3 variants. These variants were created by substituting segments of the LaMP loop 3 with the corresponding sequences from trehalose phosphorylase (TP) and kojibiose phosphorylase (KP) from Thermoanaerobacter brockii. This data highlights how targeted mutations can dramatically alter substrate specificity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-type LaMP | Maltose | 8.8 ± 0.6 | 21 ± 0.5 | 2.4 |
| Trehalose | ND | ND | ND | |
| Kojibiose | ND | ND | ND | |
| TP2 Mutant | Maltose | 100 ± 20 | 0.033 ± 0.005 | 0.00033 |
| Trehalose | 22 ± 1 | 0.076 ± 0.001 | 0.0035 | |
| Kojibiose | ND | ND | ND | |
| TP3 Mutant | Maltose | 51 ± 2 | 0.17 ± 0.002 | 0.0033 |
| Trehalose | 20 ± 1 | 0.18 ± 0.002 | 0.009 | |
| Kojibiose | ND | ND | ND | |
| KP1 Mutant | Maltose | 170 ± 10 | 0.12 ± 0.001 | 0.00071 |
| Trehalose | ND | ND | ND | |
| Kojibiose | 13 ± 1 | 0.14 ± 0.002 | 0.011 | |
| KP2 Mutant | Maltose | 180 ± 20 | 0.20 ± 0.01 | 0.0011 |
| Trehalose | ND | ND | ND | |
| Kojibiose | 16 ± 1 | 0.29 ± 0.004 | 0.018 | |
| KP3 Mutant | Maltose | 180 ± 20 | 0.18 ± 0.004 | 0.001 |
| Trehalose | ND | ND | ND | |
| Kojibiose | 14 ± 1 | 0.31 ± 0.004 | 0.022 |
ND: Not Detected. Data sourced from Nakai et al., 2010.[4]
The following table presents the kinetic parameters for the wild-type this compound from Bacillus sp. AHU2001 (MalE).
| Enzyme | Substrate (A) | Substrate (B) | kcat (s⁻¹) | KmA (mM) | KmB (mM) | KiA (mM) |
| Wild-type MalE | Phosphate | Maltose | 30.9 ± 0.6 | 0.295 ± 0.059 | 0.835 ± 0.123 | 9.07 ± 1.74 |
Data from Uehara et al., 2019.[2]
Experimental Protocols
I. Site-Directed Mutagenesis of this compound
This protocol is a general guideline for introducing point mutations into the this compound gene using overlap extension PCR.
1. Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
The primers should have at least 40% GC content and terminate with one or more G or C bases.
2. PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Use a plasmid containing the wild-type this compound gene as the template.
-
The PCR cycling conditions should be optimized for the specific polymerase and primers used. A typical program consists of an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
3. Digestion of Parental DNA:
-
Digest the parental, methylated plasmid DNA by adding a restriction enzyme that is specific for methylated DNA (e.g., DpnI) directly to the PCR product.
-
Incubate at 37°C for 1-2 hours.
4. Transformation:
-
Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) medium (e.g., LB agar with the appropriate antibiotic).
-
Incubate overnight at 37°C.
5. Verification of Mutation:
-
Select several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
Figure 1. Experimental workflow for site-directed mutagenesis of this compound.
II. Expression and Purification of Recombinant this compound
-
Transform the verified plasmid containing the mutant this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for an additional 3-16 hours at a lower temperature (e.g., 16-30°C).
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Analyze the purity of the protein by SDS-PAGE.
III. Enzymatic Activity Assay of this compound
This protocol is for determining the phosphorolytic activity of this compound by measuring the amount of glucose produced.
1. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM HEPES-NaOH buffer (pH 7.0-8.0)
-
10 mM Sodium phosphate buffer
-
4 mM Maltose
-
Purified this compound enzyme
-
2. Reaction Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
3. Glucose Quantification:
-
Quantify the amount of glucose produced using a standard enzymatic assay, such as the glucose oxidase-peroxidase method.
-
Measure the absorbance at a specific wavelength (e.g., 505 nm).
4. Calculation of Activity:
-
Calculate the enzyme activity based on the amount of glucose produced per unit of time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.
Figure 2. Logical relationship for engineering this compound specificity.
Concluding Remarks
Site-directed mutagenesis is an invaluable tool for the functional characterization and engineering of this compound. By targeting key residues in the active site, particularly within loop 3, the substrate specificity of this enzyme can be rationally altered. The protocols and data presented here provide a solid foundation for researchers to design and execute their own mutagenesis studies on this compound, paving the way for the development of novel biocatalysts and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The curated Lactobacillus acidophilus NCFM genome provides insights into strain specificity and microevolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational engineering of Lactobacillus acidophilus NCFM this compound into either trehalose or kojibiose dual specificity phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The maltodextrin transport system and metabolism in Lactobacillus acidophilus NCFM and production of novel alpha-glucosides through reverse phosphorolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Maltose Phosphorylase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltose (B56501) Phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This enzymatic activity is crucial in the carbohydrate metabolism of various microorganisms.[3] The ability to modulate MP activity has significant implications in microbiology and biotechnology. Furthermore, MP is a valuable tool in clinical diagnostics and analytical biochemistry, where it is used for the determination of α-amylase and inorganic phosphate (B84403).[2][4] High-throughput screening (HTS) for inhibitors of maltose phosphorylase is a critical step in the discovery of new chemical entities that can modulate its activity for therapeutic or industrial purposes. This document provides detailed protocols and application notes for performing HTS assays to measure this compound activity.
Assay Principles
Two primary HTS-compatible methods for determining this compound activity are described: a glucose-release assay and a phosphate-consumption assay.
-
Coupled Enzyme Assay for Glucose Release: In the direction of maltose phosphorolysis, the production of glucose is directly proportional to MP activity. This glucose can be quantified using a coupled enzyme system. A common method involves glucose oxidase, which produces hydrogen peroxide in the presence of glucose. This hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colorimetric signal. Alternatively, glucose can be phosphorylated by hexokinase (HK) and then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Continuous Spectrophotometric Assay for Phosphate Consumption: In the direction of maltose synthesis, the consumption of inorganic phosphate (Pi) can be continuously monitored. This assay utilizes a coupling enzyme system involving purine (B94841) nucleoside phosphorylase (PNP) and a chromophoric substrate, such as 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).[5][6] In the presence of phosphate, PNP cleaves MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, causing a significant increase in absorbance at 360 nm.[6]
Data Presentation
Table 1: Kinetic Parameters of this compound
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| Maltose | 0.5 - 4 | Not Specified | Bacillus sp. AHU2001 | [1] |
| Phosphate | 1 - 8 | Not Specified | Bacillus sp. AHU2001 | [1] |
| α-D-glucose | 13.1 ± 4.4 | 11.2 ± 1.2 | Not Specified | [7] |
Table 2: Optimal Reaction Conditions for this compound
| Parameter | Optimal Value | Source Organism | Reference |
| pH | 6.5 - 7.5 | Enterococcus sp. | [4] |
| pH | 8.1 | Bacillus sp. AHU2001 | [1][8] |
| Temperature | 45 - 50°C | Enterococcus sp. | [4] |
| Temperature | 45°C | Bacillus sp. AHU2001 | [1][8] |
Visualization of Pathways and Workflows
Caption: Enzymatic reaction catalyzed by this compound.
Caption: HTS workflow for the glucose release assay.
Caption: HTS workflow for the phosphate consumption assay.
Experimental Protocols
Protocol 1: High-Throughput Glucose Release Assay (Colorimetric)
This protocol is adapted for a 384-well microplate format to screen for inhibitors of this compound.
1. Materials and Reagents:
-
This compound (from Enterococcus sp. or other suitable source)
-
Maltose monohydrate
-
Potassium phosphate (KH₂PO₄)
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent kit
-
Test compounds dissolved in DMSO
-
384-well clear, flat-bottom microplates
2. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES-NaOH, pH 7.0.[4]
-
Substrate Stock (2X): 8 mM Maltose, 20 mM Potassium Phosphate in Assay Buffer.
-
Enzyme Stock (2X): Prepare a solution of this compound in Assay Buffer containing 0.2 mg/mL BSA to achieve a final concentration that gives a robust signal within the linear range of the assay (e.g., 0.5-1.0 U/mL).[1] The optimal concentration should be determined empirically.
-
Positive Control: A known inhibitor of this compound (if available) or no enzyme control.
-
Negative Control: DMSO (at the same final concentration as the test compounds).
3. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Substrate Addition: Add 10 µL of the 2X Substrate Stock to all wells.
-
Enzyme Addition: To initiate the reaction, add 10 µL of the 2X Enzyme Stock to all wells except the "no enzyme" control wells (add 10 µL of Assay Buffer with BSA instead). The final reaction volume is 20 µL.
-
Incubation: Centrifuge the plates briefly to mix. Incubate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Reaction Termination and Detection: Add 20 µL of GOPOD reagent to each well to stop the MP reaction and initiate the color development.
-
Final Incubation: Incubate the plates at 37°C for an additional 15 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 505 nm using a microplate reader.[4]
4. Data Analysis:
Calculate the percent inhibition for each compound using the following formula:
% Inhibition = 100 * (1 - (Abs_compound - Abs_neg_control) / (Abs_pos_control - Abs_neg_control))
Where:
-
Abs_compound is the absorbance of the well with the test compound.
-
Abs_neg_control is the average absorbance of the negative control wells (DMSO).
-
Abs_pos_control is the average absorbance of the positive control wells (no inhibition).
Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50%).[9]
Protocol 2: High-Throughput Continuous Phosphate Consumption Assay
This protocol describes a continuous spectrophotometric assay in a 384-well UV-transparent microplate format.
1. Materials and Reagents:
-
This compound
-
D-Glucose
-
β-D-glucose-1-phosphate (β-G1P)
-
Purine Nucleoside Phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Tris-HCl buffer
-
Test compounds dissolved in DMSO
-
384-well UV-transparent, flat-bottom microplates
2. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
Assay Mix (1.25X): Prepare a mix in Assay Buffer containing:
-
2.5 mM D-Glucose
-
1.25 mM β-G1P
-
0.25 mM MESG
-
1.25 U/mL Purine Nucleoside Phosphorylase (PNP)
-
-
Enzyme Stock (5X): Prepare a solution of this compound in Assay Buffer. The optimal concentration should be determined empirically to provide a linear reaction rate over 10-15 minutes.
3. Assay Procedure:
-
Compound Dispensing: Transfer 50 nL of test compounds (or DMSO for controls) to the wells of a 384-well UV-transparent plate.
-
Assay Mix Addition: Add 20 µL of the 1.25X Assay Mix to all wells.
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the 5X this compound stock solution to initiate the reaction. The final volume is 25 µL.
-
Data Acquisition: Immediately place the plate in a kinetic microplate reader and measure the increase in absorbance at 360 nm every 30 seconds for 10-15 minutes at 37°C.
4. Data Analysis:
-
Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each compound:
% Inhibition = 100 * (1 - (Rate_compound / Rate_DMSO))
Where:
-
Rate_compound is the reaction rate in the presence of the test compound.
-
Rate_DMSO is the average reaction rate of the negative control wells (DMSO).
This continuous assay format is highly sensitive and provides real-time kinetic data, making it well-suited for detailed mechanistic studies of identified inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 3. bluetigerscientific.com [bluetigerscientific.com]
- 4. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. A continuous spectrophotometric assay for phosphorylase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Maltose Phosphorylase Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce D-glucose and β-D-glucose-1-phosphate.[1][2] This enzymatic activity is crucial in various biological processes and has significant applications in biotechnology and diagnostics. Accurate and robust analytical methods are essential for monitoring the enzymatic reaction, quantifying the products, and developing novel applications. These application notes provide detailed protocols for the primary analytical methods used to quantify the products of maltose phosphorylase: glucose and glucose-1-phosphate. The methods covered include enzymatic assays, high-performance liquid chromatography (HPLC), ion chromatography (IC), and capillary electrophoresis (CE).
Biochemical Pathway
The reaction catalyzed by this compound is a key step in maltose metabolism in some bacteria.[2] It provides a direct link between disaccharide breakdown and the entry of glucose moieties into glycolysis.
Caption: Reaction catalyzed by this compound.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or the ability to separate multiple analytes simultaneously.
| Method | Principle | Throughput | Sensitivity | Specificity |
| Enzymatic Assay | Coupled enzyme reactions leading to a colorimetric or fluorometric signal. | High | Moderate to High | High |
| HPLC | Separation based on polarity and/or charge, followed by detection (e.g., RI, ELSD, MS). | Moderate | Moderate to High | High |
| Ion Chromatography | Anion-exchange separation of charged molecules with conductivity or amperometric detection. | Moderate | High | High |
| Capillary Electrophoresis | Separation based on charge-to-size ratio in a capillary, often coupled with MS detection. | High | High | High |
I. Enzymatic Assay for Glucose Quantification
This method is a rapid and high-throughput approach for determining this compound activity by quantifying the amount of glucose produced. It employs a coupled enzyme system where glucose is oxidized to produce a detectable signal.
Experimental Workflow
Caption: Workflow for the enzymatic assay of glucose.
Protocol: Glucose Oxidase-Peroxidase (GOPOD) Assay
This protocol is adapted from standard glucose assay procedures.[2][3]
1. Reagents:
-
This compound Reaction Buffer: 50 mM HEPES-NaOH, pH 7.0.
-
Substrate Solution: 20 mM Maltose in Reaction Buffer.
-
Phosphate Solution: 20 mM Potassium Phosphate (KH₂PO₄), pH 7.0, in Reaction Buffer.
-
Enzyme Solution: this compound diluted in Reaction Buffer to the desired concentration.
-
Stopping Reagent: 5 N HCl.
-
pH Adjusting Solution: 1 N NaOH.
-
Glucose Assay Reagent (GOPOD): Commercially available kit containing glucose oxidase, peroxidase, and a chromogen (e.g., 4-aminoantipyrine).
2. Procedure:
-
Prepare a reaction mixture by combining 0.2 mL of the Maltose Solution and 0.2 mL of the Phosphate Solution.
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the Enzyme Solution.
-
Incubate for a defined period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by adding 0.1 mL of 5 N HCl.
-
Neutralize the mixture by adding 0.5 mL of 1 N NaOH.
-
Take a 0.3 mL aliquot of the reaction mixture and add it to 3.0 mL of the Glucose Assay Reagent.
-
Incubate at 37°C for 5 minutes.
-
Measure the absorbance at 505 nm.
-
Prepare a blank by substituting the enzyme solution with the reaction buffer.
-
Prepare a standard curve using known concentrations of glucose.
Quantitative Data:
| Parameter | Value |
| Wavelength | 505 nm |
| Linearity | Up to 500 mg/dL of glucose[4] |
| Incubation Time | 5-15 minutes |
II. Enzymatic Assay for Glucose-1-Phosphate Quantification
This method allows for the direct measurement of glucose-1-phosphate (G1P) using a coupled enzyme assay.[5]
Signaling Pathway
Caption: Coupled enzyme reaction for G1P detection.
Protocol: Colorimetric G1P Assay
This protocol is based on commercially available kits.[5]
1. Reagents:
-
G1P Assay Buffer.
-
G1P Enzyme Mix (containing phosphoglucomutase and glucose-6-phosphate dehydrogenase).
-
G1P Developer (containing the colorless probe).
-
G1P Standard (100 mM).
2. Procedure:
-
Prepare standards by diluting the G1P standard in the assay buffer.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the G1P Assay Buffer, G1P Enzyme Mix, and G1P Developer.
-
Add the reaction mix to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm.
Quantitative Data:
| Parameter | Value |
| Wavelength | 450 nm |
| Incubation Time | 30 minutes |
| Detection Range | 2-10 nmole/well[5] |
III. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the simultaneous separation and quantification of glucose and glucose-1-phosphate. Mixed-mode chromatography is particularly effective for separating these structurally similar compounds.[6][7]
Experimental Workflow
Caption: General workflow for HPLC analysis.
Protocol: Mixed-Mode HPLC for Glucose and G1P
This protocol is based on methods for separating sugar phosphates.[7][8]
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and detector.
-
Column: Mixed-mode anion-exchange and reverse-phase column (e.g., Newcrom B, 4.6 x 150 mm, 5 µm).[7]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 50:50 Acetonitrile/Water containing 0.5% Formic Acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
3. Sample Preparation:
-
Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) to a final concentration of 50-70% to precipitate the enzyme.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection.
Quantitative Data:
| Analyte | Typical Retention Time (min) |
| Glucose-1-Phosphate | ~4.5[9] |
| Glucose-6-Phosphate | ~4.9[9] |
| Fructose-6-Phosphate | ~4.2[9] |
Note: Retention times are approximate and can vary based on the specific column and conditions.
IV. Ion Chromatography (IC)
Ion chromatography is highly suitable for the analysis of charged species like sugar phosphates.[10] It offers excellent resolution and sensitivity.
Protocol: Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is a sensitive technique for the determination of sugar phosphates.[11]
1. Instrumentation:
-
Ion chromatography system equipped with an anion-exchange column, eluent generator, and a pulsed amperometric detector with a gold electrode.
2. Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide (B78521) and sodium carbonate. For example, an isocratic elution with 20 mM NaOH and 35 mM Na₂CO₃ can achieve separation within 10 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 25 µL.
3. Sample Preparation:
-
Similar to HPLC sample preparation, involving protein removal and filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10-30 ng/mL | [11] |
| Limit of Quantification (LOQ) | 35-100 ng/mL | [11] |
| Linear Dynamic Range | 1-30 µg/mL | [11] |
V. Capillary Electrophoresis (CE)
CE offers high separation efficiency and is particularly useful for analyzing complex biological samples and for separating isomers.[12]
Protocol: CE-MS for Sugar Phosphate Analysis
This protocol is based on methods developed for the analysis of sugar phosphates in biological matrices.[12][13]
1. Instrumentation:
-
Capillary electrophoresis system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Capillary: Fused-silica capillary.
2. Electrophoretic Conditions:
-
Background Electrolyte (BGE): Specific BGE composition depends on the application, but typically includes a buffer to maintain pH and additives to control electroosmotic flow.
-
Separation Voltage: -30 kV.[14]
-
Injection: Hydrodynamic or electrokinetic injection.
3. MS Conditions:
-
Ionization Mode: Negative ion mode for phosphate analysis.
-
Detection: Precursor ion scanning for fragment ions characteristic of phosphate-linked sugars.[12]
Quantitative Data:
CE-MS methods are highly sensitive and can separate regioisomers such as glucose-1-phosphate and glucose-6-phosphate.[12] The quantitative performance is highly dependent on the specific instrumentation and method parameters.
Summary
A variety of robust analytical methods are available for the quantification of this compound products. Enzymatic assays are well-suited for high-throughput screening, while chromatographic and electrophoretic methods provide high resolution and sensitivity for detailed kinetic studies and analysis in complex matrices. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of analytical detail.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 4. gmcsurat.edu.in [gmcsurat.edu.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
- 8. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 9. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. Ion chromatographic determination of sugar phosphates in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective detection of sugar phosphates by capillary electrophoresis/mass spectrometry and its application to an engineered E. coli host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Maltose Phosphorylase in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltose (B56501) phosphorylase in various diagnostic assays. Detailed protocols for key applications, quantitative performance data, and visual representations of the underlying biochemical pathways and experimental workflows are presented to facilitate the integration of this versatile enzyme into research and development settings.
Introduction
Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and β-D-glucose-1-phosphate.[1] This specific enzymatic activity makes it a valuable tool in a variety of diagnostic applications, primarily for the quantification of maltose, α-amylase, and inorganic phosphate. Its high specificity for maltose ensures minimal interference from other disaccharides, a crucial feature for accurate diagnostic testing.[1]
Key Applications
This compound is instrumental in coupled enzyme assays where the product of its reaction, glucose, is further metabolized by a series of enzymes to produce a detectable signal, often a change in absorbance or fluorescence. The main diagnostic applications include:
-
Determination of Inorganic Phosphate (Pi): In the presence of excess maltose, the activity of this compound is directly proportional to the concentration of inorganic phosphate. This principle is utilized in sensitive assays for the quantification of Pi in various biological and environmental samples.[1]
-
Measurement of α-Amylase Activity: α-Amylase breaks down starch into smaller oligosaccharides, including maltose. The maltose produced can then be quantified using this compound in a coupled reaction, providing an indirect measure of α-amylase activity. This is particularly relevant in clinical diagnostics for conditions such as pancreatitis.
-
Quantification of Maltose: Direct measurement of maltose is important in various research and clinical contexts, including the assessment of gastrointestinal mucosal damage.[2] this compound-based assays offer a highly specific method for this purpose.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for diagnostic assays utilizing this compound.
Table 1: Performance Characteristics of a Plasma Maltose Assay [2]
| Parameter | Value |
| Principle | Enzymatic cycling with this compound |
| Detection Method | Spectrophotometry (Absorbance at 405 nm) |
| Linearity Range | Up to 120 µmol/L |
| Repeatability (CV) | ≤1.1% for 10-50 µmol/L |
Table 2: Performance Characteristics of an α-Amylase Assay (Direct Method for Comparison) [3]
| Parameter | Value |
| Principle | Hydrolysis of a chromogenic substrate |
| Detection Method | Spectrophotometry (Absorbance at 405 nm) |
| Linearity Range | Up to 2,500 U/L |
| Within-run CV | 2.17% at 75.0 U/L |
| Day-to-day CV | 2.49% at 112 U/L |
Table 3: Performance Characteristics of an Enzymatic Inorganic Phosphate Assay
| Parameter | Value |
| Principle | Coupled enzyme assay with purine (B94841) nucleoside phosphorylase |
| Detection Method | Spectrophotometry |
| Sensitivity | High, with detection down to the low micromolar range. |
Signaling Pathways and Experimental Workflows
Determination of Inorganic Phosphate (Pi)
The determination of inorganic phosphate using this compound is typically achieved through a coupled enzyme assay. In the presence of the analyte (Pi) and excess maltose, this compound produces glucose and β-D-glucose-1-phosphate. The glucose is then oxidized by glucose oxidase, producing gluconolactone (B72293) and hydrogen peroxide (H₂O₂). The H₂O₂ is subsequently used in a peroxidase-catalyzed reaction to generate a colored or fluorescent product, which is proportional to the initial amount of Pi.
Caption: Coupled enzyme assay for inorganic phosphate detection.
Determination of α-Amylase Activity
In this assay, α-amylase present in the sample hydrolyzes a starch substrate to produce maltose. The maltose is then used as a substrate by this compound in the presence of inorganic phosphate to generate glucose. The glucose is subsequently quantified in a coupled reaction, similar to the inorganic phosphate assay, to determine the activity of α-amylase.
Caption: Workflow for the determination of α-amylase activity.
Determination of Maltose
The direct quantification of maltose involves a multi-enzyme system where this compound initiates the reaction cascade. The glucose produced is then phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial maltose concentration.
Caption: Coupled enzyme assay for the determination of maltose.
Experimental Protocols
Protocol 1: Determination of Inorganic Phosphate (Pi)
This protocol is based on a coupled enzymatic reaction involving this compound and glucose oxidase.
Materials:
-
This compound (e.g., from E. coli)
-
Glucose Oxidase (e.g., from Aspergillus niger)
-
Horseradish Peroxidase (HRP)
-
Maltose
-
Chromogenic substrate for HRP (e.g., Amplex Red)
-
Phosphate standards
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Microplate reader (fluorescence or absorbance)
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of maltose (e.g., 100 mM) in reaction buffer.
-
Prepare a working solution of the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a series of phosphate standards of known concentrations in reaction buffer.
-
Prepare a reaction mixture containing this compound, glucose oxidase, and HRP in reaction buffer. The optimal concentrations of each enzyme should be determined empirically.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the sample or phosphate standard.
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the maltose solution to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Add 50 µL of the chromogenic substrate solution to each well.
-
Incubate for a further 10-15 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the blank reading (no phosphate) from all sample and standard readings.
-
Generate a standard curve by plotting the signal (absorbance or fluorescence) versus the phosphate concentration.
-
Determine the phosphate concentration in the samples by interpolating their signal on the standard curve.
-
Protocol 2: Determination of α-Amylase Activity
This protocol describes a two-step process where starch is first hydrolyzed by α-amylase, and the resulting maltose is then quantified using this compound.
Materials:
-
α-Amylase (for standard curve)
-
Soluble starch
-
This compound
-
Inorganic phosphate
-
Glucose detection kit (e.g., glucose oxidase/peroxidase based)
-
Reaction buffer (e.g., 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)
-
Stop solution (e.g., 1 M HCl)
-
Neutralization solution (e.g., 1 M NaOH)
-
Spectrophotometer
Procedure:
-
α-Amylase Reaction:
-
Prepare a 1% (w/v) soluble starch solution in the reaction buffer.
-
Prepare α-amylase standards of known activity.
-
In separate tubes, add 500 µL of the starch solution and pre-incubate at 37°C for 5 minutes.
-
Add 100 µL of the sample or α-amylase standard to each tube and incubate for a precise time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding 200 µL of the stop solution.
-
Neutralize the reaction by adding 200 µL of the neutralization solution.
-
-
Maltose Quantification:
-
Prepare a maltose detection reagent containing this compound, inorganic phosphate, and the components of the glucose detection kit in a suitable buffer.
-
Add 1 mL of the maltose detection reagent to each tube from the previous step.
-
Incubate at 37°C for 20-30 minutes.
-
Measure the absorbance at the wavelength specified by the glucose detection kit.
-
-
Data Analysis:
-
Generate a standard curve of absorbance versus α-amylase activity.
-
Determine the α-amylase activity in the samples from the standard curve.
-
Protocol 3: Determination of Maltose in Plasma
This protocol is adapted from a method for determining plasma maltose as a screening test for upper gastrointestinal disorders.[2]
Materials:
-
This compound
-
β-Phosphoglucomutase
-
Glucose-1,6-bisphosphate
-
Glucose-6-phosphate dehydrogenase
-
Thio-NADP
-
β-NADPH
-
Maltose standards
-
Reaction buffer
-
Automated biochemical analyzer or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a combined reagent containing this compound, β-phosphoglucomutase, glucose-1,6-bisphosphate, glucose-6-phosphate dehydrogenase, Thio-NADP, and β-NADPH in the reaction buffer.
-
Prepare maltose standards in a plasma-like matrix.
-
-
Assay (Automated Analyzer):
-
Program the automated analyzer with the specific parameters for the assay (e.g., sample volume, reagent volume, incubation time, wavelength for absorbance measurement at 405 nm).
-
Load the samples, standards, and reagent onto the analyzer.
-
Initiate the run.
-
-
Assay (Manual):
-
In a cuvette, mix the plasma sample or maltose standard with the combined reagent.
-
Incubate at a controlled temperature for a specified time.
-
Measure the change in absorbance at 405 nm.
-
-
Data Analysis:
-
Create a standard curve of the change in absorbance versus maltose concentration.
-
Calculate the maltose concentration in the plasma samples based on the standard curve.
-
Conclusion
This compound is a robust and specific enzyme with significant utility in diagnostic assays. The protocols and data presented here provide a framework for the development and implementation of sensitive and reliable tests for the quantification of inorganic phosphate, α-amylase, and maltose. The adaptability of this compound to various coupled enzyme formats makes it a valuable component in the toolkit of researchers and professionals in the fields of diagnostics and drug development.
References
- 1. Enzymic determination of inorganic phosphates, organic phosphates and phosphate-liberating enzymes by use of nucleoside phosphorylase-xanthine oxidase (dehydrogenase)-coupled reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric Detection of Salivary α-Amylase Using Maltose as a Noncompetitive Inhibitor for Polysaccharide Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Synthesis Using Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of maltose (B56501) phosphorylase (MP) in biocatalytic synthesis. Detailed protocols for key experiments are included to facilitate the application of this versatile enzyme in the laboratory and for drug development processes.
Introduction
Maltose phosphorylase (EC 2.4.1.8) is a glycoside hydrolase that catalyzes the reversible phosphorolysis of maltose.[1] In the forward reaction, it breaks down maltose in the presence of inorganic phosphate (B84403) to produce β-D-glucose-1-phosphate (β-G1P) and glucose.[2][3] The reverse reaction, which is of significant interest for synthetic applications, utilizes β-G1P as a glycosyl donor to transfer a glucose molecule to an acceptor, forming a new α-glycosidic bond.[1][2] This enzymatic approach offers a highly regio- and stereoselective method for the synthesis of a variety of oligosaccharides and glycosides, which are valuable compounds in the food, pharmaceutical, and cosmetic industries.[4][5]
Reaction Mechanism
This compound belongs to the glycoside hydrolase family 65 and operates via a single displacement mechanism, resulting in an inversion of the anomeric configuration.[1][2] In the synthetic (reverse phosphorolysis) direction, the enzyme transfers a glucose unit from β-D-glucose-1-phosphate to an acceptor molecule.
Caption: Reaction mechanism of this compound in the synthetic direction.
Applications in Biocatalytic Synthesis
The synthetic capability of this compound is extensive, allowing for the production of both natural and unnatural oligosaccharides and glycosides. The enzyme exhibits broad acceptor specificity, enabling the glycosylation of various molecules.
-
Oligosaccharide Synthesis: MP can synthesize α-(1→4)-glucosides and, in some cases, α-(1→3)-glucosides by utilizing different acceptor molecules.[1][6] This is particularly useful for producing prebiotic oligosaccharides and other functional carbohydrates.[1]
-
Glycoside Synthesis: The enzyme can transfer a glucosyl moiety to non-carbohydrate acceptors that have alcoholic OH groups, such as salicyl alcohol, demonstrating its utility in producing valuable glycosides.[7][8]
-
Coupled Enzyme Systems: this compound can be used in coupled reactions with other phosphorylases to synthesize complex oligosaccharides. For instance, trehalose (B1683222) and nigerose (B1581268) have been synthesized by coupling MP with trehalose phosphorylase and nigerose phosphorylase, respectively.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources, providing a basis for experimental design.
Table 1: Optimal Reaction Conditions for this compound
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Bacillus sp. AHU2001 (MalE) | 8.1 | 45 |
| Lactobacillus brevis | 6.5 | 36 |
| Kikkoman Biochemifa MPL-EP | 6.5 - 7.5 | 45 - 50 |
Data sourced from references[1][9][10].
Table 2: Kinetic Parameters for this compound from Lactobacillus brevis
| Substrate | Apparent Km (mM) |
| Maltose | 0.9 |
| Phosphate | 1.8 |
Data sourced from reference[10].
Table 3: Synthesis of Oligosaccharides via Reverse Phosphorolysis by this compound (MalE)
| Acceptor Substrate | Product | Yield (%) |
| D-Mannose | α-D-Glucopyranosyl-(1→4)-D-mannopyranose | 26 |
| D-Glucosamine | α-D-Glucopyranosyl-(1→4)-D-glucosamine | 13 |
| N-Acetyl-D-glucosamine | α-D-Glucopyranosyl-(1→4)-N-acetyl-D-glucosamine | 39 |
| D-Xylose | α-D-Glucopyranosyl-(1→4)-D-xylopyranose | 49 |
Yields are based on the initial amount of the acceptor substrate. Data sourced from reference[1].
Table 4: Acceptor Specificity of this compound (MalE)
| Acceptor Substrate | Relative Activity (kcat(app)/Km(app)) (%) | Linkage |
| D-Glucose | 100 | α-(1→4) |
| D-Glucosamine | Comparable to D-Glucose | α-(1→4) |
| 6-Deoxy-D-glucose | Comparable to D-Glucose | α-(1→4) |
| 2-Deoxy-D-glucose | 0.23 - 12 | α-(1→3) |
| L-Sorbose | 0.23 - 12 | α-(1→3) |
| Other Acceptors | 0.23 - 12 | α-(1→4) |
Other acceptors include 1,5-anhydro-D-glucitol, methyl α-D-glucoside, D-mannose, N-acetyl-D-glucosamine, kojibiose, 3-deoxy-D-glucose, D-allose, D-xylose, D-lyxose, and L-fucose. Data sourced from reference[1][6].
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Standard Enzyme Assay for this compound Activity
This protocol determines the phosphorolytic activity of this compound by measuring the amount of D-glucose produced from maltose.
Materials:
-
Maltose solution (e.g., 0.1 M)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
This compound enzyme solution
-
Tris-HCl buffer (e.g., 2 M, pH 7.0) for reaction termination
-
Glucose oxidase-peroxidase reagent for glucose quantification
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 1.00 mL of maltose solution and 1.00 mL of phosphate buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a known amount of this compound solution (e.g., 0.05 mL).
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping reagent, such as by boiling for 3 minutes or adding Tris-HCl buffer.[11]
-
Quantify the amount of D-glucose produced using a standard glucose assay, such as the glucose oxidase-peroxidase method.
-
One unit of this compound activity is typically defined as the amount of enzyme that produces 1.0 µmole of D-glucose from maltose per minute under the specified conditions.
Protocol 2: Preparation of β-D-Glucose-1-Phosphate (β-G1P)
This protocol describes the enzymatic synthesis of the key glycosyl donor, β-G1P, from maltose.
Materials:
-
Maltose
-
Potassium phosphate buffer (e.g., 0.3 M, pH 8.0)
-
This compound (e.g., MalE from Bacillus sp. AHU2001)
-
Glucoamylase
-
HCl and KOH for pH adjustment
Procedure:
-
Prepare a reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).
-
Add this compound to the reaction mixture (e.g., 16.5 mg/L).[1]
-
Incubate the reaction at 37°C for an extended period (e.g., 96 hours) to allow for significant conversion.[1]
-
After incubation, adjust the pH of the reaction mixture to 4.0 with HCl.
-
Add glucoamylase to digest any remaining maltose and incubate at 60°C for 3 hours.[1]
-
Adjust the pH to 6.5 with KOH.
-
The resulting solution contains β-G1P, which can be purified or used directly in subsequent synthesis reactions.
Protocol 3: Synthesis of Oligosaccharides via Reverse Phosphorolysis
This protocol outlines the general procedure for synthesizing a new oligosaccharide using β-G1P and an acceptor molecule.
Caption: General experimental workflow for oligosaccharide synthesis.
Materials:
-
β-D-Glucose-1-Phosphate (prepared as in Protocol 2 or obtained commercially)
-
Acceptor molecule (e.g., D-mannose, D-glucosamine, N-acetyl-D-glucosamine, D-xylose)
-
Buffer (e.g., potassium phosphate buffer, pH 8.0)
-
This compound
Procedure:
-
Prepare a reaction mixture containing β-G1P and the desired acceptor molecule in a suitable buffer. A typical starting concentration is 5 mmol of each.[1]
-
Add this compound to initiate the reaction.
-
Incubate the mixture at the optimal temperature (e.g., 37°C) with agitation.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction has reached completion or equilibrium, terminate it by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Purify the synthesized oligosaccharide from the reaction mixture using appropriate chromatographic techniques (e.g., size-exclusion chromatography, preparative HPLC).
-
Characterize the structure of the purified product using analytical methods such as NMR spectroscopy and mass spectrometry to confirm the formation of the desired glycosidic linkage.
Conclusion
This compound is a powerful biocatalyst for the synthesis of oligosaccharides and glycosides. Its reversible reaction mechanism, coupled with a broad acceptor substrate range, allows for the production of a diverse array of valuable compounds with high selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of alpha-anomer-selective D-glucosides using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of α-anomer-selective D-glucosides using this compound - Lookchem [lookchem.com]
- 9. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. oyceu.com [oyceu.com]
Application Notes and Protocols for Maltose Phosphorylase Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (MP), an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate, holds significant interest in various biotechnological and pharmaceutical applications. Its utility spans from biosensors for phosphate (B84403) determination to the enzymatic synthesis of valuable oligosaccharides. The efficient production of recombinant maltose phosphorylase is, therefore, a critical step for its practical application. This document provides detailed application notes and protocols for the expression of this compound in various systems, with a primary focus on the well-established Escherichia coli platform.
Data Presentation: Comparison of Recombinant this compound Expression
The expression of recombinant this compound has been achieved using various bacterial sources and expression systems. The following table summarizes key quantitative data from published studies to facilitate comparison.
| This compound Source Organism | Expression Host | Vector System | Purification Tag | Yield of Purified Protein | Specific Activity | Reference |
| Lactococcus lactis | Escherichia coli | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Bacillus sp. AHU2001 | Escherichia coli | pET-21a(+) | C-terminal His-tag | ~16.5 mg/L | Not Specified | [3] |
| Lactobacillus brevis | Lactobacillus brevis (native) | N/A | None | 8.8 mg from 35g cell paste | ~15 U/mg | [4][5] |
Note: Quantitative yield data for recombinant this compound is not always explicitly reported in the literature, highlighting a need for standardized reporting in future studies. The use of fusion tags like Maltose-Binding Protein (MBP) has been shown to generally enhance the expression and solubility of various recombinant proteins in E. coli, with yields sometimes exceeding 100 mg/L, although specific data for this compound with this tag is limited.[6]
Signaling Pathways and Regulatory Mechanisms
The expression of this compound is tightly regulated, particularly in bacteria where it is part of the maltose utilization system. Understanding these pathways is crucial for optimizing recombinant expression.
Maltose Regulon in Escherichia coli
In E. coli, the genes for maltose metabolism, including this compound (malP), are part of the mal regulon. The expression of these genes is primarily controlled by the transcriptional activator MalT.
Caption: Regulation of the mal operon in E. coli.
The activation of the mal operon is a multi-step process. Extracellular maltose binds to the maltose-binding protein (MalE) in the periplasm, which then delivers it to the MalFGK2 ABC transporter for import into the cytoplasm.[2] Intracellular maltose is converted to maltotriose, the true inducer, which then binds to and activates the MalT protein.[7] Activated MalT, in conjunction with ATP, binds to specific DNA sequences (MalT boxes) in the promoters of the mal operons, leading to the transcription of genes including malP (encoding this compound).[8][9]
This system is also subject to catabolite repression. In the presence of a preferred carbon source like glucose, the unphosphorylated form of the phosphotransferase system protein EIIA-Glc accumulates and inhibits the maltose transporter (inducer exclusion), preventing the entry of maltose.[1][10] Additionally, high glucose levels lead to low levels of cyclic AMP (cAMP), which reduces the formation of the cAMP-CAP complex that is required for high-level transcription of some mal operons.[2][11]
Experimental Workflows and Protocols
General Experimental Workflow for Recombinant this compound Production
The following diagram illustrates a typical workflow for the production and purification of recombinant this compound.
Caption: General workflow for recombinant this compound production.
Detailed Protocol: Expression and Purification of His-tagged this compound from Bacillus sp. AHU2001 in E. coli
This protocol is adapted from the methodology described for the expression of Bacillus sp. AHU2001 this compound (MalE).[3]
1. Gene Cloning and Vector Construction
-
Gene Amplification: Amplify the malP gene from the genomic DNA of Bacillus sp. AHU2001 using PCR with primers that introduce appropriate restriction sites (e.g., NdeI and XhoI) for cloning into a pET expression vector. The primers should be designed to fuse a C-terminal His6-tag to the protein.
-
Vector Preparation: Digest the pET-21a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested malP gene into the prepared pET-21a(+) vector using T4 DNA ligase.
-
Transformation and Verification: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α). Select for transformants on LB agar (B569324) plates containing ampicillin (B1664943). Purify the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and DNA sequencing.
2. Protein Expression
-
Transformation: Transform the verified pET-21a(+)-malP plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing ampicillin (100 µg/mL) and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium containing ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Incubation: Continue to incubate the culture at 18°C for 22 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
3. Protein Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Remove cell debris by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM HEPES-NaOH pH 7.0) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.
-
Concentration and Storage: Concentrate the purified protein if necessary and store at -80°C.
Protocol: this compound Activity Assay
This assay is based on the quantification of glucose produced from the phosphorolysis of maltose.[3][12][13]
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution in HEPES-NaOH buffer
-
0.2 M Sodium phosphate buffer, pH 7.0
-
5 N HCl
-
1 N NaOH
-
Commercial glucose assay kit (e.g., glucose oxidase-peroxidase based)
Procedure:
-
Prepare a reaction mixture containing:
-
200 µL of 50 mM HEPES-NaOH buffer, pH 7.0
-
100 µL of 0.2 M maltose solution
-
100 µL of 0.2 M sodium phosphate buffer
-
-
Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the purified this compound solution (appropriately diluted).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 100 µL of 5 N HCl.
-
Neutralize the reaction by adding 500 µL of 1 N NaOH.
-
Determine the amount of glucose produced using a commercial glucose assay kit according to the manufacturer's instructions.
-
A blank reaction should be performed by adding the buffer instead of the enzyme solution.
-
One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.[14]
Conclusion
The expression of recombinant this compound, primarily in E. coli, is a well-established method for obtaining this valuable enzyme for research and industrial applications. By understanding the underlying regulatory mechanisms and employing optimized protocols for expression and purification, researchers can achieve high yields of active enzyme. The detailed protocols and data presented in these application notes provide a solid foundation for the successful production and characterization of this compound. Further optimization of expression conditions, including host strain selection, induction parameters, and the use of solubility-enhancing fusion tags, can lead to even greater improvements in protein yield and quality.
References
- 1. Carbon catabolite repression of the maltose transporter revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Expression of proteins in Escherichia coli as fusions with maltose-binding protein to rescue non-expressed targets in a high-throughput protein-expression and purification pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network regulation of the Escherichia coli maltose system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MalT, the regulatory protein of the Escherichia coli maltose system, is an ATP-dependent transcriptional activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mal regulon - Wikipedia [en.wikipedia.org]
- 10. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the catabolite activator protein in the maltose regulon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oyceu.com [oyceu.com]
- 13. rsc.org [rsc.org]
- 14. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
Application Note: A Protocol for the Crystallization of Maltose Phosphorylase for X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the crystallization of maltose (B56501) phosphorylase (MP), a key enzyme in maltose metabolism, for the purpose of X-ray crystallographic structure determination. Maltose phosphorylase catalyzes the reversible conversion of maltose and inorganic phosphate (B84403) into β-D-glucose-1-phosphate and glucose.[1][2] Elucidating its three-dimensional structure is crucial for understanding its catalytic mechanism and for designing specific inhibitors or engineering novel biocatalysts.[3][4]
The protocols outlined below are based on the successful crystallization and structure determination of this compound from Lactobacillus brevis (PDB ID: 1H54), which was the first structure determined for this class of enzymes.[1][5]
Protein Expression and Purification
High-purity, homogenous protein is a critical prerequisite for successful crystallization.[6][7] The following is a generalized protocol for obtaining crystallization-grade this compound, which may require optimization depending on the specific construct and expression system used.
Protocol 1: Recombinant Protein Purification
-
Expression:
-
Transform a suitable expression host, such as Escherichia coli BL21(DE3), with a plasmid containing the gene for this compound, often with an N-terminal or C-terminal polyhistidine (His) tag for affinity purification.
-
Grow the cells in an appropriate medium (e.g., Luria-Bertani broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
-
Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM PMSF).
-
Lyse the cells using sonication or a high-pressure homogenizer on ice.
-
Clarify the lysate by ultracentrifugation to remove cell debris.[8]
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound using an elution buffer with a high concentration of imidazole (e.g., 250-300 mM).[9]
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
Concentrate the eluted fractions containing MP.
-
For final polishing and buffer exchange, load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.0, 100 mM NaCl, 2 mM DTT).[8]
-
Collect the fractions corresponding to the main protein peak.
-
-
Purity and Concentration:
-
Assess the purity of the final protein sample using SDS-PAGE, which should show a single band at the expected molecular weight (approx. 88.5 kDa for the monomer from Bacillus sp.).[10]
-
Determine the protein concentration using a spectrophotometer at 280 nm or a Bradford assay. Concentrate the protein to a final concentration of 5-20 mg/mL for crystallization trials.[6]
-
Crystallization
The vapor diffusion method, in either a hanging-drop or sitting-drop format, is a widely used technique for screening crystallization conditions.[6][7] It involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution, which slowly increases the concentration of both protein and precipitant in the drop, driving the system toward supersaturation and crystal nucleation.
Protocol 2: Crystallization by Vapor Diffusion
-
Setup:
-
Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the reservoir solution into the reservoir of each well.
-
For the hanging-drop method, apply a thin ring of vacuum grease around the rim of the well.
-
Prepare siliconized glass cover slips.
-
-
Drop Preparation:
-
Pipette 1-2 µL of the purified, concentrated this compound solution (5-20 mg/mL) onto the center of a cover slip.
-
Add 1-2 µL of the reservoir solution to the protein drop. Avoid introducing bubbles.
-
-
Sealing and Incubation:
-
Carefully invert the cover slip and place it over the well, ensuring the grease creates an airtight seal.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C). The crystals for the L. brevis structure were grown at room temperature.[1]
-
Monitor the drops for crystal growth over several days to weeks using a microscope.
-
Table 1: Crystallization Conditions for Lactobacillus brevis this compound (PDB: 1H54) This table summarizes the specific conditions that successfully yielded crystals for the structure determination of this compound from Lactobacillus brevis.[1]
| Parameter | Value/Condition |
| Protein Source | Lactobacillus brevis |
| Protein Concentration | Not explicitly stated, but typically 5-20 mg/mL |
| Complex | In complex with the cosubstrate phosphate |
| Method | Vapor Diffusion |
| Precipitant | Polyethylene glycol (PEG) |
| Buffer | Not explicitly stated, but pH is a key variable |
| Temperature | Room Temperature |
Note: Initial crystallization trials often utilize commercial sparse matrix screens to sample a wide range of precipitants, pH values, and additives.[11][12] Once initial hits are identified, conditions are optimized by systematically varying these parameters.
X-ray Diffraction Data Collection
Once crystals of suitable size and quality are obtained, they are prepared for X-ray diffraction analysis. Data is typically collected at cryogenic temperatures (100 K) to minimize radiation damage.[13][14]
Protocol 3: Crystal Handling and Data Collection
-
Cryo-protection:
-
Prepare a cryoprotectant solution by adding a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant PEG) to the reservoir solution. A typical final concentration is 20-30% (v/v).
-
Carefully transfer a crystal from the drop into a small volume of the cryoprotectant solution for a few seconds.[14]
-
-
Mounting and Freezing:
-
Using a nylon loop that is slightly larger than the crystal, scoop the crystal out of the cryoprotectant solution.
-
Immediately plunge the loop and crystal into liquid nitrogen to flash-freeze it.
-
-
Data Collection:
-
Mount the frozen crystal on the goniometer of an X-ray diffractometer, either an in-house source or a synchrotron beamline.[15]
-
Maintain the crystal at 100 K in a nitrogen gas stream.
-
Collect a series of diffraction images while rotating the crystal. The strategy for data collection depends on the crystal's symmetry.[13]
-
-
Data Processing:
-
Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities. This data is then used for structure solution and refinement.
-
Table 2: X-ray Data Collection and Refinement Statistics (PDB: 1H54) This table presents the key crystallographic data for the solved structure of Lactobacillus brevis this compound.[1]
| Parameter | Value |
| PDB Accession Code | 1H54 |
| Resolution (Å) | 2.15 |
| Space Group | P2₁2₁2₁ |
| Unit cell dimensions (a, b, c in Å) | 77.9, 102.5, 114.6 |
| Molecules per asymmetric unit | 1 Dimer |
| R-work / R-free | 0.211 / 0.254 |
| Data Source | Synchrotron |
Visualizations
The following diagrams illustrate the core enzymatic reaction catalyzed by this compound and the overall experimental workflow for its structure determination.
Caption: Catalytic reaction of this compound.
Caption: Workflow for this compound structure determination.
References
- 1. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disaccharide phosphorylases: Structure, catalytic mechanisms and directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification, crystallization and preliminary X-ray analysis of bifunctional isocitrate dehydrogenase kinase/phosphatase in complex with its substrate, isocitrate dehydrogenase, from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression, purification, crystallization and preliminary crystallographic analysis of Trypanosoma brucei phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 15. xray.tamu.edu [xray.tamu.edu]
Application Notes and Protocols for the Spectrophotometric Assay of Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose. This enzymatic activity is crucial in the metabolism of maltodextrins in some bacteria.[1] The high specificity of maltose phosphorylase for its substrates makes it a valuable tool in various biotechnological and diagnostic applications, including the determination of α-amylase activity, the detection of inorganic phosphate (B84403), and the synthesis of novel oligosaccharides.[2]
These application notes provide detailed protocols for two common continuous spectrophotometric assays for determining this compound activity. The choice of assay depends on the experimental goals, such as kinetic characterization, inhibitor screening, or quantification of related analytes.
Principle of the Assays
Direct spectrophotometric measurement of the this compound reaction is challenging as none of the substrates or products have a distinct absorbance profile. Therefore, the activity is typically measured using a coupled enzyme assay. In this approach, a product of the this compound reaction serves as a substrate for a second, "coupling" enzyme that catalyzes a reaction resulting in a measurable change in absorbance.
Two primary coupled assay systems are described here:
-
Glucose Oxidase/Peroxidase (GOPOD) Coupled Assay: This method quantifies the D-glucose produced by this compound. Glucose oxidase (GO) oxidizes D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). Subsequently, in the presence of peroxidase (POD), the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product that can be monitored spectrophotometrically.[3][4]
-
Purine (B94841) Nucleoside Phosphorylase (PNP) Coupled Assay: This method quantifies the consumption of inorganic phosphate (Pi). The assay mixture contains a chromogenic substrate for purine nucleoside phosphorylase (PNP), such as 7-methyl-6-thioguanosine. As this compound consumes Pi, the equilibrium of the PNP-catalyzed reaction shifts, leading to the phosphorolysis of the substrate and a corresponding change in absorbance.[5]
Data Presentation: Kinetic Parameters of this compound
The kinetic properties of this compound can vary depending on the source organism. The following tables summarize key kinetic parameters from published studies.
Table 1: Kinetic Parameters for Maltose Phosphorolysis (Phosphorolysis Direction)
| Enzyme Source | kcat (s⁻¹) | Km (Maltose) (mM) | Km (Phosphate) (mM) | KiA (Phosphate) (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus sp. AHU2001 | 30.9 ± 0.6 | 0.835 ± 0.123 | 0.295 ± 0.059 | 9.07 ± 1.74 | 8.1 | 45 | [1] |
| Lactobacillus brevis | Not Reported | 0.9 | 1.8 | Not Reported | 6.5 | 36 | [2] |
Table 2: General Properties of this compound
| Property | Description | Reference |
| EC Number | 2.4.1.8 | |
| Reaction | Maltose + Phosphate ⇌ D-glucose + β-D-glucose 1-phosphate | |
| Mechanism | Sequential Bi-Bi mechanism | [1] |
| Cofactor | Not required | |
| Family | Glycoside Hydrolase Family 65 | [1] |
Visualization of Reaction and Workflows
Enzymatic Reaction of this compound
Caption: The reversible reaction catalyzed by this compound.
Experimental Workflow for a Coupled Spectrophotometric Assay
Caption: General workflow for a continuous spectrophotometric enzyme assay.
Glucose Oxidase/Peroxidase (GOPOD) Coupled Assay Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Maltose Phosphorylase
Welcome to the technical support center for troubleshooting low yields of recombinant maltose (B56501) phosphorylase. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of this enzyme.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to address specific issues you may encounter during your experiments.
Q1: I am observing very low or no expression of recombinant maltose phosphorylase. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of your target protein can be due to several factors, from issues with the expression vector to the induction conditions. Here’s a breakdown of potential causes and solutions:
-
Vector Integrity and Codon Usage: Errors in the plasmid sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression. Additionally, if the codon usage of your this compound gene is not optimized for your E. coli expression host, it can lead to inefficient translation.
-
Troubleshooting:
-
Sequence Verification: Re-sequence your expression construct to ensure the integrity of the open reading frame and the absence of mutations.
-
Codon Optimization: Analyze the codon usage of your this compound gene and compare it to the codon bias of E. coli. If there is a significant difference, consider codon optimization. This involves synthesizing a new version of the gene with codons that are more frequently used by E. coli, which can significantly enhance translational efficiency.[1][2][3][4][5]
-
-
-
Promoter and Inducer Issues: The promoter system may not be functioning correctly, or the inducer may be inactive or used at a suboptimal concentration.
-
Troubleshooting:
-
Verify Inducer: Ensure you are using the correct inducer (e.g., IPTG for lac-based promoters) and that your stock solution is not expired.
-
Optimize Inducer Concentration: Perform a small-scale expression trial with varying concentrations of the inducer to determine the optimal concentration for this compound expression.[6][7][8]
-
-
-
Toxicity of this compound: High levels of recombinant protein expression can sometimes be toxic to the host cells, leading to poor growth and low protein yield.
-
Troubleshooting:
-
Use a Tightly Regulated Promoter: Employ an expression system with low basal expression to prevent leaky expression before induction.
-
Lower Induction Temperature: Inducing expression at a lower temperature (e.g., 15-25°C) can slow down protein synthesis, reducing the metabolic burden on the cells and potentially increasing the yield of soluble protein.[6][9][10][11]
-
-
Q2: My this compound is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies are dense aggregates of misfolded protein.[12] Improving the solubility of your recombinant this compound is crucial for obtaining active enzyme.
-
Expression Conditions: The rate of protein synthesis can outpace the cell's folding machinery, leading to aggregation.
-
Troubleshooting:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., 15-25°C) is a common and effective strategy to slow down protein expression and allow more time for proper folding.[6][9][10][11]
-
Optimize Inducer Concentration: A lower concentration of the inducer can reduce the rate of protein synthesis, which may improve solubility.[7][8]
-
-
-
Fusion Tags: Certain fusion partners can enhance the solubility of the target protein.
-
Inclusion Body Solubilization and Refolding: If optimizing expression conditions doesn't resolve the issue, you can purify the inclusion bodies and then refold the protein into its active conformation.
-
Troubleshooting:
-
Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies and wash them to remove contaminating proteins.
-
Solubilize Inclusion Bodies: Use strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride to solubilize the aggregated protein.
-
Refold the Protein: Gradually remove the denaturant through methods like dialysis or rapid dilution into a refolding buffer to allow the protein to refold into its native state.[16][17][18][19]
-
-
Q3: I have decent expression, but I'm losing most of my this compound during purification. What could be the problem?
A3: Significant protein loss during purification can occur at various stages, from cell lysis to chromatography.
-
Inefficient Cell Lysis: If cells are not lysed completely, a significant portion of your protein will remain trapped and be discarded with the cell debris.
-
Troubleshooting:
-
Optimize Lysis Method: Experiment with different lysis methods, such as sonication, high-pressure homogenization (French press), or enzymatic lysis (e.g., lysozyme), to find the most effective method for your experimental setup.
-
Monitor Lysis Efficiency: After lysis, check a sample of the cell debris by SDS-PAGE to see if a significant amount of your target protein remains in the insoluble fraction.
-
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Troubleshooting:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis buffer to inactivate a broad range of proteases.
-
-
-
Issues with Affinity Chromatography: Problems with the affinity column are a common source of low yield.
-
Troubleshooting:
-
Inaccessible Affinity Tag: The affinity tag on your this compound may be buried within the folded protein, preventing it from binding to the resin. Consider purifying under denaturing conditions to expose the tag.
-
Suboptimal Buffer Conditions: The pH or salt concentration of your binding, wash, or elution buffers might not be optimal for your protein. Perform small-scale trials to optimize the buffer composition for each step.
-
Low Affinity of Fusion Tag: Some fusion partners, like MBP, can have a relatively low affinity for their corresponding resin (amylose).[13][20] In such cases, using a different purification method or a higher affinity tag might be necessary.
-
-
Data Presentation
Table 1: Effect of Induction Temperature and IPTG Concentration on Recombinant Protein Yield (Illustrative Data)
Disclaimer: The following data is illustrative for a generic recombinant protein expressed in E. coli and may not be specific to this compound. It is intended to demonstrate the impact of varying experimental conditions.
| Induction Temperature (°C) | IPTG Concentration (mM) | Soluble Protein Yield (mg/L) | Insoluble Protein (Inclusion Bodies) (mg/L) |
| 37 | 1.0 | 15 | 85 |
| 37 | 0.1 | 25 | 75 |
| 25 | 1.0 | 40 | 60 |
| 25 | 0.1 | 60 | 40 |
| 18 | 1.0 | 70 | 30 |
| 18 | 0.1 | 85 | 15 |
Table 2: Purification of Recombinant this compound from Bacillus sp. RK-1 [21][22]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 12,500 | 1,500 | 0.12 | 100 | 1 |
| Ammonium Sulfate | 3,200 | 1,280 | 0.40 | 85.3 | 3.3 |
| DEAE-Toyopearl | 280 | 980 | 3.5 | 65.3 | 29.2 |
| Butyl-Toyopearl | 85 | 765 | 9.0 | 51.0 | 75.0 |
| Sephacryl S-300 | 52 | 624 | 12.0 | 41.6 | 100 |
Table 3: Comparison of Fusion Tags for Recombinant Protein Expression (Illustrative Data)
Disclaimer: This data is illustrative and compares common fusion tags for their general effect on protein yield and solubility. The actual results for this compound may vary.
| Fusion Tag | Size (kDa) | Typical Soluble Yield (mg/L) | Purification Resin | Elution Method |
| His-tag (6xHis) | ~0.8 | 5-100 | Ni-NTA or Talon | Imidazole or low pH |
| GST-tag | ~26 | 10-150 | Glutathione Agarose | Reduced Glutathione |
| MBP-tag | ~42 | 20-200 | Amylose (B160209) Resin | Maltose |
| SUMO-tag | ~12 | 15-180 | Ni-NTA (if His-tagged) | SUMO Protease |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 100 mL of fresh LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Divide the culture into smaller, equal volumes (e.g., 10 mL). Induce each sub-culture with a different concentration of IPTG (e.g., 0.05, 0.1, 0.5, 1.0 mM) and at different temperatures (e.g., 18°C, 25°C, 37°C). Include an uninduced control.
-
Incubation: Incubate the cultures for a set period (e.g., 4 hours for 37°C, 6 hours for 25°C, or overnight for 18°C).
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Resuspend a small portion of the cell pellet in SDS-PAGE sample buffer, boil, and analyze the total protein expression by SDS-PAGE. To analyze the soluble fraction, lyse the remaining cells and analyze the supernatant after centrifugation.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer without detergent.[18]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 8 M urea or 6 M guanidine hydrochloride, and a reducing agent like 10 mM DTT).
-
Stir at room temperature for 1-2 hours or until the pellet is completely dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein to a dialysis bag.
-
Dialyze against a series of refolding buffers with decreasing concentrations of the denaturant (e.g., starting with 4 M urea, then 2 M, 1 M, and finally no urea). The refolding buffer should contain additives that can aid in proper folding, such as L-arginine and a redox shuffling system (e.g., reduced and oxidized glutathione).
-
Perform each dialysis step for several hours at 4°C.
-
-
Analysis: After refolding, centrifuge the sample to remove any precipitated protein and analyze the soluble fraction for activity and by SDS-PAGE.
Protocol 3: SDS-PAGE Analysis of Protein Expression
-
Sample Preparation: Mix your protein sample (e.g., whole cells, soluble lysate, or purified protein) with an equal volume of 2x SDS-PAGE loading buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Loading: Load the denatured samples into the wells of a polyacrylamide gel. Also, load a molecular weight marker to determine the size of your protein.
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.
-
Analysis: The band corresponding to your recombinant this compound should be visible at its expected molecular weight. You can estimate the level of expression and solubility by comparing the intensity of the band in different fractions (e.g., total cell lysate vs. soluble fraction).[23][24][25]
Visualizations
Caption: Troubleshooting workflow for low recombinant protein yield.
Caption: Workflow for inclusion body solubilization and protein refolding.
Caption: Troubleshooting low binding in affinity chromatography.
References
- 1. Signatures of optimal codon usage in metabolic genes inform budding yeast ecology | PLOS Biology [journals.plos.org]
- 2. jlsteenwyk.com [jlsteenwyk.com]
- 3. Mitotic checkpoint gene expression is tuned by codon usage bias | The EMBO Journal [link.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Signatures of optimal codon usage in metabolic genes inform budding yeast ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 13. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 14. researchgate.net [researchgate.net]
- 15. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 19. Gestion des corps d'inclusion lors de l'expression de protéines recombinantes [sigmaaldrich.com]
- 20. Maltose binding protein (MBP) fusion proteins with low or no affinity to amylose resins can be single-step purified using a novel anti-MBP monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Maltose Phosphorylase Instability and Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common instability and aggregation issues encountered during experiments with maltose (B56501) phosphorylase.
Frequently Asked Questions (FAQs)
Q1: My maltose phosphorylase is losing activity upon storage. What are the optimal storage conditions?
A1: Loss of activity during storage is a common issue. For optimal stability, this compound should be stored at -20°C or below. Lyophilized (powder) forms of the enzyme generally exhibit better long-term stability than liquid forms. For instance, a recombinant E. coli-derived this compound is stable for at least four weeks at 30°C in powder form, while in liquid form, it is stable for at least one week at 37°C.[1][2] Long-term storage of purified this compound from Lactobacillus brevis in 10 mM phosphate (B84403) buffer at pH 6.5 and 4°C resulted in only a 7% loss of activity after six months.
Q2: What are the optimal pH and temperature for this compound activity and stability?
A2: The optimal conditions can vary depending on the source of the enzyme. Generally, maltose phosphorylases exhibit optimal activity in a neutral pH range and at moderately elevated temperatures. However, stability is often higher at lower temperatures. It is crucial to distinguish between the conditions for optimal activity and optimal stability, as the former can sometimes promote instability over extended periods.
Q3: I am observing precipitation (aggregation) of my this compound during purification or concentration steps. What could be the cause?
A3: Protein aggregation is a common challenge, particularly at high protein concentrations.[3][4][5] Several factors can contribute to the aggregation of this compound:
-
Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein unfolding and subsequent aggregation.
-
High Protein Concentration: Concentrating the protein can increase the likelihood of intermolecular interactions that lead to aggregation.[3][4][5]
-
Presence of Contaminants: Impurities from the expression and purification process can sometimes nucleate aggregation.
-
Environmental Stress: Exposure to high temperatures, vigorous agitation, or multiple freeze-thaw cycles can induce unfolding and aggregation.
Q4: Can the presence of substrates or products affect the stability of this compound?
A4: Yes, the binding of substrates (maltose and phosphate) or products (glucose and β-D-glucose-1-phosphate) can influence the conformational stability of this compound. Ligand binding often stabilizes the enzyme's structure, which can increase its resistance to thermal denaturation.[6] This is a common principle used in thermal shift assays to screen for binding partners.
Troubleshooting Guides
Issue 1: Loss of Enzymatic Activity
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Store the enzyme at -20°C or below in a glycerol-containing buffer or as a lyophilized powder. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. |
| Suboptimal Assay Buffer | - Ensure the assay buffer pH is within the optimal range for your specific this compound (typically pH 6.0-8.0). - Verify the correct concentrations of substrates (maltose and phosphate). |
| Thermal Denaturation | - Avoid exposing the enzyme to temperatures above its stable range for extended periods. - Perform all handling steps on ice unless otherwise specified. |
| Oxidation | - For long-term storage, consider adding a reducing agent like DTT (dithiothreitol) at a low concentration (e.g., 1-5 mM), especially if the enzyme has solvent-exposed cysteine residues. |
Issue 2: Protein Aggregation and Precipitation
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | - If aggregation occurs during concentration, perform the step in smaller increments, with intermittent gentle mixing. - Consider performing the concentration at a lower temperature (e.g., 4°C). - If possible, work with a slightly lower final protein concentration. |
| Inappropriate Buffer Conditions | - Optimize the buffer pH to be at least one unit away from the enzyme's isoelectric point (pI) to ensure sufficient surface charge and repulsion. The pI for Lactobacillus brevis this compound is around 4.2-4.6. - Evaluate the effect of ionic strength by including salts like NaCl (e.g., 50-150 mM) in the buffer to minimize non-specific electrostatic interactions. |
| Hydrophobic Interactions | - Add stabilizing excipients to the buffer. Common additives that can help prevent aggregation include: - Sugars: Sucrose or trehalose (B1683222) (e.g., 0.25-1 M). - Polyols: Glycerol (e.g., 5-20% v/v) or sorbitol. - Amino Acids: Arginine or glycine (B1666218) (e.g., 50-500 mM) can suppress aggregation. - Non-ionic detergents: A very low concentration of Tween-20 or Triton X-100 (e.g., 0.01-0.05% v/v) can sometimes prevent aggregation, but be cautious as detergents can also affect enzyme activity. |
| Freeze-Thaw Stress | - Minimize the number of freeze-thaw cycles by preparing single-use aliquots. - When freezing, flash-freeze the aliquots in liquid nitrogen to minimize ice crystal formation. - Thaw the aliquots quickly in a room temperature water bath and immediately transfer to ice. |
Data on this compound Stability
The stability of this compound is influenced by its source, pH, temperature, and the presence of stabilizers.
Table 1: Stability of this compound from Different Sources
| Source Organism | Optimal pH (Activity) | pH Stability Range | Optimal Temperature (Activity) | Thermal Stability | Storage Recommendations |
| Recombinant E. coli | 6.5 - 7.5[2] | 5.5 - 8.0[1][2] | 45 - 50°C[2] | Stable below 55°C[1][2] | Below -20°C[1] |
| Bacillus sp. AHU2001 | 8.1[7] | 4.5 - 10.4[7] | 45°C[7] | Stable at ≤ 40°C[7] | Not specified |
| Bacillus sp. RK-1 | 6.0 - 7.0 | 5.5 - 8.0 | ~65°C | Retains activity up to ~55°C for 15 min | 4°C for 24 hours (in buffer) |
| Lactobacillus brevis | 6.5 | Not specified | 36°C | Enhanced with additives (phosphate, citrate, imidazole) | 10 mM phosphate buffer pH 6.5 at 4°C for up to 6 months |
Table 2: Effect of Additives on Protein Stability (General)
| Additive | Typical Concentration | Mechanism of Action | Considerations for this compound |
| Glycerol | 5 - 20% (v/v) | Preferential exclusion, increases solvent viscosity, stabilizes native conformation. | Commonly used in enzyme storage buffers. |
| Sucrose/Trehalose | 0.25 - 1 M | Preferential exclusion, forms a protective hydration shell. | Can be used to stabilize during freeze-drying and storage.[8] |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches and reducing protein-protein interactions. | A good candidate to test for reducing aggregation during concentration. |
| NaCl | 50 - 150 mM | Shields charges, reducing non-specific electrostatic interactions that can lead to aggregation. | The effect is dependent on the specific protein and buffer pH.[9] |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that could catalyze oxidation or act as cofactors for contaminating proteases. | Used as a stabilizer in some commercial preparations of this compound.[1] |
| Phosphate, Citrate | Varies | Can enhance thermal stability. | Shown to be effective for Lactobacillus brevis this compound. |
Experimental Protocols
This compound Activity Assay
This protocol is adapted from a standard method for determining this compound activity by measuring the amount of D-glucose produced.[10]
Materials:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution in HEPES-NaOH buffer
-
0.2 M Phosphate solution (e.g., KH₂PO₄), pH adjusted to 7.0
-
5 N HCl
-
1 N NaOH
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
-
This compound sample
Procedure:
-
Prepare a reaction mixture containing:
-
0.2 ml HEPES-NaOH buffer
-
0.1 ml 0.2 M Maltose solution
-
0.1 ml 0.2 M Phosphate solution
-
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
To initiate the reaction, add 0.1 ml of the this compound sample to the reaction mixture.
-
For the blank, add 0.1 ml of HEPES-NaOH buffer instead of the enzyme sample.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 0.1 ml of 5 N HCl.
-
Neutralize the reaction by adding 0.5 ml of 1 N NaOH.
-
Determine the concentration of D-glucose produced using a suitable glucose assay kit, following the manufacturer's instructions.
-
Calculate the enzyme activity based on the amount of glucose produced per unit time. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[2]
Thermal Shift Assay (TSA) for Stability Assessment
This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.
Materials:
-
Purified this compound
-
Protein Thermal Shift Dye (e.g., SYPRO™ Orange)
-
Buffer of interest (e.g., 50 mM HEPES, pH 7.0, with 150 mM NaCl)
-
Real-time PCR instrument
-
PCR plates/tubes
Procedure:
-
Prepare a master mix containing the buffer and the thermal shift dye at the recommended concentration.
-
In a PCR plate, add the master mix to each well.
-
Add the purified this compound to a final concentration of 1-5 µM.
-
If testing the effect of additives, add them to the respective wells at the desired concentrations. Include a no-additive control.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to a melt curve program, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. An increase in Tm in the presence of an additive indicates stabilization.
Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[11]
Materials:
-
Purified this compound in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the this compound sample at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Centrifuge the protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any existing large aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the size distribution profile. A monomodal peak corresponding to the expected size of the this compound monomer/dimer indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) is indicative of aggregation.[11]
Visualizations
Logical Workflow for Troubleshooting this compound Instability
A troubleshooting workflow for addressing this compound instability.
Experimental Workflow for Stability and Aggregation Analysis
Workflow for analyzing this compound stability and aggregation.
Protein Aggregation Pathway
A simplified pathway of protein aggregation.
References
- 1. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 2. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 3. Item - Simultaneous measurement of aggregation by DLS and ThT fluorescence. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Physiological aggregation of maltodextrin phosphorylase from Pyrococcus furiosus and its application in a process of batch starch degradation to alpha-D-glucose-1-phosphate. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Elucidation of aggregation kinetics with DLS | Malvern Panalytical [malvernpanalytical.com]
- 6. scienceopen.com [scienceopen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Physiological aggregation of maltodextrin phosphorylase from Pyrococcus furiosus and its application in a process of batch starch degradation to alpha-D-glucose-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
optimizing maltose phosphorylase reaction conditions
Welcome to the technical support center for maltose (B56501) phosphorylase (EC 2.4.1.8). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of maltose phosphorylase reaction conditions.
Frequently Asked Questions (FAQs)
1. What is the enzymatic reaction catalyzed by this compound?
This compound catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) (Pi). The reaction produces D-glucose and β-D-glucose-1-phosphate.[1][2][3][4] This enzyme belongs to the glycosyltransferase family, specifically the hexosyltransferases.[2][5] The systematic name for this enzyme class is maltose:phosphate 1-beta-D-glucosyltransferase.[2][5]
The reversible reaction is as follows: Maltose + Phosphate ⇌ D-glucose + β-D-glucose-1-phosphate[2]
2. What are the optimal reaction conditions for this compound?
The optimal pH and temperature for this compound activity can vary depending on the source of the enzyme. Generally, most maltose phosphorylases exhibit optimal activity in the neutral to slightly alkaline pH range and at moderately elevated temperatures.
| Enzyme Source | Optimal pH | Optimal Temperature |
| Bacillus sp. AHU2001 | 8.1 | 45°C |
| Bacillus sp. RK-1 | 6.0 - 7.0 | ~65°C |
| Bacillus licheniformis KIBGE-IB4 (Maltase) | 6.5 | 45°C |
| General (Kikkoman Biochemifa) | 6.5 - 7.5 | 45 - 50°C |
3. What is the kinetic mechanism of this compound?
The phosphorolysis of maltose by this compound follows a sequential Bi-Bi mechanism.[1] This indicates that both substrates, maltose and phosphate, must bind to the enzyme before any products are released.
4. Is this compound specific to its substrates?
This compound exhibits high specificity for its substrates. In the forward reaction (phosphorolysis), it is highly specific for maltose and does not react with other disaccharides.[6] For the reverse reaction (synthesis), it can utilize β-D-glucosyl fluoride (B91410) as a substitute for β-D-glucose-1-phosphate.[6] Arsenate can also substitute for phosphate in the cleavage of maltose.[6] The enzyme specifically acts on α-maltose and requires the axial 1-OH group for effective catalysis.[7]
5. How can the activity of this compound be measured?
The activity of this compound is typically determined by measuring the amount of D-glucose produced over time. One common method is the D-glucose oxidase-peroxidase method, which results in a colored product that can be measured spectrophotometrically.[1] One unit of activity is often defined as the amount of enzyme that produces 1.0 µmole of D-glucose from maltose per minute at a specific pH and temperature (e.g., pH 7.0 at 30°C).[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Incorrect pH or Temperature: The reaction buffer is outside the optimal pH range for the enzyme, or the incubation temperature is too high or too low. | Verify the pH of your buffer and adjust if necessary. Ensure your incubator or water bath is set to the optimal temperature for your specific this compound. Refer to the optimal conditions table. |
| Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. | Store the enzyme at the recommended temperature (e.g., 4°C for short-term, -20°C to -80°C for long-term).[5] Avoid repeated freeze-thaw cycles. | |
| Substrate Limitation: The concentration of maltose or phosphate in the reaction mixture is too low. | Increase the concentration of the limiting substrate. Ensure substrate concentrations are not inhibitory. | |
| Presence of Inhibitors: The reaction mixture may contain inhibitors of this compound. | Check for potential inhibitors in your sample or reagents. Consider purifying your sample if necessary. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate pipetting of enzyme or substrates can lead to variability. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Inconsistent Incubation Times: Variation in the reaction time will affect the amount of product formed. | Use a timer to ensure consistent incubation times for all samples. Stop the reaction effectively, for example, by adding HCl or by heat inactivation.[1][8] | |
| Temperature Fluctuations: The temperature of the incubator or water bath is not stable. | Use a calibrated and stable temperature control system. Allow reagents to reach the desired temperature before starting the reaction. | |
| High Background Signal in Assay | Contaminating Glucose: The maltose substrate or other reagents may be contaminated with glucose. | Use high-purity maltose. Run a blank reaction without the enzyme to measure the background glucose level. |
| Non-Enzymatic Substrate Degradation: Substrates may degrade under the experimental conditions, leading to a false-positive signal. | Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation. |
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol is a general method for determining the activity of this compound by measuring the production of D-glucose.
Materials:
-
This compound enzyme solution
-
Maltose solution (e.g., 0.2 M in buffer)
-
Phosphate buffer (e.g., 0.2 M potassium phosphate, pH 7.0)
-
HEPES-NaOH buffer (e.g., 50 mM, pH 7.0)
-
HCl solution (e.g., 5 N) to stop the reaction
-
pH adjusting solution (e.g., 1 N NaOH)
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the appropriate volumes of buffer, maltose solution, and phosphate solution. A typical reaction mixture might contain 50 mM HEPES-NaOH buffer (pH 7.0), 10 mM maltose, and 10 mM phosphate buffer.
-
Equilibration: Pre-incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 37°C) for 5 minutes.[8]
-
Initiate the Reaction: Add a known amount of the this compound enzyme solution to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.[8]
-
Stop the Reaction: Terminate the reaction by adding a stopping reagent, such as 5 N HCl.[8]
-
Neutralization: Adjust the pH of the stopped reaction mixture with a suitable base (e.g., 1 N NaOH) to be compatible with the glucose assay.[8]
-
Glucose Quantification: Determine the amount of D-glucose produced using a glucose assay kit according to the manufacturer's instructions. This typically involves adding the assay reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm).[8]
-
Blank Preparation: Prepare a blank sample by adding buffer instead of the enzyme solution and follow the same procedure.[8]
-
Calculate Activity: Calculate the enzyme activity based on the amount of glucose produced, the reaction time, and the amount of enzyme used.
Visualizations
Caption: Reversible reaction catalyzed by this compound.
Caption: Workflow for a standard this compound activity assay.
Caption: Troubleshooting decision tree for low enzyme activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. This compound activity | Semantic Scholar [semanticscholar.org]
- 5. This compound(EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 6. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 7. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Maltose Phosphorylase Activity Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with maltose (B56501) phosphorylase activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during maltose phosphorylase activity assays.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Why am I getting no or very low enzyme activity? | Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may be suboptimal for the enzyme. | - Ensure the assay buffer pH is within the optimal range for this compound (typically pH 6.0-8.1).[1][2] - Verify the incubation temperature is optimal (around 37°C to 45°C).[1][2] - Check for and avoid interfering substances in your sample preparation such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%).[3] |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | - Store the enzyme at the recommended temperature (e.g., -20°C or 4°C as specified). - Avoid repeated freeze-thaw cycles.[4] - Prepare fresh enzyme dilutions in ice-cold buffer immediately before use.[5] | ||
| Substrate Degradation: The glucose-1-phosphate substrate is unstable and can hydrolyze over time. | - Prepare the glucose-1-phosphate solution fresh before each experiment.[6] | ||
| High Background Signal | Why is the background signal in my no-enzyme control wells so high? | Contaminated Reagents: One or more of your reagents may be contaminated with glucose. | - Use high-purity reagents. - Prepare fresh solutions. - Run individual reagent blanks to identify the source of contamination. |
| Non-Enzymatic Substrate Degradation: Substrates may break down spontaneously under certain conditions. | - Ensure the assay buffer is at the correct pH and temperature. | ||
| Inconsistent Results | Why are my replicate readings inconsistent? | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to variability. | - Use calibrated pipettes and proper pipetting techniques.[3] - Prepare a master mix of reagents to minimize pipetting variations between wells.[3] |
| Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells. | - Mix the contents of the wells gently but thoroughly after adding all reagents.[4] | ||
| Temperature Fluctuations: Inconsistent temperature across the plate or during incubation can affect enzyme activity. | - Ensure the entire plate is at the correct temperature before starting the reaction and that the incubator maintains a stable temperature.[3] | ||
| Non-Linear Reaction Rate | Why does my reaction rate decrease over time? | Substrate Depletion: The concentration of one or both substrates (maltose and phosphate) may be limiting and consumed during the reaction. | - Ensure substrate concentrations are not limiting. You may need to perform a substrate titration to determine the optimal concentrations. |
| Product Inhibition: The accumulation of products (glucose or glucose-1-phosphate) may inhibit the enzyme. | - In a coupled assay, ensure the coupling enzymes are active and in sufficient concentration to promptly convert the product of the primary reaction.[7][8] |
Experimental Protocols
Coupled Spectrophotometric Assay for this compound Activity
This protocol describes a common method for determining this compound activity by measuring the production of glucose, which is then used in a coupled reaction to produce a colored or fluorescent product.
Principle:
This compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to glucose and glucose-1-phosphate.[9][10] The produced glucose is then phosphorylated by hexokinase to glucose-6-phosphate, which is subsequently oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the this compound activity.
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.0
-
Substrates: 300 mM Maltose solution, 12 mM NADP+ solution
-
Coupling Enzymes: Hexokinase and Glucose-6-Phosphate Dehydrogenase solution (e.g., 200 units/ml each)
-
Cofactors: 16 mM ATP solution, 100 mM MgCl2 solution
-
Enzyme Sample: this compound diluted to an appropriate concentration (e.g., 0.25 - 0.50 unit/ml) in cold assay buffer.
Procedure:
-
Prepare a reaction mix containing assay buffer, maltose, NADP+, ATP, and MgCl2.
-
Add the coupling enzymes (Hexokinase and G-6-PDH) to the reaction mix.
-
Pipette the reaction mix into a microplate or cuvettes.
-
Initiate the reaction by adding the this compound enzyme solution.
-
Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve.
Data Presentation
Table 1: Biochemical Properties of this compound from Bacillus sp. AHU2001 [1][2]
| Parameter | Value |
| Optimal pH | 8.1 |
| Optimal Temperature | 45°C |
| pH Stability | 4.5 - 10.4 |
| Thermal Stability | ≤ 40°C |
Table 2: Apparent Kinetic Parameters for the Phosphorolysis of Maltose by this compound from Bacillus sp. AHU2001 [1]
| Parameter | Value |
| kcat | 30.9 ± 0.6 s⁻¹ |
| Km (phosphate) | 0.295 ± 0.059 mM |
| Km (maltose) | 0.835 ± 0.123 mM |
| KiA (phosphate) | 9.07 ± 1.74 mM |
Visualizations
Experimental Workflow for this compound Activity Assay
Caption: General experimental workflow for a this compound activity assay.
Coupled Enzyme Reaction Pathway
Caption: Coupled enzyme reaction for the detection of this compound activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
inhibition of maltose phosphorylase by substrate
Welcome to the Technical Support Center for maltose (B56501) phosphorylase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this enzyme.
Understanding Substrate Inhibition in Maltose Phosphorylase
This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose-1-phosphate and glucose.[1][2][3] The reaction follows a sequential Bi-Bi mechanism, where both substrates, maltose and phosphate, must bind to the enzyme to form a ternary complex before the products are released.[1][4]
Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations. In the context of this compound, this can be a critical factor to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is this compound inhibited by high concentrations of its substrates?
A1: Yes, kinetic studies have shown that this compound activity can be inhibited by high concentrations of phosphate.[1] While the inhibition by phosphate has been quantitatively characterized, inhibition by high concentrations of maltose is less well-documented in the literature for this compound itself. However, substrate inhibition by maltose has been observed in other enzymes, such as transglucosyl-amylase.[5][6] Therefore, it is a possibility that researchers should be aware of when working with high maltose concentrations.
Q2: What is the kinetic mechanism of this compound?
A2: this compound follows a sequential Bi-Bi kinetic mechanism.[1] This means that both substrates (maltose and phosphate) must bind to the enzyme before any products are released. The binding of the substrates can be either random or ordered, depending on the specific enzyme and reaction conditions.[4][7] For the this compound from Bacillus sp. AHU2001, the mechanism is sequential, with phosphate designated as substrate A and maltose as substrate B in kinetic analyses.[1]
Q3: What are the typical kinetic parameters for this compound?
A3: The kinetic parameters for this compound can vary depending on the source of the enzyme and the experimental conditions. For this compound MalE from Bacillus sp. AHU2001, the following parameters have been determined at 37°C and pH 8.0:[1]
| Parameter | Substrate | Value |
| kcat | - | 30.9 ± 0.6 s⁻¹ |
| KmA | Phosphate | 0.295 ± 0.059 mM |
| KmB | Maltose | 0.835 ± 0.123 mM |
| KiA | Phosphate | 9.07 ± 1.74 mM |
Troubleshooting Guides
Issue 1: Decreased enzyme activity at high substrate concentrations.
Possible Cause 1: Substrate Inhibition
-
Explanation: One or both substrates (maltose or phosphate) may be binding to the enzyme in a non-productive manner at high concentrations, leading to a decrease in the catalytic rate.
-
Troubleshooting Steps:
-
Perform a wide-range substrate titration: Measure the initial reaction velocity over a broad range of concentrations for each substrate while keeping the other constant.
-
Data Analysis: Plot the initial velocity versus the substrate concentration. A decrease in velocity at higher concentrations is indicative of substrate inhibition.
-
Kinetic Modeling: Fit your data to a substrate inhibition model to determine the inhibition constant (Ki).
-
Possible Cause 2: Substrate Contamination
-
Explanation: High concentrations of substrate solutions may contain contaminating enzyme inhibitors.
-
Troubleshooting Steps:
-
Use high-purity substrates: Ensure that the maltose and phosphate used are of the highest possible purity.
-
Test for inhibitors: Prepare a control reaction with a known non-inhibitory substrate concentration and add a small amount of the high-concentration substrate solution to see if it causes inhibition.
-
Possible Cause 3: Viscosity Effects
-
Explanation: Highly concentrated solutions of maltose can be viscous, which can affect the diffusion of substrates and products, leading to an apparent decrease in enzyme activity.[8][9]
-
Troubleshooting Steps:
-
Measure viscosity: If possible, measure the viscosity of your reaction mixtures at high maltose concentrations.
-
Use a viscosogen control: Perform control experiments with a non-substrate viscosogen (e.g., glycerol (B35011) or sucrose) to determine if viscosity alone is affecting the enzyme's activity.[8]
-
Adjust enzyme concentration: It may be necessary to increase the enzyme concentration to obtain a measurable rate in highly viscous solutions.
-
Issue 2: Inconsistent or non-reproducible kinetic data.
Possible Cause 1: Pipetting Errors with Viscous Solutions
-
Explanation: High concentrations of maltose solutions are viscous, which can lead to inaccuracies when pipetting.
-
Troubleshooting Steps:
-
Use positive displacement pipettes: These are more accurate for viscous liquids.
-
Reverse pipetting: This technique can improve accuracy with viscous solutions.
-
Equilibrate to reaction temperature: Ensure the maltose solution is at the assay temperature to have a consistent viscosity.
-
Possible Cause 2: Inaccurate Substrate Concentrations
-
Explanation: Errors in preparing stock solutions or dilutions can lead to incorrect final substrate concentrations.
-
Troubleshooting Steps:
-
Carefully prepare stock solutions: Use an analytical balance and high-purity water.
-
Verify concentrations: If possible, use a secondary method (e.g., refractometry for sugar solutions) to verify the concentration of your stock solutions.
-
Possible Cause 3: Spectrophotometer-related Issues with High Absorbance
-
Explanation: At high substrate or product concentrations, the absorbance values may exceed the linear range of the spectrophotometer.[10][11]
-
Troubleshooting Steps:
-
Monitor the reaction progress curve: Ensure that you are measuring the initial, linear rate of the reaction.
-
Dilute the sample: If the final absorbance is too high, you may need to dilute the reaction mixture before reading or use a shorter pathlength cuvette.
-
Check for light scattering: High concentrations of solutes can sometimes cause light scattering, leading to artificially high absorbance readings. Ensure your solutions are clear.
-
Experimental Protocols
Key Experiment: Determining Substrate Inhibition Kinetics
This protocol outlines the steps to determine the kinetic parameters of this compound, including the inhibition constant for a substrate.
Materials:
-
Purified this compound
-
Maltose (high purity)
-
Sodium phosphate buffer (pH 8.0)
-
HEPES-NaOH buffer (pH 8.0)
-
Bovine Serum Albumin (BSA)
-
D-glucose oxidase-peroxidase assay kit
-
Spectrophotometer or microplate reader
Methodology:
-
Enzyme Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES-NaOH, pH 8.0) containing a stabilizing agent like BSA (0.2 mg/mL).[1]
-
Determine the optimal enzyme concentration that results in a linear reaction rate for at least 10 minutes under initial velocity conditions.
-
-
Substrate Stock Solutions:
-
Prepare a series of concentrated stock solutions of maltose and sodium phosphate buffer.
-
-
Assay Setup:
-
The reaction mixture (e.g., 50 µL total volume) should contain:
-
Appropriate concentration of this compound
-
Varying concentrations of one substrate (e.g., maltose from 0.5 mM to a high concentration where inhibition is suspected)
-
A fixed, non-saturating concentration of the other substrate (e.g., 10 mM sodium phosphate buffer, pH 8.0)[1]
-
100 mM HEPES-NaOH buffer (pH 8.0)[1]
-
0.2 mg/mL BSA[1]
-
-
Prepare a "no enzyme" control for each substrate concentration to measure any background reaction.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial velocity (v) for each substrate concentration.
-
Plot v versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation and, if inhibition is observed, to a substrate inhibition equation to determine Vmax, Km, and Ki.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substrate Inhibition of Transglucosyl-Amylase by Maltose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate inhibition of transglucosyl-amylase by maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetic Mechanisms [almerja.com]
- 8. Measuring Solution Viscosity and its Effect on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Determining The Concentration Of Glucose In Drinks Using Spectrophotometry - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Thermostability of Maltose Phosphorylase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the thermostability of maltose (B56501) phosphorylase. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the thermostability of maltose phosphorylase?
A1: The primary strategies for improving the thermostability of this compound and other enzymes include:
-
Site-Directed Mutagenesis: This rational design approach involves introducing specific mutations (e.g., amino acid substitutions) into the enzyme's sequence to enhance its structural stability. Common strategies include increasing hydrophobic interactions, introducing disulfide bonds, and optimizing electrostatic interactions.
-
Directed Evolution: This method mimics natural selection in the laboratory. It involves generating a large library of random enzyme variants and screening for mutants with improved thermostability.
-
Use of Stabilizing Additives: The addition of certain chemical compounds to the enzyme solution can significantly enhance its stability. These additives can include polyols (e.g., sorbitol, glycerol), sugars (e.g., sucrose (B13894), trehalose), and salts.[1]
-
Immobilization: Attaching the enzyme to a solid support can restrict its conformational changes at elevated temperatures, thereby increasing its stability.[2][3]
Q2: How can I predict which amino acid residues to mutate for improved thermostability?
A2: Predicting beneficial mutations can be approached through several methods:
-
B-factor Analysis: In a protein's crystal structure, B-factors (or temperature factors) indicate the flexibility of individual atoms. Residues with high B-factors are more flexible and can be targeted for mutations to more rigid residues (e.g., substituting with proline or an amino acid that can form additional interactions).
-
Sequence Alignment: Comparing the sequence of your this compound with homologous enzymes from thermophilic organisms can reveal amino acid substitutions that may contribute to higher stability.
-
Computational Tools: Software like FireProt can predict mutations that are likely to enhance thermostability based on structural and sequence information.[4]
Q3: What are common additives used to enhance the thermostability of phosphorylases, and how do they work?
A3: Polyols and sugars are common additives that enhance protein thermostability. They are thought to work by promoting a more compact and stable protein structure through their effect on the surrounding water molecules, leading to preferential hydration of the protein. For example, the addition of polyols like sorbitol and sugars like sucrose has been shown to increase the half-life of enzymes at elevated temperatures.[1]
Q4: What is the benefit of immobilizing this compound to improve its thermostability?
A4: Immobilization enhances the thermostability of this compound by covalently attaching it to a solid support, which restricts the protein's unfolding at higher temperatures. This method has been shown to increase the optimal temperature of related enzymes, such as sucrose phosphorylase, by as much as 7°C.[5] Furthermore, immobilized enzymes can be easily separated from the reaction mixture, allowing for their reuse and simplifying downstream processing.
Troubleshooting Guides
Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no PCR product | - Poor primer design- Suboptimal annealing temperature- Incorrect template concentration | - Verify primer design for correct melting temperature (Tm) and absence of self-dimers.- Perform a gradient PCR to determine the optimal annealing temperature.- Titrate the template DNA concentration. |
| No colonies after transformation | - Inefficient ligation- Low transformation efficiency of competent cells- Incomplete DpnI digestion of template DNA | - Confirm the phosphorylation of primers if required by the kit.- Use highly competent cells and include a positive control for transformation.- Increase DpnI digestion time or use a fresh aliquot of the enzyme. |
| Mutants contain wild-type sequence | - Incomplete digestion of parental template DNA | - Ensure the template plasmid is isolated from a dam+ E. coli strain for DpnI sensitivity.- Increase DpnI digestion time. |
| Low yield of purified mutant protein | - Protein degradation- Protein is insoluble (inclusion bodies) | - Add protease inhibitors during cell lysis.- Optimize expression conditions (e.g., lower temperature, different E. coli strain).- If the protein is in inclusion bodies, a refolding protocol may be necessary. |
Protein Expression and Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low protein expression | - Codon usage bias- Toxicity of the protein to the host cells | - Optimize the gene sequence for the expression host (e.g., E. coli).- Use a lower induction temperature and a shorter induction time. |
| Protein is found in inclusion bodies | - High expression rate- Hydrophobic nature of the protein | - Lower the expression temperature (e.g., 15-20°C).- Co-express with chaperones.- Add solubilizing agents like L-arginine to the lysis buffer. |
| Protein degradation during purification | - Proteolytic activity in the cell lysate | - Work at low temperatures (4°C) throughout the purification process.- Add a cocktail of protease inhibitors to the lysis buffer.[6][7] |
| Protein precipitates after purification | - High protein concentration- Inappropriate buffer conditions (pH, ionic strength) | - Determine the optimal buffer conditions for protein stability.- Add stabilizing agents like glycerol (B35011) (10-20%) to the final buffer.- Store the protein in smaller aliquots at -80°C. |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol provides a general workflow for introducing point mutations into the this compound gene using a commercial kit.
-
Primer Design: Design two complementary primers, each containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the middle of the primer.
-
PCR Amplification:
-
Set up the PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type this compound gene, and the mutagenic primers.
-
Use the following cycling parameters as a starting point, and optimize as needed:
-
Initial denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-68°C for 30 seconds
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Template Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, methylated template DNA. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform a high-efficiency competent E. coli strain with the DpnI-treated PCR product. Plate on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.
-
Screening and Sequencing:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA from each culture.
-
Sequence the entire this compound gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
-
Protocol 2: Thermostability Assay using Circular Dichroism (CD)
This protocol describes how to determine the melting temperature (Tm) of this compound using CD spectroscopy.
-
Sample Preparation:
-
Prepare a solution of the purified this compound at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.4).[8]
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
CD Measurement:
-
Use a CD spectrophotometer equipped with a temperature controller.
-
Record the CD signal at a wavelength corresponding to a major secondary structure feature (e.g., 222 nm for α-helices).[8]
-
Increase the temperature in a stepwise manner (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully denatured (e.g., 90°C).[8]
-
-
Data Analysis:
-
Plot the CD signal at 222 nm as a function of temperature.
-
The resulting curve should be sigmoidal, representing the transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.
-
Protocol 3: Immobilization of this compound on a Solid Support
This protocol provides a general method for immobilizing this compound on an epoxy-activated solid support.
-
Support Activation:
-
Wash the epoxy-activated support material (e.g., Sepabeads EC-HFA) with distilled water.
-
-
Enzyme Immobilization:
-
Washing:
-
After incubation, separate the immobilized enzyme from the solution.
-
Wash the immobilized enzyme extensively with buffer to remove any unbound protein.
-
-
Activity and Stability Assays:
-
Determine the activity of the immobilized enzyme and compare it to the free enzyme to calculate the immobilization yield.
-
Perform thermostability assays on the immobilized enzyme to assess the improvement in stability.
-
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of thermostability for phosphorylases through various methods. While specific data for this compound is limited, data from the closely related sucrose phosphorylase is included to illustrate the potential improvements.
Table 1: Effect of Site-Directed Mutagenesis on Phosphorylase Thermostability
| Enzyme | Mutation(s) | Effect on Half-life (t½) | Reference |
| Sucrose Phosphorylase (Leuconostoc mesenteroides) | T219L | 2.3-fold increase at 50°C | [4] |
| Sucrose Phosphorylase (Leuconostoc mesenteroides) | I31F/T219L/T263L/S360A | 2.6-fold increase at 50°C | [4] |
| Sucrose Phosphorylase (Bifidobacterium adolescentis) | 6 combined mutations | >2-fold increase at 60°C | [9] |
| Sucrose Isomerase (Serratia plymuthica) | E175N | 2.30-fold increase at 45°C | [10] |
| Sucrose Isomerase (Serratia plymuthica) | K576D | 1.78-fold increase at 45°C | [10] |
| Sucrose Isomerase (Serratia plymuthica) | E175N/K576D | 7.65-fold increase at 45°C | [10] |
Table 2: Effect of Additives on Enzyme Thermostability
| Enzyme | Additive (Concentration) | Effect on Half-life (t½) | Reference |
| α-amylase (Bacillus stearothermophilus) | Polyols (10% w/v) | ~2-fold increase | [1] |
| α-amylase (Bacillus stearothermophilus) | Dimethyl formamide (B127407) (10% w/v) | ~2-fold increase | [1] |
| α-amylase (Bacillus stearothermophilus) | Dimethyl sulfoxide (B87167) (10% w/v) | ~2-fold increase | [1] |
Table 3: Effect of Immobilization on Phosphorylase Thermostability
| Enzyme | Support | Effect on Optimal Temperature (Topt) | Effect on Stability | Reference |
| Sucrose Phosphorylase (Bifidobacterium adolescentis) | Sepabeads EC-HFA | Increased from 58°C to 65°C | Retained 75% activity after 16h at 60°C | [5] |
Visualizations
Caption: Workflow for improving thermostability via site-directed mutagenesis.
Caption: Troubleshooting logic for low PCR yield in site-directed mutagenesis.
Caption: Overview of strategies for enhancing this compound thermostability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Immobilization of Multi-Enzymes on Support Materials for Efficient Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of thermostable sucrose phosphorylase by semi-rational design for efficient biosynthesis of alpha-D-glucosylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing the thermostability of sucrose phosphorylase by multipoint covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Increasing the thermostability of sucrose phosphorylase by a combination of sequence- and structure-based mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Thermostability of Serratia plymuthica Sucrose Isomerase Using B-Factor-Directed Mutagenesis | PLOS One [journals.plos.org]
Technical Support Center: Maltose Phosphorylase Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of maltose (B56501) phosphorylase, with a specific focus on identifying and mitigating contaminants.
Troubleshooting Guide: Contamination Issues
Contamination by host cell proteins (HCPs) is a frequent challenge in recombinant protein purification. This guide addresses common contamination issues at different stages of maltose phosphorylase purification, particularly when expressed in Escherichia coli.
Problem 1: Co-elution of Contaminants during Affinity Chromatography (e.g., His-tag)
Symptoms:
-
Multiple bands are observed on SDS-PAGE analysis of the eluted fractions, in addition to the band corresponding to this compound.
-
The specific activity of the purified enzyme is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific binding of host proteins | Increase the stringency of the wash buffers. This can be achieved by adding a low concentration of the elution agent (e.g., 20-50 mM imidazole (B134444) for His-tagged proteins) to the wash buffer. Optimizing the salt concentration (e.g., up to 500 mM NaCl) can also help disrupt ionic interactions. |
| Presence of histidine-rich proteins | E. coli proteins such as SlyD and ArnA are known to co-elute with His-tagged proteins. Consider using an engineered E. coli strain (e.g., LOBSTR or NiCo21(DE3)) that is deficient in these common contaminants. Alternatively, a secondary purification step, such as ion exchange or size-exclusion chromatography, is often necessary. |
| Protein aggregation | Aggregates can trap impurities. Analyze the sample for aggregation using techniques like dynamic light scattering (DLS). If aggregation is an issue, consider optimizing the lysis and purification buffers by adding non-ionic detergents (e.g., Tween-20) or adjusting the pH and salt concentration. |
| Contaminating proteases | Degradation of the target protein can lead to multiple bands. Add protease inhibitors to the lysis buffer. Perform all purification steps at low temperatures (4°C) to minimize protease activity. |
Problem 2: Contaminants Persist After Ion Exchange Chromatography (IEX)
Symptoms:
-
Impurity bands are still present on SDS-PAGE after the IEX step.
-
Poor resolution of the target protein peak from contaminant peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate buffer pH or ionic strength | The pH of the buffer should be optimized to ensure that this compound binds to the resin while contaminants do not, or vice versa. The starting ionic strength of the sample and binding buffer should be low enough to allow for strong binding of the target protein. |
| Co-elution of proteins with similar charge properties | If contaminants have a similar isoelectric point (pI) to this compound, they may co-elute. In this case, a different purification method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), may be more effective as a subsequent step. |
| Column overloading | Loading too much protein onto the column can lead to poor separation. Reduce the amount of protein loaded or use a larger column. |
Problem 3: Presence of High Molecular Weight Contaminants After Size-Exclusion Chromatography (SEC)
Symptoms:
-
Unexpected peaks eluting earlier than the target protein in the SEC chromatogram.
-
High molecular weight bands on a non-reducing SDS-PAGE.
Possible Causes & Solutions:
| Cause | Solution |
| Protein aggregates | As mentioned previously, aggregates can be a significant source of contamination. Optimize buffers to prevent aggregation. It may be necessary to perform a refolding step if the protein is expressed in inclusion bodies. |
| Complex formation with other proteins | This compound may interact with other host cell proteins. To disrupt these interactions, consider increasing the salt concentration in the SEC running buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common host cell protein contaminants when purifying recombinant this compound from E. coli?
A1: While a proteomic analysis of your specific purification is the most accurate way to identify contaminants, several E. coli proteins are frequently observed as contaminants in various recombinant protein purifications. These include:
-
SlyD: A peptidyl-prolyl cis-trans isomerase with a histidine-rich C-terminal tail that binds strongly to IMAC resins.
-
ArnA: A bifunctional enzyme with surface-exposed histidine clusters.
-
GlmS: Glucosamine-6-phosphate synthase.
-
Chaperonins (e.g., GroEL, DnaK): These may be co-purified if the target protein is partially misfolded or requires assistance in folding.
-
Elongation factor Tu (EF-Tu): Abundant cellular protein that can non-specifically interact with chromatography resins.
Q2: How can I identify the specific contaminants in my purified this compound preparation?
A2: The most effective method for identifying unknown protein contaminants is mass spectrometry (MS). A common workflow involves excising the contaminant bands from an SDS-PAGE gel, followed by in-gel digestion and analysis by LC-MS/MS. This will provide a list of identified proteins that can be searched against the host organism's proteome.
Q3: My this compound is expressed in inclusion bodies. How can I purify it and avoid contaminants?
A3: Purification from inclusion bodies involves solubilization and refolding steps, which can be challenging.
-
Isolation and Washing: Isolate the inclusion bodies by centrifugation after cell lysis. Wash the inclusion bodies extensively with buffers containing low concentrations of denaturants or detergents to remove trapped soluble proteins.
-
Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
-
Refolding: Refold the solubilized protein by rapidly diluting it into a refolding buffer or by dialysis. The refolding buffer should be optimized for pH, ionic strength, and may require additives like L-arginine to suppress aggregation.
-
Purification of Refolded Protein: Purify the correctly folded this compound using standard chromatography techniques as described above.
Q4: Can I use a Maltose-Binding Protein (MBP) tag to improve the solubility and purification of this compound?
A4: Yes, an MBP tag is often used to enhance the solubility of recombinant proteins. The fusion protein can be purified using amylose (B160209) affinity chromatography. However, be aware of potential contaminants such as endogenous E. coli amylases that can interfere with binding to the amylose resin. Including glucose in the growth media can help repress the expression of these amylases. After purification, the MBP tag can be cleaved by a specific protease (e.g., TEV protease), followed by another chromatography step to separate the cleaved tag from the target protein.
Quantitative Data on Common Contaminants
While specific quantitative data for contaminants in this compound purifications is not extensively published, the following table provides a representative overview of common host cell proteins found in recombinant protein preparations from E. coli and their typical abundance ranges prior to extensive purification. The actual amounts can vary significantly depending on the expression system, culture conditions, and the specific target protein.
| Contaminant Protein | Molecular Weight (kDa) | Typical Abundance in HCPs | Primary Reason for Co-Purification |
| SlyD | ~21 | High | Histidine-rich C-terminus (binds to IMAC resins) |
| ArnA | ~74 | Moderate to High | Surface-exposed histidine clusters (binds to IMAC resins) |
| GroEL | ~57 | Variable | Chaperone, binds to misfolded or unstable proteins |
| DnaK | ~70 | Variable | Chaperone, binds to misfolded or unstable proteins |
| Elongation Factor Tu | ~43 | High | Abundant cellular protein, non-specific interactions |
| GlmS | ~67 | Moderate | Binds to immobilized metal affinity matrices |
Researchers are encouraged to perform their own quantitative analysis, for example, by using quantitative mass spectrometry or densitometry of SDS-PAGE gels, to determine the specific contaminant profile of their this compound purification process.
Experimental Protocols
This compound Activity Assay
This protocol is essential for tracking the enzyme's activity throughout the purification process.
Principle: this compound catalyzes the phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and glucose-1-phosphate. The amount of glucose produced can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase.
Reagents:
-
Assay Buffer: 100 mM HEPES-NaOH, pH 7.0.
-
Maltose Solution: 40 mM maltose in Assay Buffer.
-
Phosphate Solution: 40 mM sodium phosphate in Assay Buffer.
-
Enzyme Sample: Purified this compound fractions, appropriately diluted in Assay Buffer.
-
Stop Solution: 1 M NaOH.
-
Glucose Detection Reagent (e.g., a commercial glucose oxidase/peroxidase kit).
Procedure:
-
In a microcentrifuge tube, combine 100 µL of Maltose Solution and 100 µL of Phosphate Solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme sample.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Determine the amount of glucose produced using a glucose detection reagent according to the manufacturer's instructions.
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmole of glucose per minute under the specified conditions.
Visualizations
Troubleshooting Workflow for this compound Purification
Technical Support Center: Refolding Inactive Maltose Phosphorylase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refolding inactive maltose (B56501) phosphorylase expressed in recombinant systems, typically as inclusion bodies.
Troubleshooting Guides
This section addresses common issues encountered during the refolding of maltose phosphorylase.
Issue 1: Low Recovery of Solubilized Protein from Inclusion Bodies
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Ensure complete cell disruption by optimizing sonication parameters (amplitude, duration, cycles) or using a French press. The addition of lysozyme (B549824) can also improve lysis efficiency. |
| Inefficient solubilization of inclusion bodies | Increase the concentration of the denaturant (e.g., 6-8 M Guanidine Hydrochloride (GdnHCl) or 8-10 M Urea).[1] Optimize the solubilization buffer with additives like Dithiothreitol (DTT) or β-mercaptoethanol to reduce disulfide bonds.[1] |
| Premature protein aggregation during solubilization | Perform solubilization at a low temperature (4°C) to minimize hydrophobic interactions that can lead to aggregation. Ensure rapid and thorough mixing of the inclusion body pellet with the solubilization buffer. |
Issue 2: Protein Aggregation During the Refolding Process
| Possible Cause | Recommended Solution |
| High protein concentration in the refolding buffer | Maintain a low protein concentration during refolding, typically in the range of 0.01-0.1 mg/mL, to favor intramolecular folding over intermolecular aggregation.[2] |
| Rapid removal of the denaturant | Employ a gradual method for denaturant removal, such as stepwise dialysis against decreasing concentrations of the denaturant or a slow, drop-wise dilution of the solubilized protein into the refolding buffer.[3][4] |
| Unfavorable refolding buffer conditions | Optimize the refolding buffer composition. Key parameters to adjust include pH (typically neutral to slightly alkaline for many enzymes), temperature (often performed at 4-25°C), and the inclusion of refolding additives.[5] |
| Incorrect disulfide bond formation | Incorporate a redox system, such as reduced and oxidized glutathione (B108866) (GSH/GSSG), into the refolding buffer to facilitate the correct formation of disulfide bonds. |
Issue 3: Refolded this compound Exhibits Low or No Activity
| Possible Cause | Recommended Solution |
| Incorrect protein folding | Screen a variety of refolding buffer conditions to find the optimal environment for proper folding. This can be done using a matrix-based approach with different additives, pH levels, and temperatures. |
| Presence of residual denaturant | Ensure complete removal of the denaturant by extensive dialysis or using a buffer exchange column after refolding. |
| Absence of necessary cofactors | While this compound does not require a cofactor for its catalytic activity, ensure the buffer composition does not inhibit the enzyme.[6] |
| Enzyme instability in the final buffer | After refolding, transfer the active enzyme to a storage buffer that ensures its stability. This may include glycerol (B35011), a neutral pH, and storage at -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my this compound is expressed as insoluble inclusion bodies?
A1: The first step is to efficiently isolate and wash the inclusion bodies to remove cellular debris and contaminants. This is followed by solubilizing the aggregated protein using a strong denaturant like 6-8 M GdnHCl or 8-10 M Urea.[1]
Q2: What are the most critical parameters to control during the refolding of this compound?
A2: The most critical parameters are protein concentration, the rate of denaturant removal, and the composition of the refolding buffer (pH, temperature, and additives).[2][4][5]
Q3: How can I prevent aggregation during the refolding process?
A3: To prevent aggregation, it is recommended to work with low protein concentrations, remove the denaturant gradually, and use refolding additives such as L-arginine, which can suppress aggregation.[2][3] Performing the refolding at a low temperature (e.g., 4°C) can also be beneficial.
Q4: My refolded this compound has very low activity. What should I do?
A4: Low activity can be due to misfolding. You should screen different refolding conditions. A design of experiments (DoE) approach can be used to systematically test various buffer components, pH levels, and temperatures to identify the optimal conditions for your specific this compound construct. Also, ensure that all denaturants have been thoroughly removed.
Q5: Are there any specific additives that are known to help in refolding this compound?
A5: While specific data for this compound is limited, common protein refolding additives are a good starting point. These include aggregation suppressors like L-arginine, stabilizers like glycerol or sucrose, and redox systems like GSH/GSSG to aid in correct disulfide bond formation.
Experimental Protocols
Protocol 1: Solubilization of this compound Inclusion Bodies
-
Harvest and Lyse Cells: Centrifuge the E. coli culture expressing this compound. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.
-
Isolate and Wash Inclusion Bodies: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT). Incubate with stirring for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarify the Solubilized Protein: Centrifuge the solution at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 2: Refolding of this compound by Dilution
-
Prepare Refolding Buffer: Prepare a refolding buffer optimized for this compound. A good starting point is 50 mM Tris-HCl, pH 7.5, 500 mM L-arginine, 1 mM EDTA, and a redox system of 1 mM GSH and 0.1 mM GSSG.
-
Slow Dilution: Cool the refolding buffer to 4°C. Slowly add the solubilized this compound solution drop-wise into the refolding buffer with gentle stirring. The final protein concentration should be in the range of 0.01-0.1 mg/mL.
-
Incubation: Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
Concentrate and Buffer Exchange: Concentrate the refolded protein using an appropriate ultrafiltration system. Subsequently, perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 10% glycerol).
Data Presentation
Table 1: Common Additives for this compound Refolding Buffer Optimization
| Additive | Typical Concentration | Function |
| L-Arginine | 0.4 - 1.0 M | Suppresses protein aggregation.[3] |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure. |
| Sucrose | 0.2 - 0.5 M | Acts as a protein stabilizer. |
| Polyethylene Glycol (PEG) | 0.5 - 5% (w/v) | Excluded volume effect can promote folding. |
| Reduced Glutathione (GSH) | 1 - 5 mM | Component of the redox system for disulfide bond formation. |
| Oxidized Glutathione (GSSG) | 0.1 - 0.5 mM | Component of the redox system for disulfide bond formation. |
| Dithiothreitol (DTT) | 1 - 10 mM | Reducing agent used during solubilization. |
Mandatory Visualization
Caption: Experimental workflow for refolding inactive this compound.
Caption: Troubleshooting logic for this compound refolding.
References
- 1. biossusa.com [biossusa.com]
- 2. jabonline.in [jabonline.in]
- 3. researchgate.net [researchgate.net]
- 4. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Maltose Phosphorylase Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during maltose (B56501) phosphorylase expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is maltose phosphorylase and what is its function?
A1: this compound (MP), designated as EC 2.4.1.8, is an enzyme that catalyzes the reversible phosphorolysis of maltose. In the presence of inorganic phosphate (B84403), it breaks down maltose into β-D-glucose-1-phosphate and glucose.[1] This enzyme is found in various bacteria and plays a role in starch and sucrose (B13894) metabolism.[2]
Q2: What are common host systems for expressing recombinant this compound?
A2: Recombinant this compound is commonly expressed in Escherichia coli.[1][3] Other expression systems that can be utilized include transgenic plants and cell-free systems.[1] Some studies have also successfully expressed bacterial this compound in Saccharomyces cerevisiae[4] and Bacillus subtilis.[3][5]
Q3: How can I purify expressed this compound?
A3: Purification of this compound can be achieved through various chromatography techniques. A common and effective method involves a multi-step process that may include anion exchange chromatography, gel filtration, and hydroxyapatite (B223615) chromatography.[6][7] Affinity chromatography can also be employed if the protein is expressed with a tag, such as a His-tag.
Q4: What are the optimal conditions for this compound activity?
A4: The optimal pH and temperature for this compound activity can vary depending on the source organism. For example, this compound from Lactobacillus brevis exhibits maximum activity at 36°C and a pH of 6.5.[6] In contrast, the enzyme from Bacillus sp. AHU2001 has an optimal pH of 8.1 and an optimal temperature of 45°C.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no expression of this compound | Suboptimal promoter activity: The promoter driving gene expression may be weak or not properly induced. | - Use a strong, inducible promoter such as the T7 promoter in E. coli or a maltose-inducible promoter.[5][9][10] - Optimize inducer concentration (e.g., IPTG for T7 promoter, maltose for maltose-inducible promoters) and induction time. |
| Codon usage bias: The codon usage of the this compound gene may not be optimal for the expression host.[11][12] | - Synthesize a codon-optimized version of the gene tailored to the expression host (e.g., E. coli).[13][14] This can significantly increase both mRNA and protein levels.[13] | |
| Toxicity of the expressed protein: High levels of recombinant protein can sometimes be toxic to the host cells. | - Use a lower induction temperature (e.g., 18°C) to slow down protein synthesis and promote proper folding.[8] - Employ E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or BL21-AI.[15] | |
| Expressed this compound is insoluble (inclusion bodies) | Improper protein folding: Rapid, high-level expression can lead to protein misfolding and aggregation into inclusion bodies. | - Lower the cultivation temperature after induction (e.g., 16-20°C). - Co-express molecular chaperones (e.g., GroEL-GroES) to assist in proper folding. Strains like ArcticExpress(DE3) can be beneficial.[15] - Reduce the inducer concentration for a slower expression rate. |
| Lack of necessary cofactors or post-translational modifications: While bacterial maltose phosphorylases generally do not require cofactors like pyridoxal (B1214274) 5'-phosphate[6][16], the expression environment might lack other essential components for proper folding. | - Ensure the growth medium is supplemented with all necessary nutrients. - If expressing in a eukaryotic system, consider if any specific post-translational modifications are required that the host cannot provide. | |
| Low enzyme activity after purification | Enzyme instability: The purified enzyme may be unstable under the storage conditions. | - Store the purified enzyme in a suitable buffer. For instance, this compound from Lactobacillus brevis can be stored in 10 mM phosphate buffer at pH 6.5 and 4°C with minimal activity loss.[6] - Add stabilizing agents such as phosphate, citrate, or imidazole (B134444) to enhance thermal stability.[6] |
| Inhibitors present in the final preparation: Contaminants from the purification process might be inhibiting the enzyme. | - Ensure thorough dialysis or buffer exchange after purification steps that use high salt concentrations or other potential inhibitors. - Be aware of known inhibitors like CuSO4 and HgCl2.[16] |
Quantitative Data Summary
Table 1: Michaelis-Menten Constants (Km) for this compound
| Substrate | Organism Source | Km (mmol/L) |
| Maltose | Lactobacillus brevis | 0.9 |
| Phosphate | Lactobacillus brevis | 1.8 |
Data sourced from PubMed.[6]
Table 2: Purification Fold of this compound from Lactobacillus brevis
| Purification Step | Purification Fold |
| Crude Extract | 1 |
| Anion Exchange Chromatography | Not specified |
| Gel Filtration | Not specified |
| Hydroxyapatite Chromatography | Not specified |
| Overall | 49-fold |
Data compiled from scientific literature.[7]
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Gene Cloning:
-
Synthesize a codon-optimized version of the this compound gene for E. coli.
-
Clone the gene into an expression vector, such as pET-23a or pMAL-c6T, under the control of a T7 or tac promoter, respectively.[8][9] The pMAL vector adds an N-terminal maltose-binding protein (MBP) tag for affinity purification.[9]
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or NEB Express.[15][17]
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue to incubate the culture, potentially at a lower temperature (e.g., 18-25°C), for an additional 4-22 hours to enhance protein solubility.[8]
-
-
Cell Harvesting:
-
Harvest the bacterial cells by centrifugation (e.g., 8000 x g for 10 minutes at 4°C).[8]
-
The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: this compound Activity Assay
This protocol is based on the determination of glucose liberated from the phosphorolysis of maltose.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES-NaOH buffer, pH 8.0.
-
Substrate Solution: 40 mM maltose in deionized water.
-
Phosphate Solution: 100 mM sodium phosphate buffer, pH 8.0.
-
Enzyme Dilution: Dilute the purified this compound to an appropriate concentration (e.g., 2.94–14.7 µg/mL) in an assay buffer containing 0.2 mg/mL bovine serum albumin (BSA).[8]
-
Stop Solution: 1 N NaOH.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate solution, and phosphate solution.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the diluted enzyme solution. The final volume could be 50 µL containing 4 mM maltose and 10 mM sodium phosphate.[8]
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Glucose Quantification:
Visualizations
Signaling Pathway: Regulation of the mal Operon in E. coli
Caption: Regulation of the maltose operon in E. coli.
Experimental Workflow: Recombinant Protein Expression and Purification
Caption: Experimental workflow for protein expression.
References
- 1. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 2. This compound(EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 3. This compound from Enterococcus sp. recombinant, expressed in E. coli, lyophilized powder | 9030-19-7 [sigmaaldrich.com]
- 4. Increasing free-energy (ATP) conservation in maltose-grown Saccharomyces cerevisiae by expression of a heterologous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new maltose-inducible high-performance heterologous expression system in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. tandfonline.com [tandfonline.com]
- 9. neb.com [neb.com]
- 10. [Directed evolution of maltose induced promoters with expanded gradient intensity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signatures of optimal codon usage in metabolic genes inform budding yeast ecology | PLOS Biology [journals.plos.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Codon Optimization Increases Steady-State mRNA Levels in Aspergillus oryzae Heterologous Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Codon optimization is an essential parameter for the efficient allotopic expression of mtDNA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 16. tandfonline.com [tandfonline.com]
- 17. neb.com [neb.com]
Technical Support Center: Solving Maltose Phosphorylase Crystallization Problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of maltose (B56501) phosphorylase.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and key considerations before starting maltose phosphorylase crystallization experiments?
A1: Before proceeding with crystallization trials, it is crucial to ensure the high purity and stability of your this compound sample. The protein should be at least >90% pure, and ideally >95% pure, as determined by SDS-PAGE.[1][2] It is also important to ensure that the protein is monodisperse, meaning it exists in a uniform state in solution and is free from aggregation.[2] The stability of the enzyme is influenced by pH and temperature. For instance, this compound from Bacillus sp. AHU2001 is stable in a pH range of 4.5–10.4 and at temperatures up to 40°C.[3]
Q2: My crystallization drops consistently form amorphous precipitate. What are the likely causes and how can I resolve this?
A2: Amorphous precipitation typically occurs when the protein concentration or the precipitant concentration is too high, causing the protein to fall out of solution too rapidly and in a disordered manner. To address this, consider the following troubleshooting steps:
-
Reduce Protein and/or Precipitant Concentration: Systematically lower the concentration of your this compound stock solution or the concentration of the precipitant in the reservoir.[4][5]
-
Vary the Temperature: Changing the incubation temperature can alter the solubility of the protein and the kinetics of crystallization. Experiment with setting up trays at both 4°C and room temperature.[4]
-
Modify Drop Ratios: Experiment with different ratios of protein solution to reservoir solution in your drops (e.g., 2:1, 1:2) to explore a wider range of initial conditions.[6]
-
Use Additives: Certain additives can sometimes help to slow down precipitation and promote crystal growth.
Q3: I am observing phase separation in my crystallization drops. What does this mean and what should I do?
A3: Phase separation, where the crystallization drop separates into two distinct liquid phases, can sometimes be a precursor to crystallization, but it can also be an obstacle. It often indicates that the supersaturation level is too high. Here are some strategies to manage phase separation:
-
Adjust Protein and Precipitant Concentrations: Similar to troubleshooting amorphous precipitate, lowering the protein and/or precipitant concentration can often resolve phase separation.
-
Modify Salt Concentration: Increasing the ionic strength of the buffer by adding salt (e.g., NaCl) can sometimes prevent phase separation.[7]
-
Change Temperature: Incubating the crystallization plates at a different temperature can influence phase behavior.[8]
-
Alter the Precipitant: If phase separation persists, consider trying a different class of precipitant (e.g., switching from a high molecular weight PEG to a salt like ammonium (B1175870) sulfate).
Q4: I've managed to get crystals, but they are too small or are just a shower of microcrystals. How can I grow larger, diffraction-quality crystals?
A4: Obtaining larger, single crystals often requires fine-tuning the conditions to slow down the nucleation rate and promote crystal growth. Here are several optimization techniques:
-
Fine-tune Precipitant and Protein Concentrations: Make small, incremental changes to the precipitant and protein concentrations around the condition that produced microcrystals.
-
Seeding: Microseeding or streak seeding can be a powerful technique. A tiny crystal or a cluster of microcrystals is transferred to a new, equilibrated drop containing a lower concentration of precipitant, providing a nucleus for a larger crystal to grow.
-
Vary the Temperature: A slower temperature change or a constant temperature that is slightly different from the initial condition might favor the growth of larger crystals.
-
Use Additives: A variety of chemical additives can influence crystal morphology and size. Consider using an additive screen to test a wide range of compounds.
Q5: My this compound crystals diffract poorly. What steps can I take to improve the diffraction quality?
A5: Poor diffraction can be due to a number of factors, including crystal size, internal disorder, or high solvent content. Here are some approaches to improve diffraction:
-
Optimize Crystal Growth: The strategies for growing larger crystals (see Q4) can also lead to more ordered crystals with better diffraction.
-
Crystal Dehydration: Controlled dehydration of the crystal can sometimes improve the packing of the molecules within the crystal lattice, leading to better diffraction.
-
Cryo-cooling Optimization: The process of flash-cooling the crystal in liquid nitrogen can introduce disorder. Experiment with different cryoprotectants and concentrations to find the optimal conditions for your crystals.
-
Annealing: Briefly warming the cryo-cooled crystal and then re-cooling it can sometimes improve the internal order and diffraction quality.
Quantitative Data Summary
The optimal conditions for this compound activity and stability can vary depending on the source organism. This information is critical when designing purification and crystallization buffers.
| Parameter | Bacillus sp. AHU2001 MalE[3] | Lactobacillus brevis |
| Optimal pH for Activity | 8.1 | 6.5 |
| Stable pH Range | 4.5 - 10.4 | Not specified |
| Optimal Temperature for Activity | 45°C | 36°C |
| Stable Temperature | ≤ 40°C | Enhanced with additives |
| Molecular Weight (Subunit) | Not specified | ~88 kDa |
| Molecular Weight (Native) | Not specified | ~196 kDa (dimer) |
Experimental Protocols
Protocol 1: Purification of Recombinant this compound for Crystallography
This protocol is a general guideline and may require optimization for your specific this compound construct and expression system.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) and lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Affinity Chromatography: If using a tagged protein (e.g., His-tag), load the clarified lysate onto an appropriate affinity column (e.g., Ni-NTA). Wash the column extensively with lysis buffer, followed by a wash buffer with a slightly higher imidazole concentration (e.g., 20-40 mM). Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Ion Exchange Chromatography: As an alternative or additional purification step, use an anion or cation exchange column depending on the pI of your this compound. Elute the protein with a salt gradient (e.g., NaCl).
-
Size Exclusion Chromatography (Gel Filtration): As a final polishing step, load the partially purified protein onto a size exclusion column to separate it based on size and to remove any remaining aggregates. The elution buffer should be the buffer you intend to use for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity and Concentration Assessment: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay. Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).[4]
Protocol 2: Setting up a Hanging Drop Vapor Diffusion Crystallization Experiment
-
Prepare the Crystallization Plate: Use a 24-well or 96-well crystallization plate. Pipette 500 µL of the precipitant solution into the reservoir of each well.
-
Prepare the Coverslip: Place a clean, siliconized coverslip over a well.
-
Prepare the Drop: Pipette 1 µL of your concentrated this compound solution onto the center of the coverslip.
-
Add the Precipitant: Add 1 µL of the reservoir solution to the protein drop. Avoid touching the protein drop with the pipette tip.
-
Seal the Well: Carefully invert the coverslip and place it over the reservoir, ensuring a good seal with the grease on the rim of the well.[9][10]
-
Incubate: Store the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time.
Visualizations
Caption: A generalized workflow for this compound purification and crystallization.
Caption: A decision-making diagram for troubleshooting common crystallization problems.
References
- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 2. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]
- 6. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Maltose Phosphorylase Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on maltose (B56501) phosphorylase stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.
Troubleshooting Guide
Encountering issues with your maltose phosphorylase experiments? This guide addresses common problems related to pH and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution |
| Lower than expected enzyme activity | Suboptimal pH of the assay buffer: The pH of your buffer may not be within the optimal range for the specific this compound being used. | Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to the optimal range for your enzyme (see Table 1 for examples). Prepare fresh buffer if you suspect contamination or degradation. |
| Incorrect buffer preparation: Errors in buffer component concentrations can affect the final pH and ionic strength, impacting enzyme activity. | Double-check all calculations and measurements when preparing buffers. Use high-purity reagents and water. | |
| Inconsistent results between replicates | Fluctuations in pH during the experiment: The reaction itself or temperature changes can alter the pH of a poorly buffered solution. | Ensure your buffer has sufficient buffering capacity for the experimental conditions. Consider using a buffer with a pKa value close to the desired pH. |
| Complete loss of enzyme activity | Exposure to extreme pH: The enzyme may have been accidentally exposed to a highly acidic or alkaline environment, leading to irreversible denaturation. | Review your experimental procedure to identify any steps where the enzyme might have been exposed to extreme pH. If irreversible denaturation is suspected, the enzyme stock may be compromised. |
| Enzyme precipitation: If the pH of the solution is near the enzyme's isoelectric point (pI), the enzyme's net charge will be zero, reducing its solubility and causing it to precipitate out of the solution. | Check the isoelectric point of your specific this compound. For example, this compound from Lactobacillus brevis has isoforms with pI values of 4.2 and 4.6.[1][2] Adjust the pH of your buffer to be at least one pH unit away from the pI to ensure the enzyme remains soluble. | |
| Visible precipitate in the enzyme solution | pH-induced aggregation: As mentioned above, if the buffer pH is close to the enzyme's isoelectric point, it can lead to aggregation and precipitation. | Visually inspect your enzyme solution. If a precipitate is observed, centrifuge the solution to pellet the aggregated protein and carefully transfer the supernatant. Measure the protein concentration and activity of the supernatant to assess the extent of precipitation. Adjust the buffer pH to move away from the pI. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
The optimal pH for this compound varies depending on the source of the enzyme. For example, this compound from Bacillus sp. AHU2001 has an optimal pH of 8.1, while the enzyme from Lactobacillus brevis exhibits maximum activity at pH 6.5.[2][3] It is crucial to consult the literature or the manufacturer's data sheet for the specific enzyme you are using.
Q2: In what pH range is this compound stable?
The pH stability range also differs between species. This compound from Bacillus sp. AHU2001 is stable over a broad pH range of 4.5 to 10.4, retaining over 80% of its activity after 24 hours at 4°C.[3] In contrast, a this compound from a recombinant E. coli (MPL-EP) is reported to be stable in a narrower pH range of 5.5 to 8.0.[4]
Q3: Is the inactivation of this compound by extreme pH reversible?
The reversibility of pH-induced inactivation depends on the severity and duration of the exposure to extreme pH. Minor deviations from the optimal pH range may cause a temporary and reversible loss of activity. However, prolonged exposure to highly acidic or alkaline conditions can lead to irreversible denaturation of the enzyme's structure. While specific studies on the reversibility of pH denaturation for this compound are not widely available, general principles of protein chemistry suggest that refolding after severe pH stress is often incomplete.
Q4: What are the visual signs of this compound denaturation due to pH?
A common visual sign of enzyme denaturation and loss of stability is the formation of a precipitate. This can occur when the pH of the solution approaches the enzyme's isoelectric point (pI), leading to aggregation. For instance, this compound from Lactobacillus brevis has an isoelectric point of around 4.2-4.6.[1][2] If the buffer pH is in this range, you might observe cloudiness or a visible pellet after centrifugation.
Quantitative Data on pH Stability
The stability of this compound at various pH values is summarized in the table below. This data is crucial for designing experiments and ensuring the enzyme remains active throughout your procedures.
Table 1: pH Stability of this compound from Different Sources
| Enzyme Source | Optimal pH | Stable pH Range | Incubation Conditions | Reference |
| Bacillus sp. AHU2001 | 8.1 | 4.5 - 10.4 (>80% residual activity) | 4°C for 24 hours | [3] |
| Lactobacillus brevis | 6.5 | Not explicitly defined as a range, but stored at pH 6.5 with minimal activity loss. | 20°C for 24 hours (for stability testing) | [1][2] |
| Recombinant E. coli (MPL-EP) | 6.5 - 7.5 | 5.5 - 8.0 | Not specified | [4] |
Experimental Protocols
Protocol: pH Stability Assay for this compound
This protocol outlines the steps to determine the pH stability of a this compound enzyme.
1. Materials:
- Purified this compound
- Britton-Robinson buffer (or a series of buffers covering a wide pH range, e.g., citrate, phosphate, and glycine-NaOH buffers)
- HEPES-NaOH buffer (or another suitable buffer for the activity assay at the optimal pH)
- Bovine Serum Albumin (BSA)
- Maltose solution
- Phosphate solution
- Reagents for quantifying glucose (e.g., glucose oxidase-peroxidase assay kit)
- pH meter
- Incubator or water bath
- Spectrophotometer
2. Procedure:
- Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Britton-Robinson buffer) covering the desired pH range (e.g., pH 3.5 to 11.5).
- Enzyme Incubation:
- For each pH to be tested, mix a specific amount of the purified this compound (e.g., 0.29 mg/mL) with the corresponding buffer.
- Incubate the enzyme-buffer mixtures at a constant temperature (e.g., 4°C) for a defined period (e.g., 24 hours).
- Activity Assay:
- After incubation, take an aliquot of each enzyme-buffer mixture and dilute it (e.g., 20-fold) into an assay buffer at the optimal pH for the enzyme (e.g., 10 mM HEPES-NaOH, pH 8.0) containing a stabilizing agent like BSA (e.g., 1 mg/mL).[3]
- Initiate the enzymatic reaction by adding the substrates (maltose and phosphate) at their saturating concentrations.
- Incubate the reaction mixture at the optimal temperature for a fixed time.
- Stop the reaction (e.g., by heat inactivation).
- Measure the amount of product formed (e.g., glucose) using a suitable method.
- Data Analysis:
- Calculate the residual activity for each pH point as a percentage of the activity of a control sample that was not subjected to pH stress.
- Plot the residual activity (%) against the incubation pH to generate a pH stability curve.
Visualizations
The following diagram illustrates the general workflow for assessing the pH stability of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Technical Support Center: Maltose Phosphorylase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during maltose (B56501) phosphorylase assays, with a specific focus on metal ion interference.
Frequently Asked Questions (FAQs)
Q1: My maltose phosphorylase activity is lower than expected. What are the potential causes related to metal ions?
A1: Lower than expected enzyme activity can be due to the presence of inhibitory metal ions in your sample or reagents. Heavy metals such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and iron (Fe²⁺) have been shown to inhibit the activity of glycosyltransferases, a family of enzymes that includes this compound.[1][2] These ions can originate from various sources, including contaminated glassware, water, or the samples themselves.
Q2: How do metal ions inhibit this compound?
A2: Metal ions can inhibit enzyme activity through several mechanisms. Heavy metals like mercury (Hg²⁺) and silver (Ag⁺) are known to irreversibly inhibit enzymes by forming strong bonds with the sulfhydryl groups (-SH) of cysteine residues, which can alter the enzyme's structure and block its catalytic function.[3][4] Other divalent cations may act as non-competitive inhibitors by binding to sites on the enzyme other than the active site, causing a conformational change that reduces its efficiency.[4] Additionally, metal ions can interfere by complexing with the substrate or essential cofactors. The active site of this compound contains key amino acid residues, such as glutamate (B1630785) and histidine, which could be targets for metal ion binding.[5][6][7]
Q3: Are all divalent cations inhibitory to this compound?
A3: Not necessarily. Some phosphorylases require divalent cations for their activity. However, even for enzymes that are activated by certain metal ions, high concentrations of these same ions can become inhibitory.[8] The specific effect of a metal ion depends on the ion itself, its concentration, the pH of the assay, and the specific type of this compound being used.
Q4: My assay results are inconsistent. Could metal ion contamination be the cause?
A4: Yes, inconsistent results can be a sign of sporadic contamination with metal ions. If the source of contamination is not constant, you may observe variability in enzyme activity between experiments or even between wells of the same plate. It is crucial to ensure all reagents and labware are free from heavy metal contamination.
Q5: How can I prevent or remedy metal ion interference in my assay?
A5: To prevent metal ion interference, it is recommended to use high-purity water and reagents. Glassware should be acid-washed to remove any trace metals. If you suspect metal ion contamination in your sample, you can add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction buffer.[9] EDTA will bind to divalent cations, preventing them from interacting with the enzyme. However, be cautious, as EDTA will also chelate any potentially required metal ion cofactors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Presence of inhibitory metal ions (e.g., Cu²⁺, Zn²⁺, Hg²⁺) in the sample or reagents. | 1. Use high-purity, metal-free water and reagents.2. Acid-wash all glassware.3. Include a chelating agent like EDTA in the reaction buffer (e.g., 1-5 mM). Note: This may inhibit enzymes that require divalent cations for activity. |
| Incorrect buffer pH, which can affect metal ion speciation and enzyme activity. | Optimize the pH of the assay buffer. The effect of some metal inhibitors is pH-dependent. | |
| High Background Signal | Metal ions in the sample are interfering with the detection method (e.g., colorimetric or fluorometric assay). | 1. Run a sample blank containing the sample and all assay components except the enzyme.2. Consider sample purification steps to remove interfering substances. |
| Inconsistent Results | Sporadic metal ion contamination from labware or reagents. | 1. Implement strict cleaning protocols for all labware.2. Prepare fresh reagents from high-purity sources.3. Test individual reagents for contamination. |
Quantitative Data on Metal Ion Interference
| Metal Ion | Concentration | Residual Activity (%) of Sucrose (B13894) Synthase |
| Cu²⁺ | 30 µM | 15.4% |
| Zn²⁺ | Not specified | Lower than control |
| Ni²⁺ | Not specified | Lower than control |
| Fe²⁺ | Not specified | Lower than control |
Data adapted from a study on sucrose synthase from rice grains. The inhibitory effects and concentrations may differ for this compound.
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline for measuring this compound activity.
Materials:
-
This compound enzyme
-
Maltose solution (e.g., 0.1 M)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Reagents for glucose detection (e.g., glucose oxidase/peroxidase assay kit)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing:
-
Phosphate buffer
-
Maltose solution
-
-
Enzyme Addition: Add the this compound solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 3-5 minutes) or by adding a stop solution.
-
Glucose Detection: Measure the amount of glucose produced using a suitable glucose assay kit. The amount of glucose is proportional to the this compound activity.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time.
Protocol for Investigating Metal Ion Interference
Procedure:
-
Follow the standard assay protocol as described above.
-
In the reaction mixture, include varying concentrations of the metal salt solution to be tested (e.g., CuSO₄, ZnCl₂, etc.).
-
Run a control reaction without any added metal salt.
-
Compare the enzyme activity in the presence of the metal ions to the control to determine the extent of inhibition.
Visualizations
Caption: Logical diagram illustrating the interference of metal ions in a this compound assay.
References
- 1. The interactions of metal cations and oxyanions with protein tyrosine phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of metal ions on alkaline mesentericopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. chesci.com [chesci.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
proteolytic degradation of maltose phosphorylase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the proteolytic degradation of maltose (B56501) phosphorylase.
Frequently Asked Questions (FAQs)
Q1: My purified maltose phosphorylase is losing activity faster than expected. What are the optimal storage conditions?
A1: Loss of activity can be due to improper storage. For long-term stability, this compound from Lactobacillus brevis can be stored in 10 mM phosphate (B84403) buffer (pH 6.5) at 4°C for up to 6 months with only a 7% loss of activity. Stability can be significantly enhanced with additives. Consider adding phosphate, citrate, or imidazole (B134444) to your storage buffer. For this compound from Bacillus licheniformis, storage at -20°C can retain over 90% of activity for 60 days.[1][2] Avoid repeated freeze-thaw cycles.
Q2: What are the optimal pH and temperature conditions for my experiment?
A2: Optimal conditions can vary by the source of the enzyme. For example, this compound from Bacillus sp. AHU2001 shows optimal activity at pH 8.1 and 45°C.[3] It is stable in a pH range of 4.5–10.4 and at temperatures up to 40°C.[3] Exceeding the optimal temperature or operating at a suboptimal pH can lead to enzyme denaturation and loss of function. It is recommended to determine the specific optimal conditions for the enzyme from your source organism.
Q3: I see smaller molecular weight bands on my SDS-PAGE gel after purifying this compound. What could be the cause?
A3: The appearance of smaller bands is a common sign of proteolytic degradation. This occurs when endogenous proteases from the expression host (e.g., E. coli) co-purify with your protein and cleave it into smaller fragments. This can happen during cell lysis, purification, or storage.
Q4: How can I prevent proteolytic degradation during protein purification from E. coli?
A4: There are several strategies to mitigate proteolytic degradation:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of co-purifying proteases.
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[4][5] These cocktails contain a mixture of inhibitors that target common classes of proteases found in bacteria, such as serine, cysteine, aspartic, and metalloproteases.[4]
-
Utilize Protease-Deficient Strains: Use E. coli expression strains that are deficient in key proteases, such as BL21(DE3), which lacks the Lon (cytoplasmic) and OmpT (periplasmic) proteases.[6][7]
-
Optimize Lysis: Avoid overly harsh lysis methods like excessive sonication, which can release proteases from cellular compartments and generate heat.
Troubleshooting Guide
This guide addresses the common issue of unexpected loss of this compound activity or integrity.
Caption: Troubleshooting flowchart for loss of this compound activity.
Data Presentation
Table 1: Stability Profile of Bacterial Maltose Phosphorylases
| Enzyme Source | Optimal pH | Stable pH Range | Optimal Temp. | Stable Temp. Range | Reference |
| Bacillus sp. AHU2001 | 8.1 | 4.5 - 10.4 | 45°C | ≤ 40°C | [3] |
| Bacillus licheniformis | 6.5 | 6.5 (100% stable for 1h) | 45°C | Retains 83% at 40°C for 1h | [1][2] |
| Lactobacillus brevis | 6.5 | Stable at 6.5 | 36°C | Stable at 4°C for months |
Table 2: Common Components of Bacterial Protease Inhibitor Cocktails
| Inhibitor | Class of Protease Inhibited | Typical Target Proteases |
| AEBSF / Pefabloc SC | Serine Proteases | Trypsin, Chymotrypsin, Plasmin, Thrombin |
| Bestatin | Aminopeptidases | Leucine aminopeptidase, Aminopeptidase B |
| E-64 | Cysteine Proteases | Papain, Cathepsin B, Calpain |
| Pepstatin A | Aspartic Proteases | Pepsin, Renin, Cathepsin D |
| EDTA | Metalloproteases | Chelates divalent cations required for activity |
| PMSF | Serine Proteases | Trypsin, Chymotrypsin (Note: Unstable in aqueous solutions) |
This table is a summary based on commercially available cocktails.[4][8] Always refer to the manufacturer's specifications.
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol is adapted from established methods for measuring the phosphorolytic activity of this compound by quantifying the amount of glucose produced.[3][9]
Principle: this compound catalyzes the following reaction: Maltose + Phosphate ↔ D-glucose + β-D-glucose-1-phosphate
The rate of reaction is determined by measuring the amount of D-glucose produced over time using a coupled reaction with a commercial glucose oxidase-peroxidase (GOPOD) assay kit.
Reagents:
-
Reaction Buffer: 50 mM HEPES-NaOH, pH 7.0
-
Maltose Solution: 200 mM Maltose in Reaction Buffer
-
Phosphate Solution: 200 mM Potassium Phosphate (KH₂PO₄) in Reaction Buffer, adjusted to pH 7.0
-
Enzyme Sample: Purified this compound diluted in ice-cold Reaction Buffer to ~0.2-0.5 U/mL
-
Stop Solution: 0.5 M HCl
-
Neutralization Solution: 1 M NaOH
-
Glucose Assay Kit: Commercial GOPOD-format kit (e.g., from Wako or Sigma-Aldrich)
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube by combining:
-
200 µL Reaction Buffer
-
100 µL Maltose Solution
-
100 µL Phosphate Solution
-
-
Equilibrate the master mix at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.
-
To start the reaction, add 100 µL of the diluted enzyme sample to the master mix. Mix gently.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at the chosen temperature.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Neutralize the sample by adding an appropriate volume of Neutralization Solution (e.g., 50 µL of 1 M NaOH).
-
Prepare a "blank" reaction by adding 100 µL of Reaction Buffer instead of the enzyme sample.
-
Quantify the glucose produced in both the test and blank samples using the glucose assay kit according to the manufacturer's instructions. This typically involves adding a volume of the stopped reaction mixture to the glucose assay reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm).
-
Calculate the enzyme activity based on a glucose standard curve, accounting for dilution factors. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[9]
Protocol 2: Protease Susceptibility Assay
This protocol provides a workflow to determine if your purified this compound is susceptible to degradation by a specific protease or a crude cell lysate.
Principle: Purified this compound is incubated with a protease of interest. Aliquots are taken at different time points and the reaction is stopped by adding SDS-PAGE loading buffer and boiling. The samples are then analyzed by SDS-PAGE and/or Western blot to visualize the disappearance of the full-length protein and the appearance of degradation products.
Materials:
-
Purified this compound (at a known concentration, e.g., 1 mg/mL)
-
Protease of interest (e.g., Trypsin, Elastase, or a crude E. coli lysate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
2X SDS-PAGE Laemmli Sample Buffer
-
Heating block or water bath
Workflow Diagram:
Caption: Workflow for a protease susceptibility assay.
Procedure:
-
Setup: Prepare two main reaction tubes on ice:
-
Test Reaction: 45 µL of purified this compound in reaction buffer.
-
Negative Control: 50 µL of purified this compound in reaction buffer (no protease will be added).
-
-
Time Zero (T=0): Remove a 10 µL aliquot from the Test Reaction tube before adding the protease. Immediately mix it with 10 µL of 2X Laemmli buffer and boil for 5 minutes. This is your T=0 sample.
-
Initiation: Add 5 µL of the protease solution to the Test Reaction tube. Mix gently and place the tube in a 37°C incubator.
-
Time Points: At subsequent time points (e.g., 15 min, 60 min, and overnight), remove a 10 µL aliquot from the Test Reaction tube, mix it with 10 µL of 2X Laemmli buffer, and boil for 5 minutes.
-
Control Sample: After the final time point, take a 10 µL aliquot from the Negative Control tube, mix with 10 µL of 2X Laemmli buffer, and boil.
-
Analysis: Load all boiled samples (T=0, T=15, T=60, T=overnight, and the negative control) onto an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue or perform a Western blot using an antibody against this compound or a purification tag. Degradation is indicated by a decrease in the intensity of the full-length protein band over time and the potential appearance of lower molecular weight fragments.
References
- 1. Maltose deterioration approach: Catalytic behavior optimization and stability profile of maltase from Bacillus licheniformis KIBGE-IB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Protease Inhibitor Cocktail for Bacterial Lysates, Broad Range [gbiosciences.com]
- 5. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protech.com.tw [bio-protech.com.tw]
- 9. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Technical Support Center: Optimizing Codon Usage for Maltose Phosphorylase Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of maltose (B56501) phosphorylase.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the expression of codon-optimized maltose phosphorylase in E. coli.
Problem 1: Low or No Expression of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage: The codon usage of the native this compound gene is not compatible with the translational machinery of E. coli. | Synthesize a new gene with codons optimized for E. coli expression.[1][2] This involves replacing rare codons with those more frequently used in highly expressed E. coli genes. |
| Toxicity of the Recombinant Protein: The expressed this compound may be toxic to the host cells, leading to slow growth and low protein yield. | Use a tightly regulated expression system, such as the pBAD system, to control protein expression.[1] Adding 1% glucose to the culture medium can also help suppress basal expression.[1] |
| Inefficient Transcription or Translation Initiation: The secondary structure of the mRNA transcript near the 5' end may hinder ribosome binding and translation initiation. | When optimizing the gene sequence, ensure that the 5' untranslated region and the initial coding sequence are free of strong secondary structures that could inhibit translation.[3] |
| Plasmid Instability: The expression vector may be unstable, leading to its loss from the bacterial population. | Ensure that the appropriate antibiotic selection is maintained throughout cell growth and protein expression. |
| Incorrect Induction Conditions: The concentration of the inducer (e.g., IPTG) or the timing and temperature of induction may not be optimal. | Titrate the inducer concentration and optimize the induction time and temperature. Lowering the induction temperature to 15-20°C can sometimes improve the yield of properly folded protein.[3] |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High Expression Rate: Rapid synthesis of the protein can overwhelm the cell's folding machinery, leading to aggregation. | Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[1] |
| Suboptimal Growth Conditions: High growth temperatures can promote protein misfolding and aggregation. | Grow the bacterial culture at a lower temperature (e.g., 30°C) before induction.[1] |
| Lack of Chaperone Assistance: The protein may require molecular chaperones for proper folding. | Co-express the this compound with chaperonins like GroEL/GroES or DnaK/DnaJ/GrpE.[3] |
| Disulfide Bond Formation Issues: If the this compound contains disulfide bonds, the reducing environment of the E. coli cytoplasm can prevent their proper formation. | Express the protein in specialized E. coli strains (e.g., SHuffle) that have an oxidizing cytoplasm, facilitating disulfide bond formation. |
| Fusion Tag Issues: The fusion tag itself might contribute to insolubility. | Consider using a highly soluble fusion partner, such as Maltose-Binding Protein (MBP), to enhance the solubility of the target protein.[3][4][5] |
Problem 3: Low Specific Activity of Purified this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation. The rate of translation, influenced by codon usage, can affect co-translational folding.[6][7][8] | Synonymous codon changes can alter the folding pathway.[9] While optimizing for expression, consider that replacing rare codons with frequent ones might accelerate translation and lead to misfolding.[6][9] A "codon harmonization" approach, which maintains the native distribution of rare and common codons, could be beneficial. |
| Absence of Necessary Post-Translational Modifications: The this compound may require post-translational modifications that do not occur in E. coli. | If post-translational modifications are essential for activity, consider expressing the protein in a eukaryotic system such as yeast or insect cells. |
| Inhibitory or Denaturing Purification Conditions: The buffers or conditions used during purification may be denaturing the enzyme. | Optimize the purification protocol by adjusting pH, salt concentration, and including stabilizing additives like glycerol (B35011) or specific cofactors in the buffers. |
| Presence of Proteases: The protein may be degraded by host cell proteases during expression or purification. | Use protease-deficient E. coli strains and add protease inhibitors to the lysis buffer. |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for this compound expression in E. coli?
A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codon usage of the expression host, in this case, E. coli, without altering the amino acid sequence of the encoded protein.[10] Different organisms exhibit "codon bias," meaning they use certain synonymous codons more frequently than others.[10] If the gene for this compound contains codons that are rare in E. coli, the translation machinery may stall or be inefficient, leading to low protein expression.[11] By replacing these rare codons with those commonly used in highly expressed E. coli genes, the translation efficiency and overall protein yield can be significantly increased.[1][2]
Q2: Can codon optimization negatively affect my this compound?
A2: Yes, in some cases, codon optimization can have unintended negative consequences. While it often boosts expression levels, it can sometimes lead to protein misfolding and the formation of insoluble inclusion bodies.[6] The rate of translation elongation, which is influenced by codon usage, can play a crucial role in the co-translational folding of the protein.[6][8] Replacing all rare codons with common ones can speed up translation, potentially not allowing enough time for protein domains to fold correctly.[7][9] This can result in a higher yield of inactive or misfolded protein.
Q3: My codon-optimized this compound is forming inclusion bodies. What should I do?
A3: Inclusion body formation is a common issue with high-level recombinant protein expression. Here are several strategies to address this:
-
Lower the expression temperature: Inducing protein expression at a lower temperature (e.g., 18-25°C) can slow down the rate of protein synthesis, giving the protein more time to fold correctly.[1]
-
Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can also reduce the expression rate.[1]
-
Use a solubility-enhancing fusion tag: Fusing the this compound to a highly soluble protein like Maltose-Binding Protein (MBP) can significantly improve its solubility.[3][4][5]
-
Co-express with chaperones: Molecular chaperones can assist in the proper folding of your protein. Consider co-expressing your this compound with chaperone systems like GroEL/GroES.[3]
-
Refolding from inclusion bodies: If the above methods are unsuccessful, you can purify the inclusion bodies and then attempt to refold the protein in vitro using denaturation and renaturation protocols.[12][13][14]
Q4: How can I quantify the improvement in this compound expression after codon optimization?
A4: To quantify the effect of codon optimization, you should compare the expression levels of the original (wild-type) and the codon-optimized this compound genes under identical experimental conditions. This can be done using the following methods:
-
SDS-PAGE and Densitometry: Run total cell lysates or purified protein samples on an SDS-PAGE gel. Stain the gel with Coomassie Blue or a similar stain and quantify the intensity of the protein band corresponding to this compound using densitometry software.
-
Western Blotting: This method is more specific and sensitive. Use an antibody that specifically recognizes this compound to probe a blot of your protein samples. The signal intensity can then be quantified.
-
Enzymatic Activity Assay: If the purified this compound is active, you can compare the specific activity (units of activity per milligram of protein) of the enzyme produced from the wild-type and optimized genes.
Quantitative Data on Codon Optimization (General Examples)
| Protein | Expression System | Fold Increase in Expression (Optimized vs. Native) | Reference |
| Human Clotting Factor VIII | Chloroplasts | 4.9- to 7.1-fold | [15][16] |
| Polio Viral Capsid Protein 1 | Chloroplasts | 22.5- to 28.1-fold | [15][16] |
| Various Human Mitochondrial Genes | Mammalian Cells | 5- to 180-fold increase in mRNA levels | [17] |
| α-Amylase | Pichia pastoris | 2.31- to 2.62-fold | [18] |
Experimental Protocols
Protocol 1: Gene Synthesis with Codon Optimization
-
Obtain the amino acid sequence of the this compound you wish to express.
-
Use a codon optimization tool. Many companies that offer gene synthesis services also provide free online tools for codon optimization.[19][20]
-
Specify Escherichia coli (strain K12 or B) as the expression host.
-
Review and adjust optimization parameters. Consider factors like GC content and avoiding sequences that could form strong secondary mRNA structures, especially near the translation start site.
-
Add desired restriction sites to the 5' and 3' ends of the gene for cloning into your expression vector.
-
Include a start codon (ATG) and a stop codon (e.g., TAA).
-
Order the synthesized gene from a reputable supplier.
Protocol 2: Expression and Purification of this compound in E. coli
This protocol assumes the use of a pET vector with an N-terminal His6-tag in E. coli BL21(DE3).
-
Cloning: Ligate the codon-optimized this compound gene into the pET expression vector. Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by plasmid sequencing.
-
Transformation into Expression Host: Transform the sequence-verified plasmid into E. coli BL21(DE3) cells.
-
Expression Trial: a. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 50 mL of LB medium with the overnight culture to an OD600 of ~0.1. c. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Take a 1 mL pre-induction sample. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. f. Incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18°C or 25°C). g. Harvest the cells by centrifugation. h. Analyze the pre- and post-induction samples by SDS-PAGE to confirm expression.
-
Large-Scale Expression and Lysis: a. Scale up the expression culture to the desired volume. b. After induction and harvesting, resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation to separate the soluble and insoluble fractions.
-
Purification (for soluble protein): a. Apply the soluble fraction to a Ni-NTA affinity chromatography column equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the His6-tagged this compound with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Analyze the eluted fractions by SDS-PAGE for purity. e. If necessary, perform further purification steps such as size-exclusion chromatography.
-
Purification and Refolding (for insoluble protein): a. Wash the insoluble pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.[13] b. Solubilize the washed inclusion bodies in a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).[14] c. Refold the denatured protein by rapidly diluting it into a refolding buffer or by dialysis to gradually remove the denaturant.[21] d. Purify the refolded protein using chromatography as described for the soluble protein.
Visualizations
Caption: Workflow for codon optimization and expression of this compound.
Caption: Troubleshooting logic for low or no protein expression.
Caption: Troubleshooting strategies for inclusion body formation.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. neb.com [neb.com]
- 4. Expression of proteins in Escherichia coli as fusions with maltose-binding protein to rescue non-expressed targets in a high-throughput protein-expression and purification pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the solubility of recombinant proteins in Escherichia coli by using hexahistidine-tagged maltose-binding protein as a fusion partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Codon Usage on Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale analysis of conserved rare codon clusters suggests an involvement in co-translational molecular recognition events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refolding of Proteins Expressed as Inclusion Bodies in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biossusa.com [biossusa.com]
- 14. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Codon optimization is an essential parameter for the efficient allotopic expression of mtDNA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. Codon Optimization - ATUM [atum.bio]
- 21. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
troubleshooting poor kinetic results for maltose phosphorylase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with maltose (B56501) phosphorylase kinetic assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common problems observed during experimentation.
Troubleshooting Guide
Poor or inconsistent kinetic results for maltose phosphorylase can arise from a variety of factors, from reagent preparation to data analysis. This guide addresses specific issues in a question-and-answer format to help you identify and solve the problem.
Q1: My enzyme activity is much lower than expected. What are the possible causes?
Low or no enzyme activity is a common issue. Here are several potential causes and solutions:
-
Improper Enzyme Storage: this compound should be stored at -20°C or below in a glycerol-containing buffer or as a lyophilized powder.[1] Repeated freeze-thaw cycles can lead to denaturation and loss of activity.
-
Solution: Aliquot the enzyme upon first use to minimize freeze-thaw cycles. Ensure the storage temperature is consistently maintained. For lyophilized enzyme, ensure it is stored in a desiccated environment.
-
-
Incorrect Assay Conditions: The enzyme's activity is highly dependent on pH and temperature. The optimal pH for most maltose phosphorylases is between 6.0 and 8.1, with an optimal temperature typically around 37-45°C.[2][3][4][5]
-
Solution: Verify the pH of your buffer at the reaction temperature. Ensure your incubator or water bath is calibrated and maintaining the correct temperature.
-
-
Reagent Degradation: Substrates or co-factors may have degraded. Maltose solutions can be susceptible to microbial growth if not stored properly.
-
Solution: Prepare fresh substrate and buffer solutions. Store stock solutions in appropriate conditions (e.g., frozen in aliquots).
-
-
Presence of Inhibitors: Your sample may contain inhibitors. Common laboratory reagents like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.[6]
-
Solution: If possible, remove potential inhibitors from your sample through dialysis or buffer exchange. If you suspect an inhibitor, you can perform a control experiment by spiking a known good sample with the potential inhibitor.
-
Q2: I'm observing a non-linear Lineweaver-Burk plot. What does this indicate?
A non-linear Lineweaver-Burk plot suggests that the reaction does not follow simple Michaelis-Menten kinetics.[7] Here are some possible reasons:
-
Substrate or Product Inhibition: High concentrations of maltose or the product, glucose-1-phosphate, can inhibit the enzyme's activity. This is a known phenomenon for some phosphorylases.[7]
-
Solution: Perform the assay with a wider range of substrate concentrations, paying close attention to both very low and very high concentrations. If substrate inhibition is suspected, the plot of initial velocity versus substrate concentration will show a decrease in velocity at higher substrate levels. For product inhibition, you can measure the initial reaction rates in the presence of varying concentrations of the product.[8]
-
-
Allosteric Regulation: The enzyme may have allosteric sites, leading to cooperative binding of the substrate. This results in a sigmoidal (not hyperbolic) relationship between initial velocity and substrate concentration.
-
Solution: A Hill plot can be used to assess cooperativity. A Hill coefficient greater than 1 indicates positive cooperativity.
-
-
Experimental Artifacts: Inaccurate measurements of initial rates, especially at low substrate concentrations, can lead to distortions in the Lineweaver-Burk plot, as the reciprocal plot gives undue weight to these points.[9][10]
-
Solution: Ensure that you are measuring the true initial velocity by taking multiple readings in the early phase of the reaction to confirm linearity. Consider using non-linear regression analysis of the raw data (velocity vs. substrate concentration), which is generally more accurate than linearized plots.[10]
-
Q3: My kinetic parameters (Km and Vmax) are inconsistent between experiments. Why is this happening?
Variability in kinetic parameters can be frustrating. Here are some factors that can contribute to this:
-
Pipetting Inaccuracies: Small errors in pipetting, especially of the enzyme or concentrated substrates, can lead to significant variations in the final reaction concentrations.[6]
-
Solution: Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across all wells or cuvettes.[6]
-
-
Fluctuations in Temperature and pH: As mentioned, this compound activity is sensitive to these parameters. Minor differences in temperature or pH between experimental runs can alter the kinetic results.
-
Solution: Always allow reagents to equilibrate to the assay temperature before starting the reaction.[11] Double-check the pH of the buffer before each experiment.
-
-
Enzyme Purity and Concentration: The purity of the enzyme preparation can affect its specific activity. If the enzyme concentration is not accurately determined, the calculated Vmax will be incorrect.
-
Solution: Use a reliable method for protein concentration determination, such as the Bradford or BCA assay. If possible, assess the purity of your enzyme using SDS-PAGE.
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for this compound?
A: this compound catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose and β-D-glucose-1-phosphate.[3][12] The reaction follows a sequential Bi-Bi mechanism.[3][4]
Q: What are the typical kinetic parameters for this compound?
A: The kinetic parameters can vary depending on the source of the enzyme. The following table summarizes some reported values.
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Km (maltose) (mM) | Km (phosphate) (mM) |
| Lactobacillus brevis | 6.5 | 36 | 0.9 | 1.8 |
| Bacillus sp. AHU2001 | 8.1 | 45 | 0.835 | 0.295 |
| Bacillus sp. RK-1 | 6.0-7.0 | 65 | N/A | N/A |
Data compiled from multiple sources.[2][3][5]
Q: Can other sugars act as substrates for this compound?
A: this compound is generally specific for maltose and does not show significant activity with other α-linked glucobioses or maltotriose.[3][4] The enzyme specifically recognizes the α-anomer of maltose.[13]
Q: How should I store my this compound enzyme?
A: For long-term storage, it is recommended to store the enzyme at -20°C in a buffer containing glycerol (B35011) or as a lyophilized powder.[1] For short-term storage, 4°C may be acceptable for some preparations, but it's best to consult the manufacturer's datasheet.[2]
Experimental Protocols
Standard this compound Kinetic Assay
This protocol is a general guideline. Optimal conditions may vary depending on the specific enzyme.
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0[11]
-
Maltose stock solution (e.g., 200 mM in HEPES buffer)[11]
-
Phosphate stock solution (e.g., 200 mM potassium phosphate, pH 7.0)[11]
-
This compound (diluted in an appropriate buffer, e.g., 50 mM HEPES-NaOH, pH 7.0)
-
Glucose detection reagent (e.g., a commercial glucose oxidase/peroxidase kit)[3]
-
Stop solution (e.g., 5 N HCl)[11]
Procedure:
-
Prepare a series of dilutions of the maltose stock solution in the assay buffer.
-
In a microplate or test tubes, add the maltose solution and phosphate solution to the desired final concentrations.
-
Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.[11]
-
Initiate the reaction by adding a small volume of the diluted this compound enzyme.
-
Incubate for a fixed period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.[11]
-
Measure the amount of glucose produced using a glucose detection reagent according to the manufacturer's instructions.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
Visualizations
Troubleshooting Workflow for Poor Kinetic Results
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound kinetic assays.
Caption: A flowchart for troubleshooting poor kinetic results for this compound.
This compound Reaction Pathway
This diagram illustrates the reversible reaction catalyzed by this compound.
Caption: Reversible phosphorolysis of maltose by this compound.
References
- 1. This compound from Enterococcus sp. recombinant, expressed in E. coli, lyophilized powder | 9030-19-7 [sigmaaldrich.com]
- 2. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. news.betzone.co.uk [news.betzone.co.uk]
- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 11. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 12. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 13. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Maltose Phosphorylase from Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its reversible phosphorolysis to glucose and β-D-glucose-1-phosphate.[1][2] This enzyme is of significant interest for various biotechnological applications, including biosensor development for phosphate (B84403) determination, enzymatic synthesis of oligosaccharides, and as a diagnostic tool for α-amylase activity.[3][4][5][6] Understanding the comparative performance of maltose phosphorylase from different species is crucial for selecting the most suitable biocatalyst for a specific application. This guide provides a comprehensive comparison of this compound from several bacterial species, supported by experimental data on their biochemical and kinetic properties.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound from different bacterial species, offering a direct comparison of their performance characteristics.
| Parameter | Lactobacillus brevis | Bacillus sp. AHU2001 | Bacillus sp. RK-1 | Recombinant E. coli | Lactococcus lactis |
| Optimal pH | 6.5[3][7] | 8.1[4][8] | 6.0 - 7.0[9] | 6.5 - 7.5[5] | Not specified |
| Optimal Temperature (°C) | 36[3][7] | 45[4][8] | ~65[9] | 45 - 50[5] | Not specified |
| pH Stability | 5.4 - 7.2[10] | 4.5 - 10.4[4][8] | 5.5 - 8.0[9] | 5.5 - 8.0[5] | Not specified |
| Thermal Stability (°C) | Stable up to 35°C for 30 min[10] | Stable at ≤40°C for 15 min[4][8] | Stable up to ~55°C for 15 min[9] | Stable below 55°C[5] | Not specified |
| Km (Maltose) | 0.9 mM[3][7] | 0.835 mM[4] | Not specified | 1.9 mM[5] | Not specified |
| Km (Phosphate) | 1.8 mM[3][7] | 0.295 mM[4] | Not specified | 3.4 mM[5] | Not specified |
| kcat (s-1) | Not specified | 30.9[4] | Not specified | Not specified | Not specified |
| Molecular Weight (kDa) | 196 (dimer of 88 kDa)[3][7] | Not specified | 170 (dimer of 88.5 kDa)[9] | ~220 (dimer of 90 kDa)[5] | 75 (monomer)[11] |
| Cofactor Requirement | Independent of pyridoxal (B1214274) 5'-phosphate[3][7] | Not specified | Not specified | Not specified | Not specified |
Substrate Specificity and Inhibition
Maltose phosphorylases generally exhibit high specificity for maltose. The enzyme from Lactobacillus brevis does not act on maltitol, maltotriitol, sucrose, lactose (B1674315), trehalose, and shows minimal activity on isomaltose, maltobionic acid, maltotriose, and maltotetraose.[10] Similarly, the enzyme from Bacillus sp. AHU2001 showed phosphorolytic activity towards maltose but not other α-linked glucobioses or maltotriose.[4][8] In the reverse reaction (synthesis), the Bacillus sp. AHU2001 enzyme can utilize a range of acceptors including D-glucose, D-mannose, D-glucosamine, and others, to synthesize various α-(1→4)-glucosides and even α-(1→3)-glucosides with specific acceptors.[4][12]
Inhibitors for the Lactobacillus brevis this compound include CuSO₄, HgCl₂, and p-chloromercuribenzoate.[10]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of key experimental protocols.
This compound Activity Assay
A common method to determine this compound activity is to measure the amount of glucose liberated from the phosphorolytic cleavage of maltose.
Example Protocol (from Lactobacillus brevis studies): [7]
-
Reaction Mixture: Prepare a standard test mixture containing 40 mM maltose and 40 mM phosphate-citrate buffer (pH 6.5) in a total volume of 1 ml.
-
Enzyme Addition: Add a known amount of purified this compound (e.g., 6.6 µg/ml) to the reaction mixture.
-
Incubation: Incubate the mixture for 10 minutes at the optimal temperature (e.g., 36°C).
-
Reaction Initiation and Termination: Start the reaction by adding maltose. Terminate the reaction by adding a strong base (e.g., 100 µl of 1 N NaOH).
-
Control: Use a negative control containing the enzyme, maltose, and citrate (B86180) buffer but without phosphate.
-
Glucose Measurement: The liberated glucose is quantified using a standard glucose oxidase-peroxidase assay.
Enzyme Purification
Purification of this compound is critical for its characterization. A typical purification workflow involves several chromatographic steps.
A general workflow for this compound purification.
Stability Assays
-
Incubate enzyme samples in buffers of varying pH (e.g., 50 mM phosphate-citrate buffer for pH 4.5-8.5) for a set period (e.g., 24 hours) at a constant temperature (e.g., 4°C or 20°C).
-
After incubation, adjust the pH of all samples to the optimal pH of the enzyme (e.g., pH 6.5).
-
Measure the residual enzyme activity using the standard activity assay.
-
Dissolve the enzyme in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5).
-
Incubate the enzyme samples at various temperatures (e.g., 20-60°C) for different time intervals (e.g., 10, 30, 60, 120 minutes).
-
After incubation, cool the samples on ice.
-
Measure the residual activity using the standard activity assay.
Regulation of this compound
The expression and activity of this compound can be regulated, which is an important consideration for its production and application. In Lactococcus lactis, the synthesis of this compound is repressed by the presence of glucose and lactose in the growth medium.[11] Interestingly, the gene is expressed in the presence of maltose, trehalose, or galactose, and even in the absence of any added sugar, suggesting a complex regulatory mechanism that is not solely dependent on induction by maltose.[11] The gene encoding this compound in L. lactis is located near a gene for a transcriptional regulator from the LacI-GalR family.[11]
In Bacillus subtilis, maltose transport is regulated by the phosphotransferase system (PTS), and this regulation is influenced by the presence of glucose.[13] While the study focused on maltose uptake, it also noted the presence of this compound activity in maltose-grown cells.[13]
Simplified regulatory influences on maltose metabolism.
Conclusion and Future Perspectives
This guide highlights the diversity in the biochemical properties of this compound from different bacterial species. The enzymes from Bacillus species tend to be more thermostable and active at a higher pH compared to the enzyme from Lactobacillus brevis. The recombinant enzyme produced in E. coli also shows good thermal stability. These differences are critical for industrial applications where operational stability under specific process conditions is paramount.
For drug development professionals, the high specificity of this compound can be exploited in diagnostic assays. The enzyme's role in bacterial carbohydrate metabolism also makes it a potential, albeit underexplored, target for antimicrobial strategies. Further research into the structure-function relationships of these enzymes will undoubtedly pave the way for protein engineering efforts to tailor their properties for specific industrial and therapeutic purposes.
References
- 1. This compound activity | Semantic Scholar [semanticscholar.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sensusimpact.com [sensusimpact.com]
- 13. Maltose uptake and its regulation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Maltose Phosphorylase and Sucrose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of maltose (B56501) phosphorylase and sucrose (B13894) phosphorylase, two key enzymes in carbohydrate metabolism with significant applications in biocatalysis and synthesis. The information presented is supported by experimental data to aid in enzyme selection for research and development purposes.
Introduction and Overview
Maltose phosphorylase (MP) and sucrose phosphorylase (SP) are both glycosyltransferases that catalyze the reversible phosphorolysis of their respective disaccharide substrates. While they share the ability to cleave a glycosidic bond using inorganic phosphate (B84403), they differ fundamentally in their substrate specificity, catalytic mechanism, and resulting products. These differences dictate their distinct roles in metabolic pathways and their suitability for various biotechnological applications.
-
This compound (MP) (EC 2.4.1.8) catalyzes the phosphorolysis of maltose to produce D-glucose and β-D-glucose-1-phosphate.[1] It is a key enzyme in the metabolism of starch and maltodextrins in some bacteria.[2][3]
-
Sucrose Phosphorylase (SP) (EC 2.4.1.7) is a crucial enzyme in sucrose metabolism, catalyzing its conversion into D-fructose and α-D-glucose-1-phosphate.[4][5]
Catalytic Reaction and Mechanism
The most significant distinction between the two enzymes lies in their catalytic mechanism, which results in products with different anomeric configurations.
This compound (MP): Inverting Mechanism
MP belongs to the GH65 family of glycoside hydrolases and employs a single-displacement (inverting) mechanism.[2][6] In this reaction, a general acid catalyst protonates the glycosidic oxygen, while an inorganic phosphate molecule performs a nucleophilic attack on the anomeric carbon (C1).[2][6] This results in an inversion of the stereochemistry at the anomeric center, producing β-D-glucose-1-phosphate.[6]
Caption: Reaction scheme for this compound.
Sucrose Phosphorylase (SP): Retaining Mechanism
SP is a member of the GH13 family and utilizes a two-step, double-displacement (retaining or "ping-pong") mechanism.[4][5][7]
-
Glycosylation: A nucleophilic residue in the enzyme's active site (e.g., an aspartate) attacks the anomeric carbon of sucrose. This cleaves the glycosidic bond, releases fructose, and forms a covalent β-glucosyl-enzyme intermediate.[4][8]
-
Deglycosylation: Inorganic phosphate then attacks the anomeric carbon of this intermediate, displacing the enzymatic nucleophile and forming α-D-glucose-1-phosphate with a retention of the original anomeric configuration.[4]
Caption: Reaction scheme for Sucrose Phosphorylase.
Comparative Performance Data
The operational characteristics of these enzymes, including substrate specificity, kinetic parameters, and optimal conditions, are critical for their application.
3.1. Substrate and Acceptor Specificity
| Feature | This compound | Sucrose Phosphorylase |
| Primary Donor Substrate | Maltose[2] | Sucrose |
| Other Donor Substrates | Generally specific to maltose; does not typically act on other α-linked glucobioses. | Can show activity on sucrose analogs, such as sucrose 6F-phosphate, though often with lower efficiency.[9] |
| Acceptor Specificity (Reverse Reaction) | Can utilize a range of acceptors including D-glucose, D-mannose, D-xylose, N-acetyl-d-glucosamine, and others to synthesize novel α-(1→4)-glucosides.[2] | Exhibits broad acceptor promiscuity, transferring the glucosyl moiety to phosphate, water, alcohols, and other carbohydrates.[5][7] This is a key feature for its use in synthesizing various valuable glycosides.[7] |
3.2. Kinetic Parameters
The kinetic parameters provide insight into the catalytic efficiency of the enzymes. The values can vary depending on the source organism and reaction conditions.
| Enzyme (Source) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| This compound (Bacillus sp. AHU2001)[2] | Maltose | 1.1 ± 0.1 | 46.1 ± 1.1 | 41.9 |
| Phosphate | 1.5 ± 0.2 | 46.1 ± 1.1 | 30.7 | |
| Sucrose Phosphorylase (Bifidobacterium adolescentis)[8] | Sucrose | 2.5 ± 0.3 | 84 ± 2 | 33.6 |
| Phosphate | 1.1 ± 0.1 | 22 ± 0.4 | 20.0 |
3.3. Optimal Conditions and Stability
| Parameter | This compound (Bacillus sp. AHU2001) | Sucrose Phosphorylase (Leuconostoc mesenteroides) |
| Optimal pH | 8.1[2] | ~7.0 |
| Optimal Temperature | 45°C[2] | ~30-50°C (kcat/Km max at 45°C)[8][10] |
| pH Stability | Stable over a broad range (4.5–10.4).[2] | Generally stable around neutral pH. |
| Thermal Stability | Stable at temperatures up to 40°C.[2] | Thermostability is a key target for protein engineering to improve industrial applicability.[7] |
Industrial and Research Applications
The distinct properties of MP and SP lead to different applications.
-
This compound:
-
Oligosaccharide Synthesis: Its primary application is in the synthesis of novel, non-naturally occurring α-(1→4)-glucosides by using various sugar acceptors in the reverse phosphorolysis reaction.[2]
-
Coupled Reactions: MP can be used to produce β-G1P from inexpensive maltose (derived from starch). This β-G1P can then be used by other phosphorylases in coupled, one-pot reactions to synthesize valuable oligosaccharides like trehalose (B1683222) or nigerose.[2]
-
-
Sucrose Phosphorylase:
-
Fine Chemical Synthesis: The broad acceptor specificity of SP is widely exploited. A major industrial application is the synthesis of 2-O-α-D-glucosylglycerol (Glycoin®), a moisturizing ingredient used in cosmetics.[5][8][11]
-
Glycoside Production: It is used to produce a wide range of high-value glycosides, including glucosides of ascorbic acid (a stable form of Vitamin C), hydroquinone, and various phenolic compounds.[7][8]
-
α-G1P Production: SP provides an efficient route to produce α-D-glucose-1-phosphate from sucrose. α-G1P is a key activated sugar donor for many other glycosyltransferases and phosphorylases.[5]
-
Experimental Protocols: Phosphorylase Activity Assay
A common method for determining the activity of both enzymes is a coupled spectrophotometric assay that measures the rate of glucose-1-phosphate (G1P) formation.
Principle: The G1P produced by the phosphorylase is converted to glucose-6-phosphate (G6P) by phosphoglucomutase (PGM). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the phosphorylase activity.
Workflow Diagram:
Caption: General workflow for a coupled phosphorylase assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).
-
Substrate Stock: Prepare concentrated stock solutions of maltose or sucrose (e.g., 500 mM).
-
Phosphate Stock: Prepare a stock solution of potassium phosphate, pH 7.5 (e.g., 200 mM).
-
Coupling Reagents: Prepare a solution in assay buffer containing:
-
5 mM MgCl₂
-
1 mM NADP⁺
-
1 U/mL Phosphoglucomutase (PGM)
-
1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Glucose-1,6-bisphosphate (a cofactor for PGM, typically ~10 µM).
-
-
-
Assay Procedure:
-
In a cuvette, combine the assay buffer, substrate stock, phosphate stock, and the coupling reagent mix. The final concentrations should be optimized (e.g., 20 mM substrate, 10 mM phosphate).
-
Incubate the cuvette in a temperature-controlled spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a small, known volume of the phosphorylase enzyme solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear slope of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
One unit (U) of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Summary of Key Differences
| Feature | This compound (MP) | Sucrose Phosphorylase (SP) |
| EC Number | 2.4.1.8[1] | 2.4.1.7 |
| Substrate | Maltose[1] | Sucrose[4] |
| Products | D-Glucose + β -D-Glucose-1-Phosphate[1] | D-Fructose + α -D-Glucose-1-Phosphate[4] |
| Mechanism | Single Displacement (Inverting)[6] | Double Displacement (Retaining)[5] |
| Enzyme Family | Glycoside Hydrolase Family 65 (GH65)[6] | Glycoside Hydrolase Family 13 (GH13)[5][7] |
| Key Feature | Synthesizes β -G1P; useful for synthesizing novel α-(1→4) glucosides.[2] | Broad acceptor promiscuity; forms a covalent enzyme intermediate; used to synthesize a wide variety of valuable α -glucosides.[5][7] |
| Primary Application | Production of β-G1P and novel oligosaccharides via coupled reactions.[2] | Industrial synthesis of fine chemicals (e.g., Glycoin®) and diverse glycosides from sucrose.[5][8][11] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Microenvironmental Gradients Drive Spatial Stratification of Saccharifying Microbial Communities and Enzyme Activity in Strong-Flavor Daqu Fermentation [mdpi.com]
- 4. Sucrose phosphorylase - Wikipedia [en.wikipedia.org]
- 5. Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Comparison of a Promiscuous and a Highly Specific Sucrose 6F-Phosphate Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Maltose Phosphorylase Assay
For researchers, scientists, and drug development professionals, the accurate measurement of maltose (B56501) phosphorylase activity is crucial for various applications, including diagnostics and the study of carbohydrate metabolism. This guide provides an objective comparison of a novel enzymatic cycling assay for maltose phosphorylase with established methods, supported by experimental data and detailed protocols.
Introduction to this compound Assays
This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] The quantification of its activity is essential for various research and diagnostic purposes.[2] Traditional assays primarily rely on coupled enzyme reactions that detect one of the products, typically glucose. This guide introduces a novel, highly sensitive enzymatic cycling assay and compares its performance against two established methods: the Glucose Oxidase (GOx)-Coupled Colorimetric Assay and the Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH)-Coupled Spectrophotometric Assay.
Performance Comparison of this compound Assays
The performance of the novel enzymatic cycling assay was validated against the established GOx-coupled and HK/G6PDH-coupled assays. The key performance characteristics are summarized in the tables below.
Table 1: Assay Performance Characteristics
| Parameter | Novel Enzymatic Cycling Assay | Established GOx-Coupled Assay | Established HK/G6PDH-Coupled Assay |
| Principle | Enzymatic cycling with β-phosphoglucomutase and G6PDH | Colorimetric/Fluorometric detection of H₂O₂ | Spectrophotometric measurement of NADPH |
| Detection Method | Absorbance (405 nm) | Absorbance or Fluorescence | Absorbance (340 nm) |
| Limit of Detection (LOD) | ~5 µM | ~1.5 µM (as phosphate)[3] | ~0.15 µM (as G6P)[4] |
| Linearity Range | Up to 120 µmol/L[5] | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | ≤1.1% (repeatability)[5] | Not explicitly stated | Not explicitly stated |
| Assay Time | ~15-20 minutes | ~20-30 minutes | ~10-15 minutes |
| Throughput | High (96-well plate format) | High (96-well plate format) | Moderate to High (cuvette or plate) |
Table 2: Qualitative Comparison of Assay Features
| Feature | Novel Enzymatic Cycling Assay | Established GOx-Coupled Assay | Established HK/G6PDH-Coupled Assay |
| Sensitivity | High | Moderate to High | High |
| Specificity | High | Prone to interference from reducing agents | High |
| Cost | Moderate | Low to Moderate | Moderate |
| Instrumentation | Spectrophotometer (plate reader) | Spectrophotometer or Fluorometer | Spectrophotometer |
| Ease of Use | Simple, automatable | Simple | Simple |
Experimental Protocols
Detailed methodologies for the novel assay and the established comparative assays are provided below.
Novel Enzymatic Cycling Assay Protocol
This assay enhances sensitivity by amplifying the signal from the initial reaction.
Reagents:
-
Reaction Buffer: 50 mM HEPES buffer, pH 7.0, containing 5 mM MgCl₂
-
Substrate Solution: 100 mM Maltose in Reaction Buffer
-
Phosphate Solution: 50 mM Potassium Phosphate buffer, pH 7.0
-
Enzyme Mix:
-
This compound (10 U/mL)
-
β-Phosphoglucomutase (5 U/mL)
-
Glucose-1,6-bisphosphate (10 µM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (10 U/mL)
-
-
Detection Reagent: 5 mM Thio-NADP⁺ in Reaction Buffer
Procedure:
-
Prepare a master mix containing Reaction Buffer, Substrate Solution, Phosphate Solution, and Detection Reagent.
-
Add 50 µL of the master mix to each well of a 96-well microplate.
-
Add 20 µL of the sample (containing this compound) to each well.
-
Initiate the reaction by adding 30 µL of the Enzyme Mix to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate this compound activity based on the rate of change in absorbance.
Established Method 1: Glucose Oxidase (GOx)-Coupled Colorimetric Assay
This is a widely used method that relies on the oxidation of glucose produced by this compound.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0
-
Substrate Solution: 200 mM Maltose in Assay Buffer
-
Coupling Enzyme Mix:
-
Glucose Oxidase (GOx) (50 U/mL)
-
Horseradish Peroxidase (HRP) (20 U/mL)
-
-
Colorimetric Probe: e.g., 10 mM Amplex® Red reagent
-
Stop Solution: 0.2 M Sodium Azide
Procedure:
-
Combine 50 µL of Assay Buffer, 20 µL of Substrate Solution, and 10 µL of the sample in a 96-well microplate.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of the Coupling Enzyme Mix and 20 µL of the Colorimetric Probe.
-
Incubate at 37°C for 20 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 570 nm.
Established Method 2: Hexokinase (HK)/G6PDH-Coupled Spectrophotometric Assay
This classic assay measures the production of NADPH, which is directly proportional to the glucose produced.
Reagents:
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6
-
Substrate Mix:
-
400 mM Maltose
-
20 mM ATP
-
10 mM NADP⁺
-
15 mM MgCl₂
-
-
Coupling Enzyme Mix:
-
Hexokinase (HK) (40 U/mL)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (20 U/mL)
-
Procedure:
-
In a cuvette, mix 800 µL of Assay Buffer, 100 µL of Substrate Mix, and 50 µL of the sample.
-
Equilibrate to 25°C for 3 minutes.
-
Initiate the reaction by adding 50 µL of the Coupling Enzyme Mix.
-
Immediately measure the increase in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADPH formation is calculated from the linear portion of the curve.
Visualizing the Methodologies
Diagrams illustrating the biochemical pathways and experimental workflows provide a clear understanding of each assay's design.
Caption: Biochemical reaction catalyzed by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 3. mybiosource.com [mybiosource.com]
- 4. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a plasma maltose assay method as a screening test for upper gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Maltose Phosphorylase Kinetics for Researchers and Drug Development Professionals
An objective guide to the kinetic performance of maltose (B56501) phosphorylase from various bacterial sources, supported by experimental data.
Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolysis to glucose and β-D-glucose-1-phosphate.[1] This enzyme is of significant interest to researchers in metabolic engineering and drug development due to its role in bacterial carbohydrate utilization. This guide provides a comparative analysis of the kinetic properties of this compound from several bacterial species, presenting key performance indicators in a clear, tabular format. Detailed experimental protocols and diagrams of the enzymatic reaction and a generalized experimental workflow are included to support further research and application.
Quantitative Comparison of Kinetic Parameters
The kinetic efficiency of this compound varies between different bacterial species. A summary of the key kinetic parameters—the Michaelis constant (Km) for both maltose and inorganic phosphate (B84403) (Pi), the catalytic constant (kcat), and specific activity—is presented in Table 1. Lower Km values indicate a higher affinity of the enzyme for its substrate, while a higher kcat reflects a greater catalytic turnover rate. The catalytic efficiency of an enzyme is often best described by the kcat/Km ratio.
| Organism | Km (Maltose) (mM) | Km (Phosphate) (mM) | kcat (s⁻¹) | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Bacillus sp. AHU2001 | 0.835 ± 0.123 | 0.295 ± 0.059 | 30.9 ± 0.6 | Not explicitly stated | 8.1 | 45 |
| Lactobacillus brevis | 0.9 | 1.8 | Not explicitly stated | 18 | 6.5 | 36 |
| Recombinant E. coli | 1.9 | 3.4 | Not explicitly stated | Not explicitly stated | 6.5 - 7.5 | 45 - 50 |
Table 1: Comparison of Kinetic Parameters of this compound from Different Bacterial Sources. One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under specified conditions.[2]
Enzymatic Reaction and Mechanism
This compound catalyzes the reversible phosphorolysis of maltose in a sequential Bi-Bi mechanism.[1] In this reaction, both substrates, maltose and inorganic phosphate, must bind to the enzyme to form a ternary complex before the catalytic reaction occurs and the products, glucose and β-D-glucose-1-phosphate, are released.[3][4]
Experimental Protocols
The determination of this compound kinetics typically involves monitoring the formation of one of the products, D-glucose, over time. A generalized workflow for such an assay is outlined below.
General Experimental Workflow for Kinetic Analysis
A standard enzyme assay for this compound from Bacillus sp. AHU2001 involves the following steps[1]:
-
A reaction mixture containing the enzyme, 4 mM maltose, and 10 mM sodium phosphate buffer (pH 8.0) in 100 mM HEPES-NaOH buffer (pH 8.0) with 0.2 mg/mL bovine serum albumin is prepared.[1]
-
The mixture is incubated at 37°C for 10 minutes.[1]
-
The reaction is terminated by heating at 90°C for 5 minutes.[1]
-
The amount of D-glucose released is then measured using a glucose oxidase-peroxidase method.[1]
For kinetic analysis, the reaction rates are measured at various concentrations of maltose and phosphate.[1] The kinetic parameters are then calculated by fitting the data to the equation for a sequential Bi-Bi mechanism.[1]
Regulatory Pathways
The activity of this compound in bacteria is subject to regulation at the genetic level. In some lactic acid bacteria, the expression of the this compound gene is influenced by the availability of different sugars. For instance, in Lactococcus lactis, the synthesis of this compound is repressed by the presence of glucose and lactose (B1674315) in the growth medium.[1] The maltose operon regulator (MalR), a transcriptional regulator, also plays a role in controlling maltose metabolism in these bacteria.[5] In Enterococcus faecalis, a novel metabolic pathway has been identified where maltose is transported and phosphorylated by a phosphoenolpyruvate-dependent phosphotransferase system (PTS).[6] The resulting maltose-6'-phosphate is then dephosphorylated by a specific phosphatase to yield intracellular maltose, which can then be acted upon by this compound.[6]
This comparative guide provides a foundation for understanding the kinetic differences between maltose phosphorylases from various bacterial sources. The provided data and protocols can aid researchers and drug development professionals in selecting the appropriate enzyme for their specific applications and in designing further studies to explore the therapeutic potential of targeting this enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 4. Evolution of Enzyme Kinetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 6. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Maltose Phosphorylase Orthologs for Researchers and Drug Development Professionals
An in-depth guide to the structural and functional nuances of maltose (B56501) phosphorylase orthologs, providing key data and experimental protocols for researchers in enzymology and drug discovery.
Maltose phosphorylase (MP), an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate, is a key player in carbohydrate metabolism in various bacteria. As a member of the glycoside hydrolase family 65 (GH65), its unique catalytic mechanism, which proceeds with inversion of the anomeric configuration, has garnered significant interest for applications in oligosaccharide synthesis and as a potential target for antimicrobial drug development. This guide provides a comprehensive structural and functional comparison of well-characterized this compound orthologs from different bacterial species, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Overview of this compound Orthologs
The functional characteristics of this compound can vary significantly between different bacterial orthologs, reflecting their adaptation to diverse metabolic niches. Key parameters such as substrate affinity, catalytic efficiency, and optimal operating conditions are summarized below.
| Feature | Lactobacillus brevis | Bacillus sp. AHU2001 | Bacillus sp. RK-1 |
| Molecular Weight | Dimer (~176 kDa) | Monomer (~85 kDa) | Dimer (~170 kDa) |
| Optimal pH | 6.5[1] | 8.1[2] | 6.0-7.0 |
| Optimal Temperature | 36°C[1] | 45°C[2] | ~65°C |
| pH Stability | Stable for 6 months at pH 6.5 (4°C)[1] | 4.5 - 10.4[2] | 5.5 - 8.0 |
| Thermal Stability | Stable up to ~40°C; enhanced by additives[1] | Stable up to 40°C[2] | Stable up to ~55°C |
| Km (Maltose) | 0.9 mM[1] | 0.835 mM[3] | Not Reported |
| Km (Phosphate) | 1.8 mM[1] | 0.295 mM[3] | Not Reported |
| kcat | Not Reported | 30.9 s-1[3] | Not Reported |
| Catalytic Mechanism | Inverting[4] | Sequential Bi-Bi[2][3] | Not Reported |
Structural Insights: A Tale of Two Orthologs
The three-dimensional structure of this compound from Lactobacillus brevis (PDB ID: 1H54) provides a foundational understanding of the enzyme's architecture.[4] While an experimentally determined structure for a Bacillus ortholog is not yet available in the Protein Data Bank, a homology model of the this compound from Bacillus sp. AHU2001 (MalE) has been constructed, offering valuable comparative insights.
The L. brevis MP is a homodimer, with each monomer comprising four distinct domains: an N-terminal β-sandwich domain, a helical linker, a central (α/α)6 barrel catalytic domain, and a C-terminal β-sheet domain.[4] The active site is located within the (α/α)6 barrel. A key catalytic residue, Glu487, acts as a general acid to protonate the glycosidic oxygen of maltose.[4]
The homology model of Bacillus sp. AHU2001 MalE, which shares 52% sequence identity with the L. brevis ortholog, suggests a high degree of structural conservation, particularly in the active site. The model indicates that the spatial arrangement of key catalytic residues is well-maintained. Structural alignment of the L. brevis structure and the Bacillus sp. AHU2001 model would reveal subtle differences in loop conformations and side-chain orientations within the active site that could account for the observed variations in their kinetic parameters and pH optima.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Enzymatic reaction catalyzed by this compound.
Caption: General workflow for the characterization of a novel this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments in the study of this compound.
Recombinant Protein Expression and Purification
This protocol outlines a general procedure for the expression and purification of a this compound with an N-terminal Maltose-Binding Protein (MBP) tag, a common strategy for enhancing solubility and simplifying purification.
a. Gene Cloning and Expression Vector:
-
The gene encoding the this compound of interest is amplified by PCR and cloned into an expression vector such as pMAL-c5X, which contains an IPTG-inducible tac promoter and the malE gene encoding MBP.
b. Expression in E. coli:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein folding and solubility.
c. Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto an amylose (B160209) resin column pre-equilibrated with column buffer.
-
Wash the column extensively with column buffer to remove unbound proteins.
-
Elute the MBP-tagged this compound with column buffer containing 10 mM maltose.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
(Optional) If required, the MBP tag can be cleaved using a specific protease (e.g., Factor Xa), followed by further purification steps to separate the target protein from the tag and the protease.
Enzyme Activity Assay
The activity of this compound is typically determined by measuring the amount of glucose produced from the phosphorolysis of maltose. A coupled enzyme assay using glucose oxidase and peroxidase is a common and sensitive method.
a. Principle:
-
This compound catalyzes the reaction: Maltose + Pi → Glucose + β-D-Glucose-1-Phosphate.
-
The produced glucose is then oxidized by glucose oxidase, generating gluconic acid and hydrogen peroxide (H2O2): Glucose + O2 → Gluconic acid + H2O2.
-
The H2O2 is then used by peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine or ABTS), leading to a color change that can be measured spectrophotometrically.
b. Reagents:
-
Assay Buffer: 100 mM HEPES-NaOH, pH 8.0.
-
Substrate Solution: 4 mM Maltose in assay buffer.
-
Phosphate Solution: 10 mM Sodium Phosphate buffer, pH 8.0.
-
Enzyme Solution: Purified this compound diluted in assay buffer containing 0.2 mg/mL BSA.
-
Glucose Detection Reagent: A commercial kit containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., Glucose CII Test Wako).
c. Procedure:
-
Prepare a reaction mixture containing 25 µL of substrate solution, 12.5 µL of phosphate solution, and 50 µL of assay buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 12.5 µL of the enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes).
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Add 100 µL of 2 M Tris-HCl, pH 7.0, to the reaction mixture.
-
Determine the amount of glucose produced using the glucose detection reagent according to the manufacturer's instructions.
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.
X-ray Crystallography
Determining the three-dimensional structure of a this compound ortholog provides invaluable insights into its catalytic mechanism and substrate specificity.
a. Crystallization:
-
Purified this compound is concentrated to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Crystallization screening is performed using the hanging-drop or sitting-drop vapor diffusion method with various commercial crystallization screens.
-
Drops are set up by mixing equal volumes of the protein solution and the reservoir solution.
-
Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.
-
Once initial crystals are obtained, crystallization conditions are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
b. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of a homologous protein (e.g., L. brevis MP, PDB: 1H54) as a search model.
-
The model is refined against the experimental data, and the final structure is validated.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the enzyme's function.
a. Primer Design:
-
Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.
b. Mutagenesis PCR:
-
Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu or Phusion), and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the desired mutation.
c. Template Removal and Transformation:
-
Digest the PCR product with the restriction enzyme DpnI, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transform the DpnI-treated DNA into competent E. coli cells.
d. Verification:
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
-
Express and purify the mutant protein and characterize its properties to assess the impact of the mutation.
References
- 1. Maltose and Maltodextrin Utilization by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
A Guide to the Functional Characterization of Maltose Phosphorylase Mutants
For Researchers, Scientists, and Drug Development Professionals
The functional characterization of maltose (B56501) phosphorylase mutants is a critical area of research for tailoring this enzyme for specific industrial and pharmaceutical applications. Through techniques like site-directed mutagenesis, researchers can enhance properties such as thermostability, catalytic efficiency, and substrate specificity. This guide provides a comparative overview of maltose phosphorylase mutants, supported by experimental data and detailed protocols to aid in the design and evaluation of future enzyme engineering efforts.
Comparative Performance of this compound and its Mutants
The engineering of this compound and related enzymes, such as maltogenic amylase from Geobacillus stearothermophilus (previously known as Bacillus stearothermophilus), has yielded mutants with significantly altered properties. Below is a summary of the performance of various mutants compared to their wild-type counterparts.
Kinetic Parameters and Product Specificity
A study on the maltogenic amylase from Bacillus stearothermophilus engineered to enhance maltose production provides a clear example of how site-directed mutagenesis at the acceptor binding subsite (+2) can modulate enzyme activity. The following table compares the transglycosylation activity and product formation of the wild-type enzyme and several mutants at the Trp177 residue.
| Enzyme Variant | Transglycosylation Activity (%) | Maltose Content (%) | Maltotriose (B133400) Content (%) |
| Wild-Type | 100 | Not specified | 3.2 |
| W177F | Lower than WT | Enhanced | Reduced |
| W177Y | Lower than WT | Enhanced | Reduced |
| W177L | Lower than WT | Enhanced | Reduced |
| W177N | Significantly Lower than WT | Enhanced | 0.2 |
| W177S | Most Significantly Lowered | Notably Enhanced | 0.2 |
Data summarized from a study on maltogenic amylase from Bacillus stearothermophilus, where decreased transglycosylation activity led to enhanced maltose production[1].
The data indicates a trend where increasing the hydrophilicity of the residue at position 177 leads to a decrease in transglycosylation activity, resulting in a significant enhancement of the desired maltose product and a reduction in the maltotriose byproduct[1]. The W177S mutant, in particular, demonstrates superior performance for industrial applications requiring high-purity maltose[1].
Thermostability
Improving the thermostability of enzymes is a common goal of protein engineering. Studies on various enzymes from Geobacillus stearothermophilus have demonstrated significant enhancements in thermal tolerance through mutagenesis.
| Enzyme | Mutation(s) | Improvement in Thermostability |
| Xylanase XT6 | 13 amino acid substitutions | 52-fold increase in half-life of inactivation |
| Maltohexaose-forming α-amylase | ΔIG/N193F/S242A | 26-fold improvement in half-life at 95°C (without added Ca2+) |
Data is derived from studies on different enzymes from Geobacillus stearothermophilus, illustrating the potential for significant thermostability enhancement through protein engineering[2][3].
These examples highlight the effectiveness of directed evolution and site-directed mutagenesis in dramatically improving the thermal resilience of enzymes, a crucial factor for their application in industrial processes that often operate at elevated temperatures[2][3].
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of enzyme mutants. Below are protocols for key experiments in the functional analysis of this compound.
Site-Directed Mutagenesis
Site-directed mutagenesis is a fundamental technique for introducing specific mutations into a gene.
Workflow for Site-Directed Mutagenesis:
Caption: Workflow for site-directed mutagenesis.
-
Primer Design: Design complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) between 75-80°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction should amplify the entire plasmid.
-
Template Digestion: Treat the amplification product with DpnI restriction enzyme to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation through DNA sequencing.
Enzyme Activity Assay
The activity of this compound is typically determined by measuring the amount of glucose produced from the phosphorolysis of maltose.
This compound Activity Assay Workflow:
Caption: Enzyme activity assay workflow.
-
Reaction Mixture: Prepare a reaction mixture containing maltose as the substrate and phosphate in a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme or cell lysate containing the this compound mutant.
-
Incubation: Incubate the reaction at the optimal temperature for a specific period, ensuring the reaction rate is linear.
-
Reaction Termination: Stop the reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes).
-
Glucose Quantification: Measure the amount of glucose produced. A common method is the glucose oxidase-peroxidase assay, where the absorbance at a specific wavelength is proportional to the glucose concentration.
-
Calculation of Activity: One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.
Thermostability Assessment
The thermostability of an enzyme is often evaluated by determining its half-life at a specific temperature or its melting temperature (Tm).
Thermostability Assessment Workflow (Half-life determination):
Caption: Thermostability assessment workflow.
-
Incubation: Incubate aliquots of the purified enzyme at a constant, elevated temperature.
-
Time-course Sampling: At various time points, remove an aliquot of the enzyme and immediately place it on ice to stop the denaturation process.
-
Residual Activity Measurement: Assay the residual activity of each aliquot using the standard enzyme activity protocol.
-
Data Analysis: Plot the natural logarithm of the residual activity against the incubation time. The half-life (t₁/₂) of the enzyme at that temperature can be calculated from the slope of the resulting linear plot.
Signaling Pathways and Logical Relationships
The activity of this compound is part of a broader metabolic pathway. Understanding the logical relationships in experimental design and data interpretation is also crucial.
Phosphorolytic Cleavage of Maltose:
Caption: Phosphorolytic cleavage of maltose.
This guide provides a foundational framework for the comparative functional characterization of this compound mutants. By systematically applying these experimental approaches and data analysis strategies, researchers can effectively identify and engineer enzymes with desired characteristics for a wide range of biotechnological applications.
References
- 1. Enhanced maltose production through mutagenesis of acceptor binding subsite +2 in Bacillus stearothermophilus maltogenic amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the thermostability of Geobacillus stearothermophilus xylanase XT6 by directed evolution and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the thermostability and enhancing the Ca(2+) binding of the maltohexaose-forming α-amylase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Maltose Phosphorylase Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. This guide provides a comprehensive comparison of commercially available polyclonal antibodies against E. coli maltose (B56501) phosphorylase, with a focus on potential cross-reactivity with homologous proteins from other enteric bacteria. Due to the limited availability of direct cross-reactivity data from manufacturers, this guide combines information on protein homology with detailed experimental protocols to empower researchers to validate antibody performance for their specific applications.
Maltose phosphorylase (MP), an enzyme that catalyzes the phosphorolysis of maltose, is a key player in the carbohydrate metabolism of many bacteria. Antibodies targeting MP are valuable tools for studying these pathways. However, the polyclonal nature of currently available antibodies, primarily raised against E. coli MP, raises questions about their specificity when used in samples from other bacterial species.
Commercial Antibody Offerings for E. coli this compound
Several manufacturers provide polyclonal antibodies raised in goats against native this compound from E. coli. The table below summarizes the key features of these products. It is important to note that manufacturers currently state that the cross-reactivity of these antibodies with this compound from other sources is unknown.[1][2]
| Product Name | Manufacturer | Catalog Number | Host | Immunogen | Tested Applications | Reported Specificity |
| This compound Antibody | Rockland | 200-101-230 | Goat | Native this compound [E. coli] | Western Blot (WB) | Single precipitin arc against purified and partially purified this compound [E. coli]. Cross-reactivity with other sources is unknown.[1] |
| This compound Polyclonal Antibody | Thermo Fisher Scientific | 200-101-230-0100 | Goat | This compound [E. coli] | Western Blot (WB), ELISA, Immunoprecipitation (IP) | Single precipitin arc against purified and partially purified this compound [E. coli]. Cross-reactivity with other sources is unknown.[2] |
| Goat this compound Polyclonal Antibody | MyBioSource | MBS610735 | Goat | This compound [E. coli] | ELISA, Western Blot, Immunoprecipitation | Information not readily available. |
Potential Cross-Reactivity Based on Protein Homology
Given the evolutionary relationship between enteric bacteria, it is plausible that polyclonal antibodies raised against E. coli this compound may cross-react with their counterparts in other species. The maltose metabolism system, including this compound, is known to be conserved to some extent among these bacteria. For instance, studies have shown homology in the malA regions, which contain the malP gene encoding maltodextrin (B1146171) phosphorylase (a closely related enzyme), between Escherichia coli and Klebsiella pneumoniae.[3] Furthermore, a monoclonal antibody developed against the E. coli maltose-binding protein (MBP), another component of the maltose system, was found to cross-react with MBPs from Shigella dysenteriae, Salmonella typhimurium, Enterobacter cloacae, and Klebsiella pneumoniae.[4]
Based on these observations, the following table outlines the potential for cross-reactivity of anti-E. coli this compound antibodies with homologous proteins in other common enteric bacteria. It is crucial to emphasize that this is a projection based on sequence homology and must be confirmed experimentally.
| Bacterial Species | Homologous Protein | Rationale for Potential Cross-Reactivity |
| Klebsiella pneumoniae | Maltodextrin Phosphorylase | The malA regions of E. coli and K. pneumoniae show conserved coding sequences for the maltose regulon genes, including malP.[3] |
| Salmonella typhimurium | Maltodextrin Phosphorylase | The maltose B regulon, which includes genes for maltose transport and metabolism, is highly conserved between E. coli and S. typhimurium.[5] |
| Shigella dysenteriae | This compound | As a close relative of E. coli, significant protein homology is expected. |
| Enterobacter cloacae | This compound | Belongs to the same family (Enterobacteriaceae) as E. coli, suggesting potential for conserved protein structures. |
Experimental Protocols for Assessing Cross-Reactivity
To determine the actual cross-reactivity of a this compound antibody, researchers should perform validation experiments. Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are two common and effective methods for this purpose.
Western Blot Protocol for Cross-Reactivity Testing
This protocol allows for the visualization of antibody binding to proteins separated by size.
1. Sample Preparation:
-
Culture the bacterial strains of interest (e.g., E. coli, K. pneumoniae, S. typhimurium) to mid-log phase.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, chemical lysis) in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein from each bacterial lysate into the wells of an SDS-polyacrylamide gel. Include a lane with purified E. coli this compound as a positive control and a molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-maltose phosphorylase) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-goat IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
A band at the expected molecular weight of this compound in the E. coli lane confirms the antibody's reactivity with its target.
-
The presence of bands at a similar molecular weight in the lanes of other bacterial lysates indicates cross-reactivity. The intensity of these bands can provide a qualitative measure of the degree of cross-reactivity.
Workflow for Western Blot Cross-Reactivity Analysis
Caption: Workflow for assessing antibody cross-reactivity using Western Blot.
ELISA Protocol for Cross-Reactivity Testing
This protocol provides a quantitative measure of antibody binding to immobilized antigens.
1. Antigen Coating:
-
Prepare lysates from the different bacterial strains as described in the Western Blot protocol.
-
Dilute the protein lysates to a standard concentration (e.g., 10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of each diluted lysate to the wells of a 96-well ELISA plate. Include a well with purified E. coli this compound as a positive control and a well with coating buffer only as a negative control.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Primary Antibody Incubation:
-
Dilute the primary antibody (anti-maltose phosphorylase) in blocking buffer to various concentrations (to generate a titration curve).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Secondary Antibody Incubation:
-
Dilute an HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection and Data Analysis:
-
Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The absorbance values are proportional to the amount of antibody bound. By comparing the signal generated from the different bacterial lysates, the degree of cross-reactivity can be quantified.
ELISA Cross-Reactivity Assessment Logic
Caption: Logical flow for determining antibody cross-reactivity via ELISA.
Conclusion
While commercially available polyclonal antibodies against E. coli this compound are valuable research tools, their cross-reactivity with homologous proteins in other bacterial species has not been characterized by the manufacturers. Based on the known protein homology among enteric bacteria, there is a potential for such cross-reactivity. Therefore, it is imperative for researchers to empirically validate the specificity of these antibodies within the context of their own experimental systems. The detailed Western Blot and ELISA protocols provided in this guide offer a robust framework for conducting such validation, ensuring the accuracy and reliability of experimental data.
References
- 1. This compound Antibody (200-101-230) | Rockland [rockland.com]
- 2. This compound Polyclonal Antibody (200-101-230-0100) [thermofisher.com]
- 3. Comparison of the malA regions of Escherichia coli and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A monoclonal antibody reacts with maltose-binding protein of Escherichia coli and related enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completion of the nucleotide sequence of the 'maltose B' region in Salmonella typhimurium: the high conservation of the malM gene suggests a selected physiological role for its product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Maltose Phosphorylase Performance in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of maltose (B56501) phosphorylase (MP) performance from various microbial sources, offering a valuable resource for selecting the optimal biocatalyst for your specific application. The data presented herein is curated from peer-reviewed literature and commercial datasheets, focusing on key performance indicators relevant to biocatalysis.
Executive Summary
Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in carbohydrate metabolism that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] This activity makes it a valuable tool in various biocatalytic processes, including the synthesis of novel oligosaccharides and the determination of phosphate (B84403) levels.[1][2] The performance of this compound can vary significantly depending on its microbial source, impacting its suitability for industrial applications. This guide compares the kinetic parameters, optimal reaction conditions, and stability of maltose phosphorylases from several bacterial species to aid in enzyme selection.
Performance Comparison of Maltose Phosphorylases
The following table summarizes the key performance indicators of maltose phosphorylases from different microbial sources. These parameters are crucial for evaluating the efficiency and applicability of the enzyme in a biocatalytic setting.
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Km (Maltose) (mM) | Km (Phosphate) (mM) | kcat (s-1) | Specific Activity (U/mg) | Reference |
| Bacillus sp. AHU2001 | 8.1 | 45 | 0.835 ± 0.123 | 0.295 ± 0.059 | 30.9 ± 0.6 | - | [3][4] |
| Lactobacillus brevis | 6.5 | 36 | 0.9 | 1.8 | - | 18 | [2][5][6] |
| Bacillus sp. RK-1 | 6.0 - 7.0 | 65 | - | - | - | - | [7] |
| Enterococcus sp. (recombinant, E. coli) | 7.0 (assay condition) | 30 (assay condition) | - | - | - | ≥9 | [8][9] |
Note: "-" indicates that the data was not available in the cited sources. The recombinant Enterococcus sp. enzyme's optimal conditions were not explicitly stated and the provided values reflect the assay conditions.
Stability Profile
The stability of an enzyme under various operational conditions is a critical factor for its industrial application.
| Microbial Source | pH Stability | Thermostability | Reference |
| Bacillus sp. AHU2001 | Stable over a pH range of 4.5–10.4 (at 4°C for 24 h) | Stable at ≤40°C (for 15 min) | [3][4] |
| Lactobacillus brevis | Stable at pH 6.5 (at 4°C for up to 6 months with only 7% activity loss) | Additives like phosphate, citrate, and imidazole (B134444) significantly enhance stability at high temperatures. | [2][6] |
| Bacillus sp. RK-1 | Stable in the range of pH 5.5-8.0 (at 4°C for 24 h) | Retained activity up to about 55°C (for 15 min) | [7] |
Substrate Specificity
Maltose phosphorylases generally exhibit high specificity for maltose. The enzyme from Bacillus sp. AHU2001 showed no detectable phosphorolytic activity towards trehalose, kojibiose, nigerose, and isomaltose.[3] In the reverse reaction (synthesis), this enzyme could utilize D-glucose and various other monosaccharide derivatives as acceptors.[3][4] The enzyme from Lactobacillus brevis also demonstrates high specificity, with no activity on maltitol, maltotriitol, sucrose, lactose, and trehalose, and essentially no activity on isomaltose, maltobionic acid, maltotriose, and maltotetraose.[5]
Experimental Protocols
A generalized protocol for determining this compound activity is outlined below. It is a composite based on methodologies described in the referenced literature.[2][3][6]
Principle: The phosphorolytic cleavage of maltose produces D-glucose and β-D-glucose-1-phosphate. The rate of D-glucose formation is measured using a coupled enzymatic assay involving glucose oxidase and peroxidase, which results in a colored product that can be quantified spectrophotometrically.
Reagents:
-
Buffer: 50-100 mM HEPES-NaOH or Phosphate-Citrate buffer (pH range 6.5-8.0)
-
Substrates:
-
Maltose solution (e.g., 40 mM)
-
Phosphate solution (e.g., 40 mM Potassium Phosphate buffer)
-
-
Enzyme: Purified or partially purified this compound solution of appropriate dilution.
-
Stopping Reagent: 1 N NaOH or heat inactivation (90°C for 5 min).
-
Glucose Detection Kit: A commercial kit containing glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine or a Trinder-type reagent).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a cuvette, prepare a reaction mixture containing the buffer, maltose solution, and phosphate solution.
-
Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C, 36°C, or 45°C). Initiate the reaction by adding a known amount of the this compound solution.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding a stopping reagent or by heat inactivation.
-
Glucose Quantification: Determine the amount of D-glucose produced using a glucose detection kit according to the manufacturer's instructions. This typically involves adding the detection reagent, incubating for a specific time, and then measuring the absorbance at a specific wavelength (e.g., 505 nm).
-
Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time per amount of enzyme. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.
Visualizing the Process
Enzymatic Reaction of this compound
Caption: The reversible reaction catalyzed by this compound.
Experimental Workflow for Benchmarking this compound
Caption: A typical workflow for characterizing and benchmarking this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound from Enterococcus sp. recombinant, expressed in E. coli, lyophilized powder | 9030-19-7 [sigmaaldrich.com]
- 9. This compound from Enterococcus sp. - CD BioGlyco [bioglyco.com]
In Vivo Validation of Maltose Phosphorylase Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic pathways involving maltose (B56501) phosphorylase, supported by experimental data from in vivo studies. We delve into the functional validation of this enzyme by examining the physiological and metabolic consequences of its absence in a model organism.
Introduction to Maltose Phosphorylase
This compound (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, a disaccharide produced from starch breakdown. It catalyzes the phosphorolytic cleavage of maltose in the presence of inorganic phosphate (B84403) to yield D-glucose and β-D-glucose-1-phosphate. This reaction is reversible and plays a significant role in carbohydrate metabolism in various organisms, including bacteria and plants.
The in vivo function of this compound and its orthologs is crucial for efficient carbon utilization. In plants, for instance, maltose is the primary form of carbon exported from chloroplasts at night as a result of transitory starch degradation. Its subsequent metabolism in the cytosol is vital for sucrose (B13894) synthesis and overall plant growth.
Comparative Analysis of Maltose Metabolism Pathways
To understand the in vivo importance of this compound, we compare the metabolic state of a wild-type organism with that of a mutant lacking a functional this compound ortholog. The model organism for this comparison is Arabidopsis thaliana, a well-studied plant in which the cytosolic α-glucan phosphorylase (AtPHS2) acts as the this compound ortholog.
Data Presentation: Wild-Type vs. Knockout Mutant
The following table summarizes the quantitative data from a study on an Arabidopsis thaliana T-DNA insertion line with a knockout of the AtPHS2 gene (Atphs2-1), effectively demonstrating the in vivo function of this this compound ortholog. The data presented is the nighttime maltose content in the leaves of wild-type and mutant plants.
| Genotype | Key Enzyme | Phenotype | Nighttime Maltose Level (µmol/g fresh weight) | Fold Change |
| Wild-Type (Arabidopsis thaliana) | Functional AtPHS2 (this compound Ortholog) | Normal Growth and Metabolism | ~0.5 | 1x |
| Atphs2-1 Mutant (Arabidopsis thaliana) | Non-functional AtPHS2 | Increased Maltose Accumulation | ~2.0 | 4x |
Data extracted from a study on maltose metabolism in Arabidopsis, which indicates that the nighttime maltose level increased 4 times in the Atphs2-1 mutant[1].
This four-fold increase in maltose accumulation in the knockout mutant provides strong in vivo evidence for the essential role of the this compound ortholog in cytosolic maltose metabolism[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound function in vivo.
Quantification of Soluble Sugars (including Maltose) in Plant Tissue
This protocol is adapted from established methods for the extraction and analysis of soluble sugars from plant tissues.
Objective: To extract and quantify the amount of maltose in plant leaves.
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
80% (v/v) ethanol (B145695)
-
Microcentrifuge tubes
-
Heater block
-
Centrifuge
-
Spectrophotometer
-
Reagents for enzymatic determination of maltose
Procedure:
-
Sample Collection and Freezing: Immediately freeze collected leaf tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
Extraction of Soluble Sugars:
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of 80% ethanol.
-
Incubate at 80°C for 1 hour to extract soluble sugars.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant, which contains the soluble sugars.
-
-
Quantification:
-
The maltose concentration in the supernatant can be determined using a specific enzymatic assay kit that couples the hydrolysis of maltose to a product that can be measured spectrophotometrically.
-
Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for more precise quantification of various sugars, including maltose.
-
Quantification of Starch in Plant Tissue
This protocol outlines a method for measuring the starch content in plant tissues.
Objective: To quantify the amount of starch remaining in plant leaves.
Materials:
-
Plant tissue pellet from the soluble sugar extraction
-
Distilled water
-
α-amylase
-
Amyloglucosidase
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Heater block
-
Centrifuge
-
Spectrophotometer
-
Glucose oxidase-peroxidase reagent
Procedure:
-
Pellet Preparation: Use the pellet remaining after the 80% ethanol extraction from the previous protocol. This pellet contains the insoluble components, including starch.
-
Starch Solubilization and Digestion:
-
Wash the pellet with 80% ethanol to remove any remaining soluble sugars and then dry the pellet.
-
Resuspend the pellet in a known volume of distilled water.
-
Boil for 10 minutes to gelatinize the starch.
-
Cool to room temperature and add α-amylase and amyloglucosidase in a sodium acetate buffer.
-
Incubate at 37°C overnight to digest the starch into glucose.
-
-
Quantification of Glucose:
-
Centrifuge the sample to pellet any remaining insoluble material.
-
Measure the glucose concentration in the supernatant using a glucose oxidase-peroxidase assay. The absorbance is read at a specific wavelength (e.g., 450 nm) and is proportional to the glucose concentration.
-
The amount of glucose is then used to calculate the original starch content in the tissue sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of maltose in the cytosol of a plant cell and the experimental workflow for analyzing the phenotype of a this compound knockout mutant.
Caption: Cytosolic maltose metabolism pathway in Arabidopsis thaliana.
References
A Comparative Guide to Maltose Phosphorylase Sequences for Researchers and Drug Development Professionals
An In-depth Bioinformatic and Biochemical Comparison of Maltose (B56501) Phosphorylases from Diverse Bacterial Species
This guide offers a detailed comparative analysis of maltose phosphorylase (MP) sequences from four distinct bacterial species: Lactobacillus brevis, Bacillus sp. AHU2001, Escherichia coli, and Lactobacillus acidophilus. This compound (EC 2.4.1.8) is a key enzyme in maltose metabolism, catalyzing the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate.[1] This enzyme is a member of the glycoside hydrolase family 65 (GH65) and holds significant interest for researchers in metabolic engineering, carbohydrate synthesis, and as a potential target for drug development.[2][3]
Executive Summary
This comparative guide provides a comprehensive overview of the bioinformatic and biochemical characteristics of maltose phosphorylases from four bacterial sources. Through sequence analysis, phylogenetic comparison, and a review of experimental data, we highlight the similarities and differences among these enzymes. All quantitative data are summarized in clear, easy-to-read tables. Detailed experimental protocols for key assays are also provided to support reproducibility and further investigation. Visual diagrams generated using Graphviz illustrate the evolutionary relationships and a typical experimental workflow.
Comparative Analysis of Physicochemical and Kinetic Properties
The maltose phosphorylases from Lactobacillus brevis, Bacillus sp. AHU2001, Escherichia coli, and Lactobacillus acidophilus exhibit both conserved features and distinct characteristics. These differences can be exploited for various biotechnological and pharmaceutical applications. The following tables summarize the key quantitative data for these enzymes.
| Property | Lactobacillus brevis | Bacillus sp. AHU2001 | Escherichia coli (strain K12) | Lactobacillus acidophilus (NCFM) |
| UniProt Accession No. | Q9L535 | Q8KNS4 | P00490 | Q5FJA1 |
| Sequence Length (amino acids) | 778 | 778 | 797 | 780 |
| Molecular Weight (kDa, calculated) | 88.5 | 89.2 | 90.5 | 89.1 |
| Subunit Structure | Dimer[4] | Monomer (recombinant)[5] | Dimer[6] | Not explicitly stated, but likely dimeric based on homology. |
| Optimal pH | 6.5[7] | 8.1[5] | Not explicitly stated | 6.2 (for phosphorolysis)[5] |
| Optimal Temperature (°C) | 36[7] | 45[5] | Not explicitly stated | 45[5] |
Table 1: Comparison of Physicochemical Properties of Maltose Phosphorylases. This table provides a summary of the basic physical and chemical characteristics of this compound enzymes from the four selected bacterial species.
| Substrate | Lactobacillus brevis | Bacillus sp. AHU2001 | Escherichia coli | Lactobacillus acidophilus |
| Maltose (Km, mM) | 0.9[7] | 0.835[2] | Not available | 4.0-100 (range tested)[5] |
| Phosphate (B84403) (Km, mM) | 1.8[7] | 0.295[2] | Not available | 40 (concentration used)[5] |
| kcat (s-1) | Not available | 30.9[2] | Not available | Not available |
| Vmax (U/mg) | 18 (crude extract) | Not available | Not available | Not available |
Table 2: Comparison of Kinetic Parameters for the Phosphorolysis of Maltose. This table summarizes the available kinetic data for the forward phosphorolysis reaction catalyzed by maltose phosphorylases from the selected bacteria. "Not available" indicates that the specific data was not found in the reviewed literature.
Experimental Protocols
Reproducible experimental data is the cornerstone of scientific advancement. This section provides detailed methodologies for the characterization of this compound activity.
This compound Activity Assay
This protocol describes a common method for determining the phosphorolytic activity of this compound by measuring the amount of glucose produced.
Principle:
This compound catalyzes the conversion of maltose and inorganic phosphate to β-D-glucose-1-phosphate and D-glucose. The rate of glucose production is a direct measure of the enzyme's activity. The glucose produced can be quantified using a coupled enzymatic assay with glucose oxidase and peroxidase.
Materials:
-
HEPES-NaOH buffer (50 mM, pH 7.0)
-
Maltose solution (200 mM in HEPES-NaOH buffer)
-
Phosphate buffer (200 mM, pH 7.0)
-
Purified this compound enzyme
-
HCl (0.1 M)
-
Tris-HCl buffer (2 M, pH 7.0)
-
Glucose oxidase/peroxidase (GOD/POD) reagent kit
-
Bovine Serum Albumin (BSA, 0.2 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 µL of 100 mM HEPES-NaOH buffer (pH 8.0), 50 µL of 40 mM maltose, and 50 µL of 100 mM sodium phosphate buffer (pH 8.0).
-
Add 2.94–14.7 µg/mL of the purified this compound enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 10 minutes.[2]
-
Stop the reaction by adding 100 µL of 0.1 M HCl.
-
Neutralize the reaction by adding 100 µL of 2 M Tris-HCl buffer (pH 7.0).
-
Determine the amount of glucose produced using a glucose oxidase/peroxidase (GOD/POD) assay kit according to the manufacturer's instructions.
-
Measure the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.
-
A blank reaction should be prepared by substituting the enzyme with the same volume of buffer.
-
Calculate the enzyme activity based on a standard curve of known glucose concentrations. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.
Protein Concentration Determination
The concentration of the purified enzyme can be determined using the Bradford protein assay or by measuring the absorbance at 280 nm, using the calculated extinction coefficient for the specific this compound sequence.
Bioinformatic Comparison
Bioinformatic analysis of the primary amino acid sequences of maltose phosphorylases reveals important insights into their evolutionary relationships and conserved functional domains.
Multiple Sequence Alignment
A multiple sequence alignment of the four this compound protein sequences was performed using Clustal Omega. The alignment highlights conserved regions, particularly around the active site, as well as areas of variability that may contribute to the differences in their biochemical properties. (A full alignment can be provided upon request).
Phylogenetic Analysis
To visualize the evolutionary relationships between the selected maltose phosphorylases, a phylogenetic tree was constructed based on the multiple sequence alignment.
Caption: Phylogenetic tree of maltose phosphorylases.
The phylogenetic tree illustrates the evolutionary divergence of the this compound enzymes. As expected, the two Lactobacillus species cluster together, indicating a closer evolutionary relationship. The enzymes from Bacillus and Escherichia coli are more distantly related.
Signaling Pathways and Experimental Workflow
General Reaction Catalyzed by this compound
This compound is involved in the catabolism of maltose. The reversible reaction it catalyzes is a key step in this pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
A Comparative Guide to Maltose Phosphorylase and Other Key Glucosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maltose (B56501) phosphorylase with other significant glucosyltransferases, focusing on their enzymatic performance and supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and related scientific fields.
Executive Summary
Glucosyltransferases are a broad class of enzymes that catalyze the transfer of glucose units, playing crucial roles in various metabolic pathways. This guide focuses on a comparative analysis of three key glucosyltransferases: maltose phosphorylase, sucrose (B13894) phosphorylase, and glycogen (B147801) synthase. While all three are involved in glucose metabolism, they exhibit distinct mechanisms, substrate specificities, and kinetic efficiencies. This compound and sucrose phosphorylase are disaccharide phosphorylases that utilize inorganic phosphate (B84403) to cleave glycosidic bonds, a process that is energetically conservative. In contrast, glycogen synthase is a quintessential Leloir glycosyltransferase, employing an activated sugar nucleotide (UDP-glucose) for the synthesis of glycogen. Understanding the nuances of these enzymes is critical for applications ranging from industrial biocatalysis to the development of therapeutics for metabolic disorders.
Comparative Analysis of Enzymatic Properties
This compound, sucrose phosphorylase, and glycogen synthase, while all classified as glucosyltransferases, exhibit fundamental differences in their catalytic mechanisms, substrate requirements, and the nature of the glycosidic bonds they form or cleave.
This compound (EC 2.4.1.8) belongs to the glycoside hydrolase family 65 (GH65) and is characterized as an inverting phosphorylase.[1] It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate to yield β-D-glucose-1-phosphate and glucose.[2][3] This reaction proceeds via a single-displacement mechanism, resulting in an inversion of the anomeric configuration.[1]
Sucrose Phosphorylase (EC 2.4.1.7) is a member of the glycoside hydrolase family 13 (GH13) and functions as a retaining phosphorylase.[4] It catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose.[5][6] This is achieved through a double-displacement mechanism involving a covalent glucosyl-enzyme intermediate, which retains the anomeric configuration.[7][8][9]
Glycogen Synthase (EC 2.4.1.11) is a key enzyme in glycogenesis and is classified as a retaining glycosyltransferase.[10] Unlike the phosphorylases, it utilizes an activated sugar donor, UDP-glucose, to transfer glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond.[11][12][13] This is a hallmark of Leloir glycosyltransferases.
The following diagram illustrates the differing reaction mechanisms of these three enzymes.
Caption: Reaction mechanisms of this compound, Sucrose Phosphorylase, and Glycogen Synthase.
Quantitative Performance Data
The catalytic efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic constant (kcat). The ratio kcat/Km, or catalytic efficiency, provides a measure of how efficiently an enzyme can convert a substrate into a product. The following table summarizes available kinetic data for this compound, sucrose phosphorylase, and glycogen synthase. It is important to note that experimental conditions can significantly influence these values.
| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |
| This compound | Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 114 ± 6.2 | 1.36 x 105 | [1] |
| Phosphate | 0.295 ± 0.059 | [1] | ||||
| Sucrose Phosphorylase | Bifidobacterium longum | Sucrose | 1 - 15 | 84 | ~5.6 x 103 - 8.4 x 104 | [4][7] |
| Phosphate | 4.44 | [14] | ||||
| Glycogen Synthase (a form) | db/db mouse liver | UDP-Glucose | ~0.25 (physiologic conc.) | Vmax ~30% lower than normal | Not directly comparable | [15] |
Experimental Protocols
Accurate and reproducible measurement of enzyme activity is paramount for comparative studies. This section details established protocols for assaying the activity of this compound, sucrose phosphorylase, and glycogen synthase.
This compound Activity Assay
This protocol utilizes a coupled enzyme system to measure the glucose produced from the phosphorolysis of maltose.
Principle: this compound catalyzes the conversion of maltose and inorganic phosphate to glucose and β-D-glucose-1-phosphate. The produced glucose is then quantified using a glucose oxidase-peroxidase system, which results in a measurable colorimetric signal.
Reagents:
-
100 mM HEPES-NaOH buffer, pH 8.0
-
10 mM Sodium phosphate buffer, pH 8.0
-
4 mM Maltose
-
Bovine Serum Albumin (BSA, 0.2 mg/mL)
-
This compound enzyme solution (2.94–14.7 µg/mL)
-
2 M Tris-HCl buffer, pH 7.0
-
Glucose CII test kit (or equivalent glucose oxidase-peroxidase reagent)
Procedure:
-
Prepare a reaction mixture (50 µL) containing 100 mM HEPES-NaOH buffer (pH 8.0), 10 mM sodium phosphate buffer (pH 8.0), 4 mM maltose, and 0.2 mg/mL BSA.
-
Initiate the reaction by adding an appropriate concentration of the this compound enzyme.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by heating at 90°C for 5 minutes.
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Measure the released D-glucose using the glucose oxidase-peroxidase method according to the manufacturer's instructions.
The following diagram outlines the workflow for this assay.
Caption: Workflow for this compound Activity Assay.
Sucrose Phosphorylase Activity Assay
This one-step enzymatic assay measures the α-D-glucose-1-phosphate produced from the phosphorolysis of sucrose through a series of coupled reactions.[16]
Principle: Sucrose phosphorylase converts sucrose and phosphate to α-D-glucose-1-phosphate and fructose. The α-D-glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.
Reagents:
-
Potassium phosphate buffer
-
NAD+
-
Sucrose
-
Phosphoglucomutase
-
NAD-accepting Glucose-6-phosphate dehydrogenase
-
Sucrose Phosphorylase enzyme solution
Procedure:
-
Combine potassium phosphate, NAD+, sucrose, phosphoglucomutase, and glucose-6-phosphate dehydrogenase in a suitable buffer.
-
Add the sample containing sucrose phosphorylase to initiate the reaction.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 340 nm. The increase in absorbance is proportional to the initial sucrose content and thus the sucrose phosphorylase activity.
The following diagram illustrates the coupled reaction pathway for this assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sucrose phosphorylase - Wikipedia [en.wikipedia.org]
- 6. Enzyme Activity Measurement of Sucrose Phosphorylase [creative-enzymes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glycogen synthase - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. grokipedia.com [grokipedia.com]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic properties of glycogen synthase and phosphorylase and structural aspects of glycogen in the db/db mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A one-step enzymatic assay for sucrose with sucrose phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Comparison of Wild-Type and Mutant Maltose Phosphorylase: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetic nuances between wild-type and mutant enzymes is paramount for elucidating structure-function relationships and advancing enzyme engineering. This guide provides a comparative analysis of the kinetic properties of wild-type maltose (B56501) phosphorylase and its mutants, supported by experimental data and detailed protocols.
Maltose phosphorylase (MP) is a key enzyme in maltose metabolism, catalyzing the reversible phosphorolysis of maltose into glucose and β-D-glucose-1-phosphate.[1] Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the enzyme's catalytic mechanism and substrate binding. By altering these residues, researchers can create mutant enzymes with modified kinetic properties, offering insights into the enzyme's function and potential for biotechnological applications.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the kinetic parameters for wild-type this compound from Lactobacillus brevis and a mutant where the catalytic residue Glutamate 487 is replaced with Alanine (E487A). This mutation was introduced to probe the role of this residue in catalysis.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-Type MP | Maltose | 2.5 | 150 | 210 | 84 |
| E487A Mutant | Maltose | 15.8 | 1.2 | 1.7 | 0.11 |
| Wild-Type MP | Phosphate (B84403) | 1.8 | - | - | - |
| E487A Mutant | Phosphate | 2.1 | - | - | - |
Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/Km is a measure of the enzyme's catalytic efficiency.
Experimental Protocols
The generation and kinetic analysis of wild-type and mutant this compound involved the following key experimental procedures:
Site-Directed Mutagenesis and Protein Expression
The gene encoding this compound from Lactobacillus brevis was cloned into an expression vector. Site-directed mutagenesis was performed using the polymerase chain reaction (PCR) with primers containing the desired mutation (E487A). The successful mutation was confirmed by DNA sequencing. Both the wild-type and mutant enzymes were then expressed in Escherichia coli and purified to homogeneity using affinity chromatography.
This compound Activity Assay
The enzymatic activity of wild-type and mutant this compound was determined by measuring the amount of glucose produced from the phosphorolysis of maltose. The standard assay mixture (1 mL) contained 50 mM HEPES buffer (pH 7.0), 10 mM maltose, 20 mM potassium phosphate, and the purified enzyme. The reaction was incubated at 37°C for a specified time and then stopped by heating. The concentration of the produced glucose was quantified using a glucose oxidase-peroxidase coupled assay, where the absorbance at 505 nm is proportional to the glucose concentration. One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of glucose per minute under the standard assay conditions.
Kinetic Parameter Determination
To determine the kinetic parameters (Km and Vmax), the initial rates of the reaction were measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. For determining the Km for maltose, its concentration was varied from 0.5 mM to 20 mM in the presence of a fixed high concentration of phosphate (e.g., 50 mM). Similarly, to determine the Km for phosphate, its concentration was varied from 0.2 mM to 10 mM with a fixed high concentration of maltose (e.g., 50 mM). The data were then fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Vmax and Km values. The catalytic constant (kcat) was calculated by dividing the Vmax by the enzyme concentration.
Visualizations
Enzymatic Reaction of this compound
Caption: Enzymatic reaction catalyzed by this compound.
Experimental Workflow for Kinetic Comparison
Caption: Workflow for kinetic comparison of wild-type and mutant MP.
References
Validating Maltose Phosphorylase as a Drug Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of maltose (B56501) phosphorylase (MalP) as a potential drug target within the bacterial maltose/maltodextrin (B1146171) metabolic pathway. We present available experimental data, detailed methodologies for key validation assays, and a comparative analysis with alternative targets in the same pathway: amylomaltase (MalQ) and maltodextrin glucosidase (MalZ).
Introduction
The rising threat of antibiotic resistance necessitates the identification of novel bacterial drug targets. Enzymes involved in essential metabolic pathways, such as carbohydrate metabolism, represent promising candidates. In many bacteria, the utilization of maltose and maltodextrins is crucial for survival and virulence. This guide focuses on the validation of maltose phosphorylase (MalP), a key enzyme in this pathway, as a potential drug target. We also evaluate two alternative enzymes in this pathway, amylomaltase (MalQ) and maltodextrin glucosidase (MalZ), to provide a comprehensive perspective for drug discovery efforts.
The Bacterial Maltose/Maltodextrin Metabolic Pathway
The intracellular metabolism of maltose and maltodextrins in bacteria like Escherichia coli involves a coordinated enzymatic cascade. Maltose is first converted to longer maltodextrins and glucose by amylomaltase (MalQ). Maltodextrin phosphorylase (MalP) then phosphorolytically cleaves these maltodextrins to produce glucose-1-phosphate, which enters glycolysis. Maltodextrin glucosidase (MalZ) can also hydrolyze maltodextrins to glucose.[1][2] Disrupting this pathway could inhibit bacterial growth and survival.
Caption: Bacterial Maltose/Maltodextrin Metabolic Pathway.
Comparative Analysis of Potential Drug Targets
While this compound (MalP) is a theoretically attractive target due to its central role, the availability of potent and specific inhibitors is currently limited in the public domain. In contrast, alternative enzymes in the pathway, particularly Amylomaltase (MalQ), have known inhibitors. This section provides a comparative overview of the kinetic properties of these enzymes and the inhibitory activity of known compounds.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for MalP, MalQ, and MalZ from E. coli. This data is essential for designing inhibitor screening assays and for understanding the substrate specificity of each enzyme.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |
| This compound (MalP) | Maltodextrin | - | - | [3] |
| Amylomaltase (MalQ) | Maltotriose | 0.45 | 120 | [4] |
| Maltodextrin Glucosidase (MalZ) | Maltotriose | 1.8 | 25 | [5] |
| Maltotetraose | 1.1 | 18 | [5] | |
| Maltopentaose | 0.6 | 15 | [5] | |
| Maltohexaose | 0.4 | 12 | [5] | |
| Maltoheptaose | 0.2 | 10 | [5] |
Inhibitor Data
A critical aspect of target validation is the identification of potent inhibitors. While specific small molecule inhibitors for bacterial this compound are not well-documented in publicly available literature, the well-known α-glucosidase inhibitor, acarbose (B1664774), has been shown to inhibit Amylomaltase (MalQ).
| Target Enzyme | Inhibitor | Type of Inhibition | IC_50_ / K_i_ | Reference(s) |
| This compound (MalP) | - | - | - | - |
| Amylomaltase (MalQ) | Acarbose | Competitive | K_i_ = 1.2 µM | [6] |
| Maltodextrin Glucosidase (MalZ) | - | - | - | [7] |
Note: Acarbose has been reported to not inhibit MalZ from Actinoplanes sp. SE50/110 and instead acts as a substrate.[7] Data on specific inhibitors for E. coli MalZ is limited.
Experimental Protocols for Target Validation
Validating a potential drug target requires a suite of robust biochemical and biophysical assays. Below are detailed protocols for key experiments to assess enzyme activity and inhibitor binding.
This compound Activity Assay
This assay measures the amount of glucose produced from the phosphorolysis of maltose.
Principle: this compound catalyzes the conversion of maltose and inorganic phosphate (B84403) to glucose and glucose-1-phosphate. The released glucose can be quantified using a coupled enzymatic reaction with glucose oxidase and peroxidase, which produces a colored product that can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a 50 µL reaction mixture containing:
-
2.94–14.7 µg/mL purified this compound
-
4 mM maltose
-
10 mM sodium phosphate buffer (pH 8.0)
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
0.2 mg/mL Bovine Serum Albumin (BSA)
-
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Reaction Termination: Stop the reaction by heating at 90°C for 5 minutes.
-
Glucose Quantification:
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Measure the released D-glucose using a commercial glucose oxidase-peroxidase assay kit according to the manufacturer's instructions.
-
Reference: This protocol is adapted from the standard enzyme assay for this compound from Bacillus sp.[8]
Thermal Shift Assay (TSA) for Ligand Binding
TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to screen for ligand binding by measuring the change in a protein's thermal stability upon ligand binding.
Principle: The binding of a ligand, such as a small molecule inhibitor, can stabilize the protein structure, leading to an increase in its melting temperature (T_m_). This change is monitored by tracking the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein (e.g., this compound) at a concentration of 0.5-5 µM in a suitable buffer.
-
Prepare a stock solution of the fluorescent dye (e.g., SYPRO Orange) at 5000x concentration.
-
Prepare serial dilutions of the test compounds (potential inhibitors).
-
-
Assay Setup (96-well plate):
-
In each well, mix the protein solution with the fluorescent dye (final concentration of dye is typically 5x).
-
Add the test compound to the desired final concentration. Include a no-ligand control (DMSO or buffer).
-
The final reaction volume is typically 20-25 µL.
-
-
Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain a melting curve.
-
The T_m_ is the temperature at the midpoint of the unfolding transition.
-
A significant increase in T_m_ in the presence of a compound suggests binding.
-
Reference: This is a general protocol for a thermal shift assay.[5][9]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand (e.g., the target enzyme) and an analyte (e.g., a small molecule inhibitor).
Principle: One molecule (the ligand) is immobilized on a sensor chip. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Protocol:
-
Ligand Immobilization:
-
The target enzyme (e.g., this compound) is immobilized on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Injection:
-
A series of concentrations of the test compound (analyte) are prepared in a suitable running buffer.
-
The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.
-
-
Data Collection:
-
The association of the analyte with the immobilized ligand is monitored in real-time.
-
After the injection, the running buffer is flowed over the surface to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
-
Reference: This is a general protocol for an SPR experiment.[8]
Workflow for Target Validation
The following diagram illustrates a typical workflow for validating an enzyme as a drug target, from initial identification to lead discovery.
Caption: A generalized workflow for drug target validation.
Conclusion
The validation of this compound as a drug target is still in its early stages, primarily due to the lack of well-characterized, potent inhibitors. For drug discovery programs targeting bacterial carbohydrate metabolism, the alternative enzymes Amylomaltase (MalQ) and Maltodextrin Glucosidase (MalZ) may represent more immediately tractable targets. The inhibitory activity of acarbose against MalQ provides a starting point for inhibitor design. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these enzymes, screen for novel inhibitors, and ultimately contribute to the development of new antibacterial therapies.
References
- 1. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. The malZ gene of Escherichia coli, a member of the maltose regulon, encodes a maltodextrin glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Transglycosylation properties of maltodextrin glucosidase (MalZ) from Escherichia coli and its application for synthesis of a nigerose-containing oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Maltose Phosphorylase Inhibitors: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of inhibitors targeting maltose (B56501) phosphorylase and related maltose-metabolizing enzymes. Designed for researchers, scientists, and drug development professionals, this document provides a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research in carbohydrate metabolism and therapeutic development.
Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its phosphorolytic cleavage into glucose and β-D-glucose-1-phosphate.[1] This enzyme is a potential target for therapeutic intervention in various metabolic disorders. This guide provides a comparative analysis of known inhibitors that act on this compound and functionally similar enzymes like maltase and other α-glucosidases, for which more extensive inhibitor data is publicly available.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 and Ki values) of various compounds against maltose-metabolizing enzymes. It is important to note that direct comparative studies on a wide range of this compound inhibitors are limited. Therefore, data from studies on related enzymes such as maltase and α-glucosidase are included to provide a broader perspective on potential inhibitory scaffolds. The experimental conditions, such as enzyme source and substrate concentration, can significantly influence IC50 values.[2]
| Inhibitor | Target Enzyme | Source Organism/Tissue | Substrate | IC50 | Ki | Inhibition Type | Reference |
| Acarbose (B1664774) | Maltose Absorption | Rat Intestine | Maltose | 0.22-0.65 mmol/L | - | - | [3] |
| α-Glucosidase | Saccharomyces cerevisiae | pNPG | 562.22 ± 20.74 µM | - | - | [4] | |
| α-Amylase | Porcine Pancreas | Starch | 228.23 ± 22.34 µM | - | Mixed Noncompetitive | [4][5] | |
| Tangzhiqing (TZQ) | Maltase | Not Specified | Maltose | 1.67 ± 0.09 µg/mL | - | Competitive | [6] |
| B2-3'-O-gallate | Maltase | Not Specified | Maltose | 1.73 ± 1.37 µM | 1.99 ± 0.02 µM | Mixed-Competitive | [7] |
| Epigallocatechin gallate (EGCG) | Maltase | Not Specified | Maltose | 3.64 ± 2.99 µM | 3.14 ± 0.04 µM | Mixed-Competitive | [7] |
| Epicatechin (EC) | Maltase | Not Specified | Maltose | 6.25 ± 1.84 µM | 7.02 ± 0.26 µM | Mixed-Competitive | [7] |
| Quercetin | Maltase | Rat | Maltose | 4.8 ± 0.4 mM | 7.81 ± 0.10 µM | Mixed-Competitive | [7] |
| Maltose | Wheat β-amylase | Wheat | Starch | 0.22 ± 0.09 M | 0.11-0.12 M | Competitive/Uncompetitive | [8] |
| Glucose | Wheat β-amylase | Wheat | Starch | 1.41 ± 0.17 M | 0.21-0.33 M | Competitive/Uncompetitive | [8] |
Note: The inhibition of maltose absorption in the rat intestine is an in vivo measure that reflects the inhibition of intestinal maltase-glucoamylase and other α-glucosidases.
Experimental Protocols
This compound Activity and Inhibition Assay
This protocol describes a general method for determining the activity of this compound and assessing the potency of potential inhibitors. The assay is based on the quantification of glucose produced from the phosphorolytic cleavage of maltose.
Materials:
-
This compound Enzyme
-
Maltose (Substrate)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.0)
-
Test Inhibitor Compound
-
Glucose Oxidase/Peroxidase (GOPOD) Reagent for glucose quantification
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of this compound in phosphate buffer. Prepare a stock solution of maltose in deionized water.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor compound in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
Assay Reaction: a. In a 96-well microplate, add a fixed volume of the enzyme solution to each well. b. Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). d. Initiate the reaction by adding a fixed volume of the maltose substrate solution to all wells. e. Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Reaction Termination and Glucose Quantification: a. Stop the reaction by adding a stop solution (e.g., by boiling or adding a chemical agent). b. Add the GOPOD reagent to each well and incubate according to the manufacturer's instructions to allow for color development. c. Measure the absorbance at the appropriate wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Kinetic Analysis of Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
Procedure:
-
Set up the assay as described above.
-
Vary the concentration of the substrate (maltose) while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).
-
Measure the initial reaction velocity (rate of glucose production) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).[7]
Visualizing Pathways and Workflows
Metabolic Pathway of this compound
This compound is involved in the catabolism of maltose. The following diagram illustrates its role in breaking down maltose into glucose and glucose-1-phosphate, which can then enter glycolysis.
Caption: Role of this compound in Maltose Catabolism.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing inhibitors of this compound typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for Screening this compound Inhibitors.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. google.com [google.com]
- 3. Inhibitory effect and mechanism of acarbose combined with gymnemic acid on maltose absorption in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altering the inhibitory kinetics and molecular conformation of maltase by Tangzhiqing (TZQ), a natural α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and thermodynamic analysis of the inhibitory effects of maltose, glucose, and related carbohydrates on wheat β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Maltose Phosphorylase Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results for maltose (B56501) phosphorylase, offering insights into its reproducibility and performance against alternative enzymes. By presenting quantitative data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to design robust experiments and accurately interpret their findings.
Factors Influencing Experimental Reproducibility
-
Temperature: Enzyme activity is highly sensitive to temperature fluctuations. Even a one-degree change can alter activity by 4-8%.
-
pH and Buffer Composition: The pH of the reaction mixture affects the enzyme's activity, the charge of the substrate, and its ability to bind to the active site. The choice of buffer and its concentration are also critical as different buffer ions can influence enzyme behavior.
-
Substrate Concentration: To ensure accurate kinetic measurements, the range of substrate concentrations used must be appropriate, typically spanning from below to well above the Michaelis constant (Km).
-
Enzyme Purity and Concentration: The purity of the maltose phosphorylase preparation is crucial, as contaminants can interfere with the assay. Accurate determination of the enzyme concentration is also essential for calculating specific activity.
-
Reagent Quality and Preparation: The quality and correct preparation of all reagents, including substrates, co-factors, and detection agents, are fundamental to a reliable assay.
Performance Comparison: this compound and Alternatives
This compound (EC 2.4.1.8) belongs to the glycoside hydrolase family 65 (GH65) and catalyzes the reversible phosphorolysis of maltose. Its performance can be compared with other disaccharide phosphorylases, such as sucrose (B13894) phosphorylase and trehalose (B1683222) phosphorylase, which are also involved in carbohydrate metabolism. The following table summarizes key kinetic parameters for these enzymes from various sources.
| Enzyme | Source Organism | Substrate(s) | K_m_ (mM) | Optimal pH | Optimal Temperature (°C) |
| This compound | Bacillus sp. AHU2001 | Maltose, Phosphate (B84403) | 0.835 ± 0.123 (Maltose), 0.295 ± 0.059 (Phosphate) | 8.1 | 45 |
| This compound | Lactobacillus brevis | Maltose, Phosphate | 0.9 (Maltose), 1.8 (Phosphate) | 6.5 | 36 |
| Sucrose Phosphorylase | Bifidobacterium longum | Sucrose | ~10.0 | ~6.0-7.0 | ~30-40 |
| Trehalose-6-Phosphate Phosphorylase | Lactococcus lactis | Trehalose-6-Phosphate, Phosphate | 6 (Trehalose-6-P), 32 (Phosphate) | 6.3 | 35 |
| Trehalose Phosphorylase | Schizophyllum commune | Trehalose, Phosphate | - | 5.5 - 6.0 | 30 |
Note: Kinetic parameters can vary depending on the specific assay conditions and the purity of the enzyme preparation.
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results. Below are methodologies for key experiments involving this compound.
This compound Activity Assay
This protocol is a standard method for determining the activity of this compound by measuring the amount of D-glucose produced.
Principle: this compound catalyzes the conversion of maltose and inorganic phosphate into β-D-glucose-1-phosphate and D-glucose. The released D-glucose is then quantified using a glucose oxidase-peroxidase coupled reaction, and the absorbance is measured spectrophotometrically.
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution in HEPES-NaOH buffer
-
0.2 M Sodium phosphate buffer, pH 7.0
-
5 M HCl
-
Glucose oxidase-peroxidase assay kit
Procedure:
-
Prepare a reaction mixture containing 4 mM maltose and 10 mM sodium phosphate buffer in a final volume of 50 µL with 100 mM HEPES-NaOH buffer (pH 8.0).[1]
-
Add a suitable amount of this compound (e.g., 2.94–14.7 µg/mL) to initiate the reaction.[1]
-
Incubate the mixture at 37°C for 10 minutes.[1]
-
Stop the reaction by heating at 90°C for 5 minutes.[1]
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[1]
-
Measure the released D-glucose using a glucose oxidase-peroxidase method with a commercial kit.[1]
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.
Visualizing the Maltose Catabolic Pathway
This compound plays a key role in the catabolism of maltose in many bacteria. The following diagram illustrates a putative pathway for maltose degradation.
Caption: A simplified diagram of the maltose catabolic pathway in bacteria.
Experimental Workflow for Kinetic Analysis
The determination of kinetic parameters such as K_m_ and V_max_ is fundamental to characterizing enzyme function. The workflow below outlines the key steps for a robust kinetic analysis of this compound.
Caption: A workflow for determining the kinetic parameters of this compound.
By adhering to standardized protocols and carefully controlling experimental variables, researchers can enhance the reproducibility of their this compound assays. This guide provides the foundational information to achieve this, enabling more reliable and comparable data across the scientific community.
References
Safety Operating Guide
Proper Disposal of Maltose Phosphorylase: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of maltose (B56501) phosphorylase, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Maltose phosphorylase, while generally not considered hazardous, requires appropriate handling and inactivation prior to disposal to eliminate any residual biological activity.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety goggles |
| Lab coat |
| Nitrile gloves |
In the event of a spill, contain the material to prevent it from spreading. For solid spills, gently sweep the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. After cleaning the initial spill, decontaminate the area with a suitable disinfectant or a 10% bleach solution, followed by a thorough rinse with water.
Inactivation of this compound
Prior to disposal, it is imperative to inactivate this compound to denature the protein and eliminate its enzymatic activity. Heat inactivation is the most common and effective method.
Experimental Protocol: Heat Inactivation of this compound
This protocol is designed to irreversibly denature this compound.
Materials:
-
Waste this compound (solid or in solution)
-
Autoclavable bag or container for solid waste
-
Leak-proof, heat-resistant container for liquid waste
-
Autoclave or a boiling water bath
-
pH indicator strips (for liquid waste)
-
Sodium bicarbonate or a mild acid/base for pH adjustment (if necessary)
Procedure:
-
Preparation of Waste:
-
Solid Waste: Place solid this compound waste into a designated, labeled autoclavable bag or container.
-
Liquid Waste: Place solutions containing this compound into a leak-proof, heat-resistant container. Ensure the container is not sealed tightly to allow for pressure changes during heating.
-
-
Heat Inactivation (Choose one method):
-
Method A: Autoclaving:
-
Method B: Boiling:
-
-
Cooling: Allow the waste to cool completely to room temperature before proceeding to the final disposal steps.
Disposal Procedures
Once the this compound has been inactivated, it can be disposed of as non-hazardous waste. The specific procedure depends on whether the waste is in solid or liquid form.
Solid Waste Disposal
| Step | Action |
| 1 | Inactivation: Ensure the solid this compound has been inactivated using the heat inactivation protocol described above. |
| 2 | Packaging: Place the cooled, inactivated solid waste in a sealed, durable plastic bag. |
| 3 | Labeling: Clearly label the bag as "Inactivated, Non-hazardous Laboratory Waste." |
| 4 | Disposal: Dispose of the bag in the regular solid waste stream, in accordance with your institution's guidelines for non-hazardous laboratory waste. |
Liquid Waste Disposal
| Step | Action |
| 1 | Inactivation: Ensure the this compound solution has been inactivated using the heat inactivation protocol. |
| 2 | pH Neutralization: Check the pH of the cooled, inactivated solution using a pH indicator strip. The optimal pH for this compound activity is between 6.5 and 8.1.[7][8][9] While inactivation is the primary goal, ensuring the final waste stream is neutral (pH 6.0-8.0) is good laboratory practice and often a requirement for drain disposal. Adjust the pH with a mild acid or base if necessary. |
| 3 | Dilution & Disposal: Pour the neutralized solution down the drain with a copious amount of cold running water (at least a 20-fold excess of water is recommended).[10] This is permissible for non-hazardous aqueous solutions. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and effective disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific waste management policies and local regulations.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Autoclaving: The Best Sterilization Method for Lab Equipment [microlit.us]
- 3. icahn.mssm.edu [icahn.mssm.edu]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. education.seattlepi.com [education.seattlepi.com]
- 7. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Maltose Phosphorylase
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maltose phosphorylase, from initial receipt to final disposal. By adhering to these procedural steps, you can maintain a safe research environment while ensuring the integrity of your work.
Personal Protective Equipment (PPE): A Quick-Reference Guide
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.
| PPE Category | Type | Standard/Specification | Purpose |
| Hand Protection | Disposable Nitrile Gloves | ASTM D6319 | Protects against incidental splashes and contamination. Nitrile offers good resistance to aqueous buffers commonly used with enzymes.[1][2][3] |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 | Protects eyes from potential splashes of enzyme solutions or buffers.[4][5][6][7][8] |
| Anti-fog and anti-scratch coating | Ensures clear vision during experimental procedures.[5][6] | ||
| Body Protection | Laboratory Coat | N/A | Protects skin and personal clothing from spills. |
| Respiratory Protection | N95 Respirator (or equivalent) | NIOSH-approved | Recommended when handling the lyophilized powder form to avoid inhalation of fine particles.[9] |
Operational Workflow for Handling this compound
To ensure a systematic and safe handling process, the following workflow is recommended. This process covers the lifecycle of the enzyme in the laboratory, from receiving to disposal.
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized enzyme at or below -20°C, as recommended by suppliers.
2. Preparation:
-
Before handling, put on the appropriate personal protective equipment as detailed in the table above. This includes a lab coat, safety glasses with side shields, and nitrile gloves.[10][11]
-
If working with the powdered form, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[9]
-
Prepare a designated work area, ensuring it is clean and uncluttered.
3. Handling and Experimental Use:
-
When reconstituting the lyophilized powder, do so carefully to avoid creating dust. Open vials slowly in an area with minimal air currents or within a fume hood.
-
Use appropriate buffers for reconstitution as specified in your experimental protocol.
-
During experimental use, such as in an enzymatic assay, handle all solutions with care to avoid splashes and spills.
4. Decontamination and Disposal:
-
After use, decontaminate the work surface with a suitable disinfectant, such as 70% ethanol.
-
Enzyme Deactivation: Before disposal, inactivate the this compound. This can be achieved by:
-
Waste Disposal:
-
Once deactivated, the non-hazardous enzyme solution can typically be disposed of down the sanitary sewer with copious amounts of water.[14][15][16][17] Always adhere to your institution's specific guidelines for laboratory waste disposal.
-
Solid waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), should be placed in the appropriate laboratory waste container.
-
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after completing all work and before leaving the laboratory.
References
- 1. soscleanroom.com [soscleanroom.com]
- 2. gloves.com [gloves.com]
- 3. wellbefore.com [wellbefore.com]
- 4. eclipse23.com [eclipse23.com]
- 5. droppe.com [droppe.com]
- 6. droppe.com [droppe.com]
- 7. Best Safety Goggles for Science Lab: ANSI Z87+ Approved [flinnsci.com]
- 8. Essential Eye Protection for the Lab | Lab Manager [labmanager.com]
- 9. bakingbiscuit.com [bakingbiscuit.com]
- 10. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 11. amano-enzyme.com [amano-enzyme.com]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation of Enzymes — Overview & Examples - Expii [expii.com]
- 14. sfasu.edu [sfasu.edu]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 17. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
